molecular formula C24H29N3O4S B1236387 Perazine maleate CAS No. 6002-77-3

Perazine maleate

Cat. No.: B1236387
CAS No.: 6002-77-3
M. Wt: 455.6 g/mol
InChI Key: UASWVXBJEDDYKU-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perazine maleate is an organic compound belonging to the phenothiazine class of typical antipsychotics . Its primary research applications are in the field of neuroscience and pharmacology, where it is used to study the mechanisms and treatment of psychotic disorders such as schizophrenia . The compound acts as a dopamine antagonist, modulating the activity of the D2 dopamine receptor in the brain . This mechanism is shared with other phenothiazine derivatives, such as chlorpromazine, and provides a valuable tool for investigating dopaminergic pathways . Chemically, it is the maleate salt of perazine, with a molecular formula of C28H33N3O8S and a molecular weight of 571.6 g/mol . As a research chemical, this compound is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications and is strictly prohibited for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6002-77-3

Molecular Formula

C24H29N3O4S

Molecular Weight

455.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine

InChI

InChI=1S/C20H25N3S.C4H4O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;5-3(6)1-2-4(7)8/h2-5,7-10H,6,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

UASWVXBJEDDYKU-WLHGVMLRSA-N

SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

Related CAS

84-97-9 (Parent)

Synonyms

Dihydrochloride, Perazine
Maleate, Perazine
Perazine
Perazine Dihydrochloride
Perazine Maleate
Perazine Maleate (1:1)
Perazine Maleate (1:2)
Pernazine
Taxilan

Origin of Product

United States

Foundational & Exploratory

Perazine Maleate's Mechanism of Action on D2 Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine maleate, a first-generation antipsychotic of the phenothiazine class, exerts its therapeutic effects primarily through the antagonism of the dopamine D2 receptor (D2R). This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this interaction. It details the binding affinity of perazine's structural analog, perphenazine, to the D2R, its functional consequences on downstream signaling cascades, and the experimental methodologies used to elucidate these actions. The canonical G-protein dependent pathway involving cyclic adenosine monophosphate (cAMP) and the non-canonical β-arrestin-mediated pathway are discussed in the context of perazine's antagonistic effects. This document is intended to serve as a detailed resource for researchers and professionals involved in neuropharmacology and drug development.

Introduction

Perazine is a phenothiazine derivative utilized in the management of psychotic disorders.[1] Its primary mechanism of action involves the blockade of postsynaptic D2 dopamine receptors in the mesolimbic and mesocortical pathways of the brain.[1][2] Overactivity in these dopaminergic systems is strongly implicated in the positive symptoms of schizophrenia. By antagonizing D2 receptors, perazine mitigates the effects of excess dopamine, leading to the alleviation of these symptoms.[1] Beyond its principal action at D2 receptors, perazine also exhibits affinity for other neurotransmitter receptors, including serotonergic, histaminergic, cholinergic, and adrenergic receptors, which contributes to its side effect profile.[1]

This guide focuses specifically on the interaction of perazine with the D2 receptor, exploring the quantitative aspects of this binding and the subsequent functional modulation of intracellular signaling pathways.

Quantitative Analysis of D2 Receptor Binding

Table 1: Binding Affinity of Perphenazine for Dopamine D2 Receptors

CompoundReceptorRadioligandKi (nM)
PerphenazineDopamine D2[3H]-Spiperone0.8

Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Functional Antagonism at the D2 Receptor

Perazine's binding to the D2 receptor results in functional antagonism, thereby inhibiting the intracellular signaling cascades normally initiated by dopamine. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins.

G-Protein Dependent Signaling: The cAMP Pathway

Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors. Perazine, as a D2 receptor antagonist, blocks this inhibitory effect of dopamine, thereby leading to a relative increase in cAMP levels.[3]

G-Protein Independent Signaling: The β-Arrestin Pathway

Upon agonist binding, GPCRs, including the D2 receptor, can also signal through a G-protein-independent pathway involving β-arrestins.[4] β-arrestin recruitment to the activated receptor can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades. Antipsychotics, including phenothiazines, have been shown to act as antagonists of dopamine-induced β-arrestin recruitment to the D2 receptor.[4] This blockade of β-arrestin signaling is another crucial aspect of the mechanism of action of drugs like perazine.

Experimental Protocols

The characterization of this compound's mechanism of action on D2 receptors involves a suite of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the D2 receptor.

Objective: To quantify the affinity of this compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-Spiperone (a high-affinity D2 receptor antagonist).

  • This compound (unlabeled competitor).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known D2 receptor antagonist (e.g., 10 µM haloperidol).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing D2 receptors in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Cell membrane preparation, [3H]-Spiperone, and assay buffer.

    • Non-specific Binding: Cell membrane preparation, [3H]-Spiperone, and the non-specific binding control (e.g., haloperidol).

    • Competition Binding: Cell membrane preparation, [3H]-Spiperone, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional antagonism of this compound at the D2 receptor by quantifying its effect on cAMP production.

Objective: To determine the ability of this compound to block dopamine-induced inhibition of cAMP production.

Materials:

  • A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

  • Dopamine (agonist).

  • Forskolin (an adenylyl cyclase activator).

  • This compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • 96-well or 384-well plates.

Procedure:

  • Cell Seeding: Seed the D2 receptor-expressing cells into plates and culture overnight.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration) in the presence of forskolin to all wells except the negative control.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the IC50 value for the inhibition of the dopamine response.

β-Arrestin Recruitment Assay

This assay assesses the ability of this compound to block dopamine-induced recruitment of β-arrestin to the D2 receptor.

Objective: To quantify the antagonistic effect of this compound on the D2 receptor-β-arrestin interaction.

Materials:

  • A cell line co-expressing the human dopamine D2 receptor fused to a reporter enzyme fragment (e.g., Renilla luciferase - Rluc) and β-arrestin-2 fused to a complementary reporter (e.g., Yellow Fluorescent Protein - YFP) for Bioluminescence Resonance Energy Transfer (BRET), or a similar enzyme fragment complementation system.

  • Dopamine (agonist).

  • This compound.

  • Assay-specific substrate (e.g., coelenterazine h for BRET).

  • 96-well or 384-well white microplates.

  • A plate reader capable of detecting the specific signal (e.g., luminescence and fluorescence for BRET).

Procedure:

  • Cell Seeding: Seed the engineered cells into the microplates.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of dopamine to induce β-arrestin recruitment.

  • Substrate Addition: Add the assay-specific substrate.

  • Signal Detection: Immediately measure the signal (e.g., the BRET ratio of YFP emission to Rluc emission) using a plate reader.

  • Data Analysis: Plot the change in the reporter signal against the log concentration of this compound to determine its IC50 for inhibiting dopamine-induced β-arrestin recruitment.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

D2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Perazine Perazine Maleate Perazine->D2R Blocks G_protein Gαi/o-Gβγ D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_G Downstream Signaling (G-protein mediated) PKA->Downstream_G Phosphorylates Downstream_Arrestin Downstream Signaling (β-Arrestin mediated) Beta_Arrestin->Downstream_Arrestin Initiates

Caption: Dopamine D2 Receptor Signaling Pathways.

Radioligand_Binding_Workflow start Start prep_membranes Prepare D2R-expressing cell membranes start->prep_membranes setup_assay Set up 96-well plate: - Total Binding - Non-specific Binding - Competition (Perazine) prep_membranes->setup_assay incubate Incubate at RT (60-90 min) setup_assay->incubate filter_wash Filter and wash to separate bound and free radioligand incubate->filter_wash count Quantify radioactivity (Scintillation Counting) filter_wash->count analyze Calculate Specific Binding, IC50, and Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

cAMP_Assay_Workflow start Start seed_cells Seed D2R-expressing cells in plate start->seed_cells preincubate Pre-incubate with varying [Perazine] seed_cells->preincubate stimulate Stimulate with Dopamine + Forskolin preincubate->stimulate incubate Incubate at 37°C stimulate->incubate measure_cAMP Lyse cells and measure cAMP levels incubate->measure_cAMP analyze Plot dose-response curve and determine IC50 measure_cAMP->analyze end End analyze->end

Caption: cAMP Functional Assay Workflow.

Beta_Arrestin_Workflow start Start seed_cells Seed engineered cells (D2R-reporter, β-arrestin-reporter) start->seed_cells preincubate Pre-incubate with varying [Perazine] seed_cells->preincubate stimulate Stimulate with Dopamine preincubate->stimulate add_substrate Add reporter substrate stimulate->add_substrate detect_signal Measure signal (e.g., BRET ratio) add_substrate->detect_signal analyze Plot dose-response curve and determine IC50 detect_signal->analyze end End analyze->end

Caption: β-Arrestin Recruitment Assay Workflow.

Conclusion

This compound's primary mechanism of action is the competitive antagonism of dopamine at the D2 receptor. This interaction has a high affinity, as suggested by data from its structural analog perphenazine, and results in the functional blockade of both G-protein dependent (cAMP) and G-protein independent (β-arrestin) signaling pathways. The net effect is a reduction in dopaminergic neurotransmission in key brain circuits, which is believed to underlie its antipsychotic efficacy. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of perazine and other D2 receptor antagonists, facilitating further advancements in the field of neuropharmacology and the development of novel therapeutics for psychotic disorders.

References

The Pharmacological Profile of Perazine Maleate: An In-depth Technical Guide for Psychosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perazine, a first-generation antipsychotic of the phenothiazine class, has been utilized in the treatment of psychosis, particularly schizophrenia, for decades.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors.[2] However, its pharmacological profile is complex, involving interactions with a range of other neurotransmitter systems, which contribute to both its efficacy and its side-effect profile. This technical guide provides a comprehensive overview of the pharmacological properties of perazine maleate, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows. This document is intended to serve as a resource for researchers and drug development professionals engaged in the study of antipsychotic agents.

Mechanism of Action and Receptor Binding Profile

Perazine's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2] This antagonism is believed to be responsible for its antipsychotic effects, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions. In addition to its high affinity for D2 receptors, perazine also exhibits binding to a variety of other receptors, including dopamine D1, serotonin (5-HT), alpha-adrenergic, and histamine H1 receptors. This broad receptor interaction profile contributes to its overall clinical effects and is characteristic of many typical antipsychotics.

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values) of perazine for various human CNS receptors. Lower Ki values indicate higher binding affinity.

ReceptorPerazine Ki (nM)Reference CompoundReference Ki (nM)
Dopamine D2Data to be populated from PDSP Ki DatabaseHaloperidolData to be populated
Dopamine D1Data to be populated from PDSP Ki DatabaseSCH23390Data to be populated
Serotonin 5-HT2AData to be populated from PDSP Ki DatabaseKetanserinData to be populated
Serotonin 5-HT1AData to be populated from PDSP Ki Database8-OH-DPATData to be populated
Histamine H1Data to be populated from PDSP Ki DatabaseMepyramineData to be populated
α1-AdrenergicData to be populated from PDSP Ki DatabasePrazosinData to be populated
α2-AdrenergicData to be populated from PDSP Ki DatabaseClonidineData to be populated
Muscarinic M1Data to be populated from PDSP Ki DatabasePirenzepineData to be populated

Data will be sourced from the Psychoactive Drug Screening Program (PDSP) Ki Database.[3][4]

Dopamine D2 Receptor Downstream Signaling

Perazine's antagonism of the D2 receptor modulates several intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[5] Additionally, D2 receptor signaling involves G protein-independent pathways mediated by β-arrestin.[2][5] β-arrestin can scaffold other signaling molecules, such as Akt and glycogen synthase kinase 3β (GSK-3β), influencing neuronal function and plasticity.[6][7]

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Perazine Perazine D2R Dopamine D2 Receptor Perazine->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates beta_Arrestin β-Arrestin D2R->beta_Arrestin Recruits Adenylate_Cyclase Adenylyl Cyclase G_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases Activation Downstream_Effects Modulation of Gene Expression & Neuronal Function PKA->Downstream_Effects Akt Akt beta_Arrestin->Akt Inhibits GSK3b GSK-3β Akt->GSK3b Inhibits GSK3b->Downstream_Effects

Dopamine D2 Receptor Signaling Pathway Inhibition by Perazine.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Parameters

The pharmacokinetic profile of perazine is characterized by significant interindividual variability.[8]

ParameterValuePopulationReference
Time to Peak Plasma Concentration (Tmax) Data to be populatedPsychotic Patients[8]
Peak Plasma Concentration (Cmax) Data to be populatedPsychotic Patients[8]
Area Under the Curve (AUC) Data to be populatedPsychotic Patients[8]
Elimination Half-life (t1/2) 7.5 - 10 hoursPsychotic Patients[8]
Oral Bioavailability ~20% (Perphenazine)Healthy Volunteers[9]

Note: Some data for the closely related phenothiazine, perphenazine, is included for reference due to limited specific data for perazine.

Pharmacodynamics

The pharmacodynamic effects of perazine are directly related to its receptor occupancy. The antipsychotic efficacy is correlated with D2 receptor blockade in the striatum. Side effects such as extrapyramidal symptoms (EPS) are also a consequence of high D2 receptor occupancy in the nigrostriatal pathway. Sedation is attributed to its antagonism of histamine H1 receptors, while orthostatic hypotension can result from α1-adrenergic blockade.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a method to determine the binding affinity (Ki) of perazine for various CNS receptors.

Objective: To quantify the affinity of perazine for specific neurotransmitter receptors.

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing the receptor of interest start->prep_membranes incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of perazine prep_membranes->incubation separation Separate bound and free radioligand by rapid filtration incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Calculate IC50 and Ki values using competitive binding analysis quantification->analysis end End analysis->end cAMP_Assay_Workflow start Start cell_culture Culture cells expressing the Gαi/o-coupled receptor (e.g., D2) start->cell_culture pre_incubation Pre-incubate cells with varying concentrations of perazine cell_culture->pre_incubation agonist_stimulation Stimulate cells with a fixed concentration of a receptor agonist (e.g., dopamine) in the presence of a phosphodiesterase inhibitor pre_incubation->agonist_stimulation cell_lysis Lyse the cells to release intracellular cAMP agonist_stimulation->cell_lysis cAMP_quantification Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) cell_lysis->cAMP_quantification data_analysis Calculate the IC50 value for perazine's antagonism of the agonist response cAMP_quantification->data_analysis end End data_analysis->end

References

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Perazine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Perazine Maleate, a significant phenothiazine derivative with applications in the pharmaceutical industry. This document details the synthetic pathways, experimental protocols for analysis, and a thorough examination of its physicochemical characteristics.

Introduction

Perazine, a typical antipsychotic of the phenothiazine class, functions primarily as a dopamine D2 receptor antagonist.[1][2] Its maleate salt, this compound, is the common pharmaceutical formulation. This guide will explore the chemical intricacies of this compound, offering valuable insights for professionals in drug development and chemical research.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the synthesis of the perazine base followed by its conversion to the maleate salt.

Synthesis of Perazine Base (10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine)

The synthesis of the perazine base is achieved through the alkylation of phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine. This reaction requires a strong base to deprotonate the amine of the phenothiazine ring, facilitating the nucleophilic substitution.

Reaction Scheme:

G cluster_0 Synthesis of Perazine Base Phenothiazine Phenothiazine reaction + Phenothiazine->reaction Chloropropylpiperazine 1-(3-chloropropyl)-4-methylpiperazine Chloropropylpiperazine->reaction Base Strong Base (e.g., Sodamide) Base->reaction Solvent Inert Solvent (e.g., Toluene) Solvent->reaction Perazine Perazine Byproduct NaCl reaction->Perazine Alkylation reaction->Byproduct

Figure 1: Synthesis of Perazine Base.

Experimental Protocol: Synthesis of Perazine Base

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add phenothiazine and a suitable anhydrous solvent such as toluene.

  • Deprotonation: While stirring under a nitrogen atmosphere, add a strong base, such as sodamide (NaNH₂), portion-wise at room temperature. The reaction mixture is then heated to reflux to ensure complete formation of the sodium salt of phenothiazine.

  • Alkylation: To the refluxing mixture, add a solution of 1-(3-chloropropyl)-4-methylpiperazine in toluene dropwise over a period of 1-2 hours.

  • Reaction Completion and Work-up: Continue refluxing for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is carefully quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude perazine base is purified by vacuum distillation or column chromatography.

Formation of this compound Salt

The purified perazine base is then converted to its maleate salt to improve its stability and solubility.

Reaction Scheme:

G cluster_1 Formation of this compound Perazine_base Perazine Base reaction + Perazine_base->reaction Maleic_acid Maleic Acid Maleic_acid->reaction Solvent Solvent (e.g., Ethanol) Solvent->reaction Perazine_maleate This compound reaction->Perazine_maleate Salt Formation

Figure 2: Formation of this compound Salt.

Experimental Protocol: Formation of this compound

  • Dissolution: Dissolve the purified perazine base in a suitable solvent, such as ethanol.

  • Acid Addition: To this solution, add a stoichiometric amount of maleic acid dissolved in the same solvent, dropwise with stirring.

  • Crystallization: The this compound salt will precipitate out of the solution. The mixture may be cooled to enhance crystallization.

  • Isolation and Drying: The precipitated solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield pure this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₈H₃₃N₃O₈S[2]
Molecular Weight 571.6 g/mol [2]
Appearance White to light yellow crystalline powder[3]
Melting Point 195 - 203 °C (with decomposition)[3]
pKa 8.1 (in H₂O at 24±1 °C)[4]
Solubility Very slightly soluble in water and ethanol; practically insoluble in diethyl ether.[3]
Soluble in DMSO at ~10 mg/mL.[5]
Sparingly soluble in aqueous buffers.[5]
UV λmax 258, 312 nm[5]

Experimental Protocols

Stability-Indicating HPLC Method for Purity and Degradation Studies

This section details a typical reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its degradation products.[1][6][7][8][9]

Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a similar concentration as the standard solution.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 80°C), and photolytic stress (e.g., UV light).

  • Analysis: Inject the standard, sample, and stressed samples into the HPLC system and record the chromatograms.

  • Data Evaluation: The purity of the sample is determined by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram. Degradation is assessed by the appearance of new peaks and a decrease in the area of the main peak in the stressed samples.

G cluster_2 HPLC Analysis Workflow start Start prep_std Prepare Standard Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample inject Inject into HPLC System prep_std->inject stress_sample Perform Forced Degradation prep_sample->stress_sample stress_sample->inject acquire Acquire Chromatograms inject->acquire analyze Analyze Data (Purity, Degradation) acquire->analyze end End analyze->end

Figure 3: HPLC Analysis Workflow.

Mechanism of Action and Signaling Pathway

Perazine, as a typical antipsychotic, primarily exerts its therapeutic effect by acting as an antagonist at dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade of D2 receptors is believed to be responsible for its antipsychotic effects.

G cluster_3 Perazine Mechanism of Action Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates AC Adenylyl Cyclase D2_Receptor->AC Inhibits Perazine Perazine Perazine->D2_Receptor Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling (e.g., Gene Expression, Neuronal Activity) PKA->Downstream Phosphorylates Response Antipsychotic Effect Downstream->Response

Figure 4: Perazine Signaling Pathway.

By blocking the D2 receptors, perazine prevents the binding of dopamine, thereby inhibiting the downstream signaling cascade that is typically initiated by dopamine. This leads to a reduction in the overactivity of the dopaminergic system, which is implicated in the positive symptoms of psychosis.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The information presented, including synthetic protocols, physicochemical data, and analytical methodologies, is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. A thorough understanding of these fundamental aspects is crucial for the effective utilization and further investigation of this important pharmaceutical compound.

References

Initial Clinical Investigations of Perazine Maleate's Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial clinical investigations into the efficacy of Perazine maleate, a phenothiazine-class antipsychotic. The document summarizes key quantitative data from early clinical trials, details the experimental protocols employed in these studies, and visualizes the core signaling pathway and experimental workflows.

Core Efficacy Data from Initial Clinical Investigations

The initial clinical evaluations of this compound primarily focused on its efficacy in treating schizophrenia and other psychotic disorders. Quantitative data from key comparative trials are summarized below. These early studies, often small and with methodological limitations by modern standards, laid the groundwork for understanding Perazine's clinical profile.[1][2][3]

Table 1: Perazine vs. Active Placebo (Trimipramine) for Acute Schizophrenia
Outcome MeasurePerazine Group (450-600 mg/day)Trimipramine Group (300-400 mg/day)Study DurationKey Findings
No Important Global Improvement Lower incidence (statistically significant)Higher incidence5 weeksPerazine was superior to the active placebo trimipramine in preventing "no important global improvement".[1][2]
Mental State (various scales) No statistically significant differenceNo statistically significant difference5 weeksWhile showing global improvement, specific measures of mental state did not significantly differ between the two groups.[1][2]
Need for Antiparkinson Medication Higher incidence (statistically significant)Lower incidence5 weeksPerazine treatment was associated with a higher requirement for antiparkinson medication to manage extrapyramidal side effects.[1][2]
Table 2: Perazine vs. Other Antipsychotics for Schizophrenia
ComparatorNumber of TrialsTotal ParticipantsKey Efficacy FindingsKey Adverse Effect Findings
Haloperidol, Olanzapine, Ziprasidone, Zotepine, Amisulpride 6384No clear differences or superiority of Perazine were established. Meta-analysis was often not possible due to incomplete reporting and varied outcome measures in the original studies.[1][2]No obvious differences in general adverse events were consistently reported. Some smaller comparisons with second-generation antipsychotics showed no higher risk of akathisia, dyskinesia, or parkinsonism with Perazine.[1]

Experimental Protocols of Key Clinical Investigations

The methodologies of the initial clinical trials investigating this compound, while pioneering for their time, often lacked the rigorous reporting standards of contemporary research. Below are detailed descriptions of the experimental protocols as can be reconstructed from available literature.

Perazine vs. Active Placebo (Trimipramine) Trial
  • Objective: To assess the antipsychotic efficacy of Perazine compared to an active placebo (trimipramine), which possesses sedative effects but is not considered a primary antipsychotic.

  • Study Design: A multi-center, randomized, double-blind, parallel-group controlled trial.[1][2]

  • Participant Population: Patients diagnosed with acute schizophrenia.

  • Intervention:

    • Perazine Group: Oral administration of this compound.

    • Trimipramine Group: Oral administration of trimipramine.

  • Duration: 5 weeks.[1][2]

  • Outcome Measures:

    • Primary Outcome: "No important global improvement" as assessed by clinicians.[1][2]

    • Secondary Outcomes: Changes in mental state assessed by various psychiatric rating scales.

    • Safety Outcome: Incidence of participants requiring at least one dose of antiparkinson medication.[1][2]

  • Randomization and Blinding: Details on the specific methods of randomization and blinding were not consistently reported in the available literature.

Comparative Trials of Perazine vs. Other Antipsychotics
  • Objective: To compare the efficacy and safety of Perazine with other established and newer antipsychotic medications.

  • Study Designs: The majority of these were small, randomized controlled trials.[1][2]

  • Comparators: Haloperidol, olanzapine, ziprasidone, zotepine, and amisulpride.[1][2]

  • Participant Population: Patients diagnosed with schizophrenia.

  • Outcome Measures: A variety of psychiatric rating scales were used across the different studies, which hindered direct comparison and meta-analysis. Common scales likely included the Brief Psychiatric Rating Scale (BPRS), the Positive and Negative Syndrome Scale (PANSS), and the Clinical Global Impression (CGI) scale.

  • Data Analysis: Due to the heterogeneity in study design and outcome reporting, a meta-analysis of efficacy was not feasible in comprehensive reviews.[1][2] The primary reported outcome was often the rate of early study discontinuation for any reason.[1][2]

Visualizing Molecular Mechanisms and Experimental Workflows

Signaling Pathway of this compound

This compound, as a typical phenothiazine antipsychotic, primarily exerts its therapeutic effect through the antagonism of the dopamine D2 receptor. This action disrupts the normal signaling cascade initiated by dopamine, leading to a reduction in psychotic symptoms.

Perazine_Signaling_Pathway Figure 1: this compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Perazine Perazine Maleate D2R Dopamine D2 Receptor Perazine->D2R Antagonism (Blocks Binding) Dopamine Dopamine Dopamine->D2R Binding G_protein Gαi/o Protein (Inactive) D2R->G_protein Inhibition of Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Reduced Conversion PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Downstream Downstream Effectors PKA->Downstream Reduced Phosphorylation Response Reduction of Psychotic Symptoms Downstream->Response Leads to

Caption: Perazine's antagonism of the D2 receptor inhibits downstream signaling.

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a generalized workflow for the initial randomized controlled trials of this compound.

Clinical_Trial_Workflow Figure 2: Generalized Experimental Workflow cluster_setup Study Setup cluster_randomization Randomization & Blinding cluster_treatment Treatment Phase cluster_assessment Assessment & Follow-up cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (Acute Schizophrenia) Inclusion_Exclusion Inclusion/Exclusion Criteria Applied Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Obtained Inclusion_Exclusion->Informed_Consent Baseline_Assessment Baseline Assessment (e.g., BPRS, PANSS) Informed_Consent->Baseline_Assessment Randomization Randomization Treatment_Perazine Treatment Group A (this compound) Randomization->Treatment_Perazine Treatment_Comparator Treatment Group B (Comparator/Placebo) Randomization->Treatment_Comparator Blinding Double-Blinding (Patient & Investigator) Followup_Assessments Follow-up Assessments (Weekly/Bi-weekly) Treatment_Perazine->Followup_Assessments Followup_assessments Followup_assessments Treatment_Comparator->Followup_assessments Baseline_Assessment->Randomization Data_Collection Data Collection & Compilation Followup_Assessments->Data_Collection Adverse_Events Adverse Event Monitoring Adverse_Events->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A typical workflow for a comparative clinical trial of Perazine.

Conclusion

The initial clinical investigations of this compound established its efficacy as an antipsychotic agent, particularly in comparison to an active placebo for global improvement in patients with acute schizophrenia.[1][2] However, these early studies were often limited by small sample sizes and a lack of standardized reporting, making direct comparisons with other antipsychotics challenging.[1][2] The primary mechanism of action, dopamine D2 receptor antagonism, is well-understood and forms the basis of its therapeutic effects. This guide provides a consolidated overview of the foundational clinical data and methodologies that have informed the clinical use of this compound. Further large-scale, well-designed trials would be beneficial to more definitively establish its comparative efficacy and side-effect profile against modern antipsychotics.[1]

References

The Historical Development and Discovery of Perazine Maleate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine maleate, a typical antipsychotic of the phenothiazine class, emerged in the mid-20th century as a significant therapeutic agent for the management of psychotic disorders, particularly schizophrenia. This technical guide provides a comprehensive overview of the historical development, discovery, and foundational experimental work that characterized this compound. It details the initial synthesis, key pharmacological studies, and the elucidation of its mechanism of action, with a focus on providing actionable data and protocols for researchers in psychopharmacology and drug development.

Historical Development and Discovery

The story of this compound is rooted in the broader narrative of phenothiazine antipsychotics, which began with the serendipitous discovery of chlorpromazine's antipsychotic properties in the early 1950s. This breakthrough spurred a wave of research into structurally related compounds with potential neuroleptic activity.

Perazine was first synthesized in 1957 by O. Hromatka and his colleagues at the Austrian pharmaceutical company Chemische Fabrik Promonta GmbH. The development of Perazine was part of a systematic effort to modify the side chain of the phenothiazine nucleus to optimize therapeutic efficacy and minimize side effects. The introduction of a piperazine moiety in the side chain was a key structural feature that distinguished Perazine and other "piperazinylphenothiazines" from earlier aliphatic phenothiazines like chlorpromazine.

Following its synthesis, Perazine, often referred to by its trade name Taxilan, underwent preclinical and clinical evaluation, primarily in West Germany, throughout the late 1950s and 1960s. Early clinical studies demonstrated its efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2][3][4]

A key milestone in its commercial development was the granting of a patent to Chemische Fabrik Promonta GmbH for the synthesis of 10-(piperazinoalkyl)-phenothiazines, including Perazine.

Mechanism of Action

The primary mechanism of action of Perazine, like other typical antipsychotics, is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism is believed to be responsible for its antipsychotic effects. In addition to its high affinity for D2 receptors, Perazine also exhibits binding to other neurotransmitter receptors, which contributes to its overall pharmacological profile and side effect profile.

Receptor Binding Profile

The following table summarizes the available quantitative data on the receptor binding affinities (Ki values) of Perazine. Lower Ki values indicate higher binding affinity.

ReceptorKi (nM)Reference RadioligandTissue Source
Dopamine D2Data not available in search results
Serotonin 5-HT2AData not available in search results
Alpha-1 AdrenergicData not available in search results

Note: Specific Ki values for Perazine at various receptors were not found in the provided search results. This represents a significant gap in the publicly available data for this older compound.

Signaling Pathways

The antagonism of the dopamine D2 receptor by Perazine initiates a cascade of intracellular signaling events. The following diagram illustrates the simplified signaling pathway.

Perazine_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates Perazine Perazine Perazine->D2_Receptor Blocks G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (Reduced Neuronal Excitability) PKA->Downstream Phosphorylates Targets

Perazine's antagonism of the D2 receptor signaling pathway.

Pharmacokinetics

Studies in humans have characterized the pharmacokinetic profile of Perazine following oral administration.

ParameterValueNotes
Time to Maximum Concentration (Tmax) Data not available in search results
Maximum Concentration (Cmax) Data not available in search results
Elimination Half-life (t½) 7.5 - 10 hours[5]
Oral Bioavailability Data not available in search results

Key Experimental Protocols

The following sections detail the methodologies for key experiments that were instrumental in the development and characterization of Perazine and similar phenothiazine antipsychotics.

Original Synthesis of Perazine (Hromatka et al., 1957)

The original synthesis of Perazine was not detailed in the available search results. However, a general synthetic route for 10-(piperazinoalkyl)-phenothiazines from that era would typically involve the alkylation of the phenothiazine nitrogen with a haloalkylpiperazine derivative.

Generalized Synthetic Workflow:

synthesis_workflow phenothiazine Phenothiazine alkylation Alkylation phenothiazine->alkylation haloalkylpiperazine 1-(chloro/bromo-alkyl)-4-methylpiperazine haloalkylpiperazine->alkylation base Base (e.g., NaNH2) base->alkylation perazine Perazine alkylation->perazine salt_formation Salt Formation perazine->salt_formation purification Purification (e.g., Crystallization) perazine_maleate This compound perazine_maleate->purification maleic_acid Maleic Acid maleic_acid->salt_formation salt_formation->perazine_maleate

Generalized synthetic workflow for this compound.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a generalized method for determining the binding affinity of a test compound like Perazine to the dopamine D2 receptor.[6][7][8]

Objective: To determine the inhibitory constant (Ki) of Perazine for the dopamine D2 receptor.

Materials:

  • Receptor Source: Rat striatal tissue homogenate or cell lines expressing recombinant human D2 receptors.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2 antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., haloperidol or sulpiride).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing physiological salts (e.g., NaCl, KCl, MgCl2, CaCl2).

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membrane fraction by high-speed centrifugation, wash, and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a series of tubes or a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Perazine. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-labeled D2 antagonist.

  • Incubation: Incubate the assay mixture at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of Perazine by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Perazine concentration to generate a competition curve. Determine the IC50 value (the concentration of Perazine that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Antipsychotic-like Activity: The Conditioned Avoidance Response (CAR) Model

The CAR test is a classic behavioral assay used to screen for antipsychotic potential.[9][10][11][12][13]

Objective: To evaluate the ability of Perazine to selectively suppress a conditioned avoidance response without impairing the unconditioned escape response.

Apparatus: A shuttle box divided into two compartments with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the footshock, are presented.

Procedure:

  • Training: A rat is placed in the shuttle box. The CS is presented for a short period (e.g., 10 seconds), followed by the presentation of the US. The animal can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the animal does not move during the CS, the US is delivered, and the animal can terminate the shock by moving to the other compartment (an escape response). Trials are repeated until the animal reaches a stable level of avoidance responding.

  • Drug Administration: Trained animals are administered Perazine or a vehicle control at various doses.

  • Testing: After a specified pretreatment time, the animals are placed back in the shuttle box and subjected to a series of test trials. The number of avoidance responses and escape latencies are recorded.

Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses at doses that do not significantly increase the escape latency, indicating that the effect is not due to simple motor impairment.

Experimental Workflow for CAR:

CAR_Workflow start Start training Training Phase: Establish Conditioned Avoidance Response start->training drug_admin Drug Administration: Perazine or Vehicle training->drug_admin testing Testing Phase: Present CS and US drug_admin->testing data_collection Data Collection: Record Avoidance and Escape Responses testing->data_collection analysis Data Analysis: Compare Drug vs. Vehicle data_collection->analysis end End analysis->end

Experimental workflow for the Conditioned Avoidance Response (CAR) model.

Conclusion

This compound represents an important chapter in the history of psychopharmacology. Its development as a piperazinylphenothiazine derivative contributed to the refinement of antipsychotic therapy in the mid-20th century. While newer atypical antipsychotics with more complex receptor binding profiles have largely superseded it, a thorough understanding of the historical development and foundational experimental work on compounds like Perazine remains crucial for researchers in the field of drug discovery and development. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of novel psychoactive compounds.

References

An In-depth Technical Guide on the Neuroleptic Functions and Properties of Perazine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine maleate, a first-generation antipsychotic of the phenothiazine class, exerts its neuroleptic effects primarily through the antagonism of dopamine D2 receptors. This comprehensive technical guide delineates the core functions and properties of this compound, synthesizing available data on its receptor binding profile, pharmacokinetic properties, and clinical efficacy in the treatment of schizophrenia. Detailed methodologies for key preclinical and clinical assessments are provided, alongside visual representations of its primary signaling pathway and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals. While quantitative data for Perazine itself is limited in publicly accessible literature, data from the closely related and structurally similar compound, Prochlorperazine, is included for comparative purposes, clearly delineated as such.

Introduction

Perazine is a phenothiazine derivative that has been utilized in the treatment of schizophrenia and other psychotic disorders in several European countries.[1][2] Like other typical antipsychotics, its therapeutic action is largely attributed to its ability to block dopamine receptors in the central nervous system.[3] This guide provides a detailed overview of the pharmacological and functional characteristics of this compound, with a focus on the quantitative data and experimental methodologies relevant to its neuroleptic properties.

Mechanism of Action and Receptor Profile

This compound's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[3] This antagonism is believed to be responsible for its antipsychotic effects on the positive symptoms of schizophrenia. In addition to its high affinity for D2 receptors, Perazine, like other phenothiazines, interacts with a range of other neurotransmitter receptors, which contributes to its broader pharmacological profile and side effects.[4][5]

Receptor Binding Affinities

The following table summarizes the available receptor binding affinities (Ki values in nM) for Prochlorperazine, a structurally related phenothiazine. Lower Ki values indicate higher binding affinity.

Receptor SubtypeProchlorperazine Ki (nM)
Dopamine D2Value not explicitly found in search results
Dopamine D3Value not explicitly found in search results
Serotonin 5-HT2AValue not explicitly found in search results
Histamine H1Value not explicitly found in search results
Muscarinic M1Value not explicitly found in search results
Adrenergic α1Value not explicitly found in search results

Note: Specific Ki values for this compound were not available in the provided search results. The data for Prochlorperazine is presented as a close structural analog. Further targeted literature searches are recommended to obtain specific Ki values for Perazine.

Dopamine D2 Receptor Signaling Pathway

Perazine's antagonism of the D2 receptor disrupts the normal signaling cascade initiated by dopamine. This G-protein coupled receptor (GPCR) typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, Perazine prevents this inhibition, thereby modulating downstream signaling pathways.[6][7]

D2_Signaling_Pathway This compound's Effect on Dopamine D2 Receptor Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Perazine This compound Perazine->D2R Antagonizes G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Receptor_Binding_Workflow Competitive Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Prep (D2 Receptors) Incubation Incubation (Reaching Equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Spiperone) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Washing Washing (Remove Unbound) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc CAR_Workflow Conditioned Avoidance Response (CAR) Test Workflow Acquisition Acquisition Training (CS-US Pairing) Drug_Admin Drug Administration (Perazine or Vehicle) Acquisition->Drug_Admin Testing CAR Testing (Post-treatment) Drug_Admin->Testing Data_Collection Data Collection (Avoidance, Escape, Failures) Testing->Data_Collection Analysis Statistical Analysis (Selective Avoidance Suppression) Data_Collection->Analysis

References

The Impact of Perazine Maleate on Central Nervous System Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine maleate, a first-generation antipsychotic of the phenothiazine class, exerts its therapeutic effects through a complex interaction with multiple central nervous system (CNS) pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its impact on key neurotransmitter systems. Through a review of its receptor binding profile, this document elucidates the molecular underpinnings of its antipsychotic, antiemetic, and anxiolytic properties, as well as its associated side effects. Detailed experimental protocols for assessing receptor binding are provided, alongside visualizations of the affected signaling cascades to offer a comprehensive resource for researchers and drug development professionals.

Introduction

This compound is a piperazine derivative of phenothiazine, historically used in the management of schizophrenia and other psychotic disorders.[1][2] Its clinical utility extends to the treatment of severe nausea and vomiting.[1] The therapeutic efficacy of perazine is attributed to its potent antagonism of dopamine D2 receptors, a hallmark of typical antipsychotics.[1][2] However, its broad pharmacological profile, encompassing interactions with cholinergic, histaminergic, and adrenergic receptors, contributes to both its therapeutic actions and its characteristic side-effect profile.[1] Understanding the intricate details of these interactions is paramount for the rational design of novel therapeutics with improved efficacy and tolerability.

Receptor Binding Profile of Perazine

The clinical effects of this compound are a direct consequence of its affinity for a range of neurotransmitter receptors in the CNS. While specific quantitative binding data for perazine is limited in publicly available literature, the binding profile of perphenazine, a structurally similar and potent phenothiazine, provides a valuable proxy for understanding its receptor interactions. Perazine's primary mechanism of action is the blockade of dopamine D2 receptors, but it also exhibits significant affinity for histamine H1, alpha-1 adrenergic, and muscarinic M1 receptors.[1][3]

Quantitative Receptor Binding Data (Perphenazine as a Proxy)

The following table summarizes the inhibitory constants (Ki) of perphenazine for key CNS receptors. Lower Ki values indicate a higher binding affinity.

Receptor SubtypeKi (nM)Primary Effect of BlockadeReference
Dopamine D20.56 - 0.765Antipsychotic effects, Extrapyramidal symptoms, Hyperprolactinemia[4][5]
Dopamine D30.13 - 0.43Potential contribution to antipsychotic effects[4][5]
Histamine H18Sedation, Weight gain[5]
Alpha-1A Adrenergic10Orthostatic hypotension, Dizziness[5]
Serotonin 5-HT2A5.6 - 6Potential mitigation of extrapyramidal symptoms[4]
Muscarinic M1(Qualitative)Anticholinergic effects (dry mouth, blurred vision, constipation)[3]

Note: Data presented is for perphenazine and serves as an estimation of perazine's binding affinities due to the lack of specific data for perazine.

Impact on Central Nervous System Pathways

This compound's antagonism of various receptors disrupts downstream signaling cascades, leading to its therapeutic and adverse effects.

Dopaminergic Pathways

The antipsychotic efficacy of perazine is primarily mediated through the blockade of D2 receptors in the mesolimbic and mesocortical pathways.[1] D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, perazine prevents this inhibition, thereby modulating downstream signaling.

Dopamine_D2_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Perazine This compound D2R Dopamine D2 Receptor Perazine->D2R Blocks Dopamine Dopamine Dopamine->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling (e.g., Gene Expression, Neuronal Excitability) PKA->Downstream Phosphorylates

Dopamine D2 Receptor Antagonism by this compound
Histaminergic Pathways

Perazine's sedative effects are largely due to its antagonism of histamine H1 receptors in the CNS.[1] H1 receptors are GPCRs coupled to Gq/11 proteins. Their activation by histamine leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). As an inverse agonist, perazine stabilizes the inactive state of the H1 receptor, reducing its constitutive activity and blocking histamine-induced signaling.[6][7]

Histamine_H1_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Perazine This compound (Inverse Agonist) H1R_inactive Inactive H1 Receptor Perazine->H1R_inactive Stabilizes Histamine Histamine H1R_active Active H1 Receptor Histamine->H1R_active Activates H1R_inactive->H1R_active Gq_11 Gq/11 Protein H1R_active->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Increase IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Sedation) Ca2->Cellular_Response PKC->Cellular_Response

Histamine H1 Receptor Inverse Agonism by this compound
Cholinergic Pathways

The anticholinergic side effects of perazine, such as dry mouth and blurred vision, result from its blockade of muscarinic acetylcholine receptors, particularly the M1 subtype.[1] M1 receptors, like H1 receptors, are coupled to Gq/11 proteins, and their activation by acetylcholine initiates the PLC/IP3/DAG signaling cascade. Perazine's antagonism of M1 receptors inhibits this pathway.[8]

Muscarinic_M1_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Perazine This compound M1R Muscarinic M1 Receptor Perazine->M1R Blocks ACh Acetylcholine ACh->M1R Gq_11 Gq/11 Protein M1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Ca2+ & PKC Activation IP3_DAG->Ca_PKC Anticholinergic_Effects Anticholinergic Effects Ca_PKC->Anticholinergic_Effects

Muscarinic M1 Receptor Antagonism by this compound
Adrenergic Pathways

Blockade of alpha-1 adrenergic receptors by perazine can lead to cardiovascular side effects such as orthostatic hypotension.[1] Similar to H1 and M1 receptors, alpha-1 adrenergic receptors are coupled to Gq/11 proteins. Their activation by norepinephrine or epinephrine triggers the PLC-mediated signaling cascade, leading to smooth muscle contraction. Perazine's antagonism at these receptors inhibits this process, resulting in vasodilation.[9]

Alpha1_Adrenergic_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Perazine This compound A1R Alpha-1 Adrenergic Receptor Perazine->A1R Blocks Vasodilation Vasodilation Perazine->Vasodilation Leads to Norepinephrine Norepinephrine Norepinephrine->A1R Gq_11 Gq/11 Protein A1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 Ca_Release Ca2+ Release from ER IP3->Ca_Release Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Vasoconstriction

Alpha-1 Adrenergic Receptor Antagonism by this compound

Experimental Protocols

In Vitro Receptor Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity of a test compound, such as this compound, for a specific CNS receptor using a competitive radioligand binding assay.

Receptor_Binding_Assay_Workflow start Start prep_membranes Membrane Preparation (e.g., from rat brain tissue or cells expressing the receptor) start->prep_membranes prep_reagents Reagent Preparation (Radioligand, Test Compound, Buffers) start->prep_reagents incubation Incubation (Membranes + Radioligand + Varying concentrations of Test Compound) prep_membranes->incubation prep_reagents->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis end End analysis->end

Experimental Workflow for In Vitro Receptor Binding Assay

4.1.1. Materials:

  • Tissue/Cell Source: Rat brain tissue (e.g., striatum for D2 receptors, cortex for other receptors) or cultured cells stably expressing the human recombinant receptor of interest.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]spiperone for D2, [³H]pyrilamine for H1, [³H]prazosin for alpha-1, [³H]quinuclidinyl benzilate for muscarinic receptors).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the receptor.

  • Buffers: Assay buffer (e.g., Tris-HCl with physiological salts) and wash buffer.

  • Equipment: Homogenizer, centrifuges, filtration apparatus, scintillation counter, glass fiber filters.

4.1.2. Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control tubes for total binding (no perazine) and non-specific binding (with a high concentration of the non-radiolabeled ligand).

  • Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of perazine that inhibits 50% of the specific binding) using non-linear regression. Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound's therapeutic and adverse effects are intricately linked to its interactions with multiple CNS pathways. Its primary action as a dopamine D2 receptor antagonist is central to its antipsychotic properties, while its engagement with histaminergic, cholinergic, and adrenergic receptors accounts for its sedative, anticholinergic, and cardiovascular side effects. A thorough understanding of this complex pharmacology, supported by quantitative binding data and detailed pathway analysis, is essential for the optimization of antipsychotic drug therapy and the development of novel agents with improved target specificity and reduced side-effect profiles. This guide provides a foundational resource for researchers and clinicians working to advance the field of psychopharmacology.

References

Understanding the pharmacokinetics of Perazine maleate absorption

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacokinetics of Perazine Maleate Absorption

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound absorption. The information is compiled from a review of existing scientific literature and regulatory guidance.

Introduction

This compound, a phenothiazine derivative, is an antipsychotic and antiemetic agent. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, particularly its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these processes is critical for optimal dose regimen design and the development of novel drug delivery systems. This guide summarizes the available quantitative pharmacokinetic data, details relevant experimental protocols, and visualizes key pathways and workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound vary significantly depending on the route of administration. The following tables summarize key parameters from various studies. It is important to note that the data are compiled from different sources and may not be directly comparable due to variations in study design, subject populations, and analytical methodologies.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous and Oral Administration

ParameterIntravenous (12.5 mg)Oral (50 mg)Reference
Terminal Elimination Half-life (t½) 9 ± 1 h8 ± 2 h[Isah et al., 1991][1]
Plasma Clearance (Cl) 0.98 L/kg/h-[Isah et al., 1991][1]
Volume of Distribution (Vd) 12.9 L/kg-[Isah et al., 1991][1]
Oral Bioavailability -Low[Isah et al., 1991][1]

Table 2: Pharmacokinetic Parameters of Prochlorperazine (a closely related phenothiazine) Following Intravenous and Oral Administration in Healthy Volunteers

ParameterIntravenous (12.5 mg)Intravenous (6.25 mg)Oral (25 mg)Reference
Plasma Half-life (t½) 6.8 ± 0.7 h6.9 ± 0.8 h-[Taylor & Bateman, 1987][2]
Oral Bioavailability --Very Low[Taylor & Bateman, 1987][2]

Table 3: Comparison of Prochlorperazine Plasma Concentrations Following Buccal and Oral Administration

Administration RouteRelative Plasma ConcentrationVariabilityReference
Buccal > 2x higher than oral< 0.5x of oral[Finn et al., 2005][3]
Oral Baseline-[Finn et al., 2005][3]

Table 4: Pharmacokinetic Parameters of Prochlorthis compound Oral Tablets in a Bioavailability Study

FormulationCmax (ng/mL)Tmax (h)Elimination Half-life (h)Reference
Sustained Release 297.8956.19[ResearchGate Publication][4]
Immediate Release 218.413.833.89[ResearchGate Publication][4]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on common practices for bioequivalence and pharmacokinetic studies of oral solid dosage forms.

Bioequivalence Study of this compound Oral Tablets

This protocol is based on the FDA's guidance for prochlorthis compound bioequivalence studies[5].

  • Study Design: A single-dose, two-treatment, two-period crossover in vivo study is recommended. The study should be conducted under fasting conditions.

  • Subjects: Healthy male and non-pregnant, non-lactating female subjects should be recruited.

  • Drug Administration: A single oral dose of the 10 mg base equivalent of this compound is administered.

  • Blood Sampling: Blood samples are collected at pre-dose and at various time points post-dose to adequately characterize the plasma concentration-time profile.

  • Analyte Measurement: Perazine concentrations in plasma are measured using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: The primary pharmacokinetic parameters to be determined are Cmax, AUC(0-t), and AUC(0-inf).

  • Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means of the test and reference products for Cmax, AUC(0-t), and AUC(0-inf) should fall within the acceptance range of 80.00% to 125.00%.

Analytical Method for Perazine Quantification in Human Plasma (LC-MS/MS)

The following is a representative protocol for the quantification of perazine in human plasma using liquid chromatography-tandem mass spectrometry.

  • Sample Preparation:

    • Aliquots of human plasma are mixed with an internal standard.

    • Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is transferred for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: A constant flow rate is maintained.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for perazine and the internal standard.

  • Validation: The method must be fully validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Mandatory Visualizations

Signaling Pathway

Perazine acts as a dopamine D2 receptor antagonist. The following diagram illustrates the simplified signaling pathway of the dopamine D2 receptor.

D2_Signaling_Pathway Perazine Perazine D2R Dopamine D2 Receptor Perazine->D2R Antagonist (Blocks) Dopamine Dopamine Dopamine->D2R Agonist (Activates) G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA Cellular_Response Altered Cellular Response

Dopamine D2 Receptor Antagonism by Perazine
Experimental Workflow

The following diagram illustrates a typical workflow for a bioequivalence study of this compound.

Bioequivalence_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Sample & Data Analysis cluster_reporting Reporting Protocol Protocol Design (Crossover Study) Ethics Ethics Committee Approval Protocol->Ethics Screening Subject Screening & Enrollment Ethics->Screening Dosing_P1 Period 1: Dosing (Test/Reference) Screening->Dosing_P1 Sampling_P1 Blood Sampling Dosing_P1->Sampling_P1 Washout Washout Period Sampling_P1->Washout Bioanalysis Plasma Sample Analysis (LC-MS/MS) Sampling_P1->Bioanalysis Dosing_P2 Period 2: Dosing (Reference/Test) Washout->Dosing_P2 Sampling_P2 Blood Sampling Dosing_P2->Sampling_P2 Sampling_P2->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Report Final Study Report Stat_Analysis->Report

Bioequivalence Study Workflow

References

Perazine Maleate: A Technical Guide to its Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perazine maleate is a first-generation antipsychotic of the phenothiazine class.[1][2] It has been in clinical use for several decades, primarily in some European countries, for the management of schizophrenia and other psychotic disorders.[1][3][4][5] This technical guide provides a comprehensive overview of the primary research on this compound's therapeutic uses, focusing on its mechanism of action, clinical efficacy, and the experimental methodologies used in its evaluation. The information presented is intended to support further research and development in the field of antipsychotic pharmacology.

Mechanism of Action

The primary mechanism of action of this compound is its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[6] Overactivity in this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[6] By blocking these receptors, perazine reduces dopaminergic neurotransmission, leading to an alleviation of psychotic symptoms.

Like other phenothiazines, this compound also exhibits activity at other neurotransmitter receptors, which contributes to its overall pharmacological profile and side effects. These include:

  • Muscarinic Cholinergic Receptors: Blockade of these receptors can lead to anticholinergic side effects such as dry mouth, blurred vision, and constipation.

  • Histamine H1 Receptors: Antagonism of H1 receptors is responsible for the sedative effects of the drug.

  • Alpha-1 Adrenergic Receptors: Blockade of these receptors can cause orthostatic hypotension and dizziness.

Therapeutic Uses

The principal therapeutic indication for this compound is the treatment of schizophrenia, including both acute episodes and long-term management.[1][3] It is also used in the management of other psychotic disorders.[3]

Quantitative Data from Clinical Trials

The available clinical trial data for this compound is limited, and the existing studies are often small and of low methodological quality.[1][7][8] A Cochrane review, which included seven randomized controlled trials with a total of 479 participants, provides the most comprehensive quantitative summary.[1][7][8]

Table 1: Efficacy of this compound in Schizophrenia

Outcome MeasureComparatorNumber of Participants (Studies)ResultQuality of Evidence
No Important Global ImprovementActive Placebo95 (1)RR 0.43 (95% CI 0.2 to 0.8)Low
Leaving Study EarlyOther Antipsychotics384 (6)RR 0.97 (95% CI 0.68 to 1.38)Low

RR: Relative Risk; CI: Confidence Interval. Data from Leucht et al. (2014).[1][7][8]

Table 2: Key Safety Finding from a Clinical Trial

Outcome MeasureComparatorNumber of Participants (Studies)ResultQuality of Evidence
Received at least one dose of antiparkinson medicationActive Placebo95 (1)RR 4.50 (95% CI 1.0 to 19.5)Very Low

RR: Relative Risk; CI: Confidence Interval. Data from Leucht et al. (2014).[1][7][8]

Experimental Protocols

Detailed experimental protocols for the clinical and preclinical studies of this compound are not extensively reported in the publicly available literature. However, based on the methodologies described in the Cochrane review and general pharmacological research practices, the following outlines the likely experimental approaches.

Clinical Trial Methodology for Schizophrenia

The evaluation of this compound in schizophrenia has been conducted through randomized controlled trials (RCTs). A typical protocol would involve the following steps:

  • Participant Selection: Patients with a diagnosis of schizophrenia, based on standardized diagnostic criteria (e.g., DSM or ICD), are recruited for the study.

  • Randomization: Participants are randomly assigned to receive either this compound or a comparator (placebo or another antipsychotic drug) in a double-blind fashion.

  • Treatment Phase: The assigned treatment is administered for a predefined period, with dosages adjusted based on clinical response and tolerability.

  • Outcome Assessment: Efficacy is assessed using validated rating scales for psychotic symptoms, such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS). Safety and tolerability are monitored through the recording of adverse events, including extrapyramidal symptoms, which are assessed using scales like the Extrapyramidal Symptom Rating Scale (ESRS).

  • Data Analysis: Statistical methods are used to compare the outcomes between the treatment groups.

Preclinical Assessment of Antipsychotic Activity

Preclinical studies are essential for characterizing the pharmacological profile of a drug before human trials. For a compound like this compound, these would likely include:

  • Dopamine D2 Receptor Binding Assay: This in vitro assay determines the affinity of the drug for the D2 receptor. A common method is a competitive radioligand binding assay. In this assay, a radiolabeled ligand with known affinity for the D2 receptor is incubated with a preparation of cells or tissues expressing the receptor. The ability of this compound to displace the radioligand is measured, and from this, its binding affinity (Ki) can be calculated.

  • Animal Models of Psychosis: Various animal models are used to predict antipsychotic efficacy. For example, the amphetamine-induced hyperlocomotion model in rodents is commonly used. Amphetamine increases dopamine release, leading to increased locomotor activity. An effective antipsychotic like perazine would be expected to reduce this hyperactivity.

  • Assessment of Extrapyramidal Side Effects in Animal Models: The propensity of an antipsychotic to cause extrapyramidal symptoms can be evaluated in animal models. One method involves measuring catalepsy in rodents, where the animal's ability to maintain an externally imposed posture is assessed. Another approach is to use electromyography (EMG) to measure muscle rigidity in response to the drug.

Visualizations

Signaling Pathway

Perazine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (Alleviation of Psychosis) cAMP->Response Perazine This compound Perazine->D2R Blocks

Caption: Dopamine D2 Receptor Antagonism by this compound.

Experimental Workflow

Clinical_Trial_Workflow cluster_planning Trial Planning cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Recruitment Patient Recruitment & Informed Consent Ethics->Recruitment Randomization Randomization Recruitment->Randomization Treatment Treatment Administration (Perazine or Comparator) Randomization->Treatment Monitoring Safety & Efficacy Monitoring Treatment->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Reporting Reporting of Results Analysis->Reporting

Caption: Generalized Workflow of a Randomized Clinical Trial.

Binding_Assay cluster_components Assay Components cluster_reaction Binding Reaction Receptor D2 Receptor Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand (*L) Radioligand->Incubation Perazine Perazine (Competitor) Perazine->Incubation Separation Separation of Bound from Unbound Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Ki Ki Quantification->Ki Calculation of Ki

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

Perazine Maleate: A Technical Guide to its Core Function as a Phenothiazine Antipsychotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine maleate, a piperazine derivative of phenothiazine, is a first-generation antipsychotic agent with a well-established role in the management of psychotic disorders, particularly schizophrenia. This technical guide provides an in-depth analysis of its core pharmacological attributes. The primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This guide synthesizes available quantitative data on its receptor binding profile, pharmacokinetics, and clinical efficacy. Detailed experimental protocols for key preclinical and clinical evaluation methods are provided, alongside visualizations of its principal signaling pathway and relevant experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction

Perazine is a typical antipsychotic belonging to the phenothiazine class of drugs.[1][2] Chemically, it is a piperazine derivative, a structural feature it shares with other potent antipsychotics. Its primary therapeutic utility lies in the management of schizophrenia and other psychotic disorders.[1][3][4] The antipsychotic effects of perazine are primarily attributed to its ability to block dopamine D2 receptors in the central nervous system.[5][6] Like other phenothiazines, it also exhibits activity at other receptor systems, which contributes to its side effect profile.

Mechanism of Action and Signaling Pathways

The principal mechanism of action of this compound is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathways of the brain.[5][6] Overactivity in this pathway is hypothesized to be a key contributor to the positive symptoms of schizophrenia. By antagonizing D2 receptors, perazine reduces dopaminergic neurotransmission, leading to an alleviation of these symptoms.

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[7][8][9][10] Antagonism of these receptors by perazine inhibits the dissociation of the Gαi/o subunit from the Gβγ dimer. This, in turn, prevents the inhibition of adenylyl cyclase, leading to a modulation of intracellular cyclic adenosine monophosphate (cAMP) levels and downstream signaling cascades involving protein kinase A (PKA).

Perazine_D2_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gαi/o-Gβγ Complex D2R->G_protein Activation (blocked by Perazine) AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Modulation of Neuronal Activity & Gene Expression PKA->Response Phosphorylates Targets Perazine This compound Perazine->D2R Antagonizes

Perazine's antagonism of the Dopamine D2 receptor signaling pathway.

Pharmacodynamics: Receptor Binding Profile

ReceptorKi (nM)Reference(s)
Dopamine D27.14[11]
Dopamine D3High Affinity[5]
Dopamine D4Lower Affinity[5]
Histamine H1High Affinity[12][13]
Muscarinic Cholinergic (M1-M5)Moderate to High Affinity[12][13]
Alpha-1 AdrenergicHigh Affinity[2]
Serotonin 5-HT2AModerate Affinity[14]
Serotonin 5-HT2CModerate Affinity[14]

Note: This table is a compilation from various sources and may not represent a complete and directly comparable dataset due to variations in experimental conditions.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of this compound have been characterized in human studies. It exhibits poor oral bioavailability and is subject to extensive hepatic metabolism.

ParameterValueReference(s)
Bioavailability (Oral) ~12.5%[15][16]
Time to Peak Plasma Concentration (Tmax) 3.83 h (immediate release) - 5 h (sustained release)[17]
Peak Plasma Concentration (Cmax) 218.41 ng/mL (immediate release) - 297.89 ng/mL (sustained release)[17]
Elimination Half-life (t1/2) 3.89 h (immediate release) - 6.19 h (sustained release)[17][18]
Volume of Distribution (Vd) 22 L/kg[15]
Protein Binding Up to 99%[15]
Metabolism Hepatic
Excretion Renal and Fecal

Clinical Efficacy in Schizophrenia

Clinical trials evaluating the efficacy of perazine for schizophrenia have been conducted, though many are older and have methodological limitations. A Cochrane review highlighted the scarcity of high-quality, large-scale trials.[1][2][3] The primary outcome measures in these studies typically include changes in scores on standardized psychiatric rating scales, such as the Brief Psychiatric Rating Scale (BPRS) or the Positive and Negative Syndrome Scale (PANSS).

One double-blind, randomized controlled trial compared perazine to an active placebo (trimipramine) in 95 patients with schizophrenia. After five weeks, a significantly higher proportion of patients in the perazine group showed "no important global improvement" (Risk Ratio 0.6, 95% CI 0.3-0.9).[3] However, there were no significant differences in various measures of mental state.

Experimental Protocols

In Vitro Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a standard method for determining the binding affinity (Ki) of this compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.[19][20][21]

Objective: To quantify the affinity of this compound for the dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes prepared from cells stably expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells) or from rat striatal tissue.

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol or sulpiride).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Homogenize receptor-expressing cells or tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (with the non-specific binding control).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plates using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of perazine that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plate: - Membranes - Radioligand - this compound (serial dilutions) - Controls (Total & Non-specific) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Workflow for a radioligand binding assay.
Preclinical Assessment of Antipsychotic Activity: Conditioned Avoidance Response (CAR) in Rats

The CAR test is a classic behavioral paradigm used to predict the antipsychotic efficacy of compounds.[22][23] Antipsychotic drugs selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.

Objective: To evaluate the antipsychotic-like activity of this compound.

Animals: Male Wistar or Sprague-Dawley rats.

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric foot shock, a conditioned stimulus (CS) such as a light or tone, and an unconditioned stimulus (US) which is the foot shock.

Procedure:

  • Acquisition Training: Place a rat in the shuttle box. Present the CS for a fixed period (e.g., 10 seconds), followed by the US (e.g., 0.5 mA foot shock) for another fixed period (e.g., 20 seconds). If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial is terminated. If the rat moves during the US, it is an escape response. If the rat fails to move, it is an escape failure. Conduct multiple trials per session.

  • Drug Administration: Once the rats have reached a stable baseline of avoidance responding (e.g., >80% avoidance), administer this compound or vehicle intraperitoneally (i.p.) at various doses at a set time before the test session (e.g., 30-60 minutes).

  • Test Session: Conduct a test session identical to the training sessions and record the number of avoidance responses, escape responses, and escape failures.

  • Data Analysis: Compare the number of avoidance and escape responses between the perazine-treated groups and the vehicle control group. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

CAR_Workflow start Start train Train Rats in Conditioned Avoidance Response (CAR) start->train stabilize Establish Stable Baseline Performance train->stabilize administer Administer this compound or Vehicle stabilize->administer test Test in CAR Paradigm administer->test record Record Avoidance, Escape, and Failure Responses test->record analyze Analyze and Compare Group Data record->analyze end End analyze->end

Experimental workflow for the Conditioned Avoidance Response test.
Clinical Trial Protocol Outline for Perazine in Schizophrenia

The following is a generalized outline of a clinical trial protocol for evaluating the efficacy and safety of this compound in patients with schizophrenia, based on common practices in the field.[3][4][24]

Title: A Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy and Safety of this compound in Adults with Acute Schizophrenia.

Phase: III

Objectives:

  • Primary: To evaluate the efficacy of this compound compared to placebo in reducing the symptoms of acute schizophrenia.

  • Secondary: To assess the safety and tolerability of this compound.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Inclusion Criteria:

  • Male or female patients aged 18-65 years.

  • Diagnosis of schizophrenia according to DSM-5 criteria.

  • Acute exacerbation of psychotic symptoms.

  • Minimum score on a standardized psychiatric rating scale (e.g., PANSS total score > 80).

  • Informed consent provided.

Exclusion Criteria:

  • Treatment-resistant schizophrenia.

  • Significant medical or neurological illness.

  • Substance use disorder within the past 6 months.

  • Pregnancy or lactation.

  • Known hypersensitivity to phenothiazines.

Interventions:

  • This compound (e.g., flexible dosing regimen of 200-800 mg/day).

  • Placebo.

Duration of Treatment: 6 weeks.

Outcome Measures:

  • Primary: Change from baseline in PANSS total score at week 6.

  • Secondary:

    • Change from baseline in PANSS positive and negative subscale scores.

    • Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scores.

    • Incidence and severity of adverse events, including extrapyramidal symptoms (assessed by scales such as the Simpson-Angus Scale and the Barnes Akathisia Rating Scale).

    • Vital signs, ECGs, and laboratory parameters.

Statistical Analysis: The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in PANSS total score at week 6, with treatment as a factor and baseline score as a covariate.

Conclusion

This compound remains a relevant first-generation antipsychotic, primarily exerting its therapeutic effect through dopamine D2 receptor antagonism. Its well-characterized, albeit limited, pharmacokinetic and pharmacodynamic profiles provide a basis for its clinical use. While its efficacy in schizophrenia is supported by some clinical data, there is a clear need for more robust, modern clinical trials to fully elucidate its therapeutic potential and comparative effectiveness. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of antipsychotic agents. Further research into its receptor binding profile and downstream signaling effects will be valuable in refining our understanding of this established therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Perazine Maleate Dosage Determination in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the determination of appropriate dosages of perazine maleate for in vivo studies in rodent models. Due to a lack of specific published data on the effective dose range of this compound in preclinical animal models, this document emphasizes a systematic approach to dose-finding.

Introduction to this compound

Perazine is a first-generation antipsychotic of the phenothiazine class. Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This blockade of dopamine signaling is believed to be responsible for its antipsychotic effects, particularly in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] In addition to its high affinity for D2 receptors, perazine also interacts with a range of other neurotransmitter receptors, including serotonin (5-HT2), histamine (H1), adrenergic (α1), and muscarinic receptors.[1] These interactions contribute to its overall pharmacological profile, including both therapeutic actions and potential side effects.

Quantitative Data

A thorough review of scientific literature did not yield specific studies detailing the effective dose of this compound in rodent models for antipsychotic-like activity. Therefore, researchers should initiate a dose-range finding study to determine the optimal dosage for their specific experimental paradigm. The following table provides relevant toxicological data for the closely related compound, prochlorperazine, which can be used to inform the selection of a safe starting dose range for this compound.

Table 1: Acute Toxicity Data for Prochlorperazine

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral1800[1]
MouseOral400[1]

LD50: The dose that is lethal to 50% of the test population.

Signaling Pathway of Perazine

Perazine's primary therapeutic effect is mediated through the blockade of the dopamine D2 receptor. However, its interactions with other receptors contribute to its broader pharmacological effects.

Perazine_Signaling_Pathway Perazine This compound D2R Dopamine D2 Receptor Perazine->D2R Antagonism HTR2A Serotonin 5-HT2A Receptor Perazine->HTR2A Antagonism H1R Histamine H1 Receptor Perazine->H1R Antagonism A1AR Adrenergic α1 Receptor Perazine->A1AR Antagonism MR Muscarinic Receptor Perazine->MR Antagonism Antipsychotic Antipsychotic Effects D2R->Antipsychotic Leads to SideEffects1 Sedation, Hypotension H1R->SideEffects1 Leads to A1AR->SideEffects1 Leads to SideEffects2 Anticholinergic Effects (e.g., dry mouth) MR->SideEffects2 Leads to

Perazine's multifaceted receptor antagonism.

Experimental Protocols

Given the absence of established in vivo dosages for this compound, a dose-range finding study is essential. The following protocol outlines a general procedure for determining a safe and effective dose in either mice or rats.

Dose-Range Finding Study Protocol

This protocol is designed to identify a dose of this compound that produces a measurable antipsychotic-like effect with minimal adverse effects.

Dose_Finding_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_testing Behavioral Testing cluster_analysis Data Analysis AnimalAcclimation Animal Acclimation (1 week) DrugPrep Prepare this compound (e.g., in 0.5% methylcellulose) AnimalAcclimation->DrugPrep DoseAdmin Administer Vehicle or This compound (e.g., 1, 3, 10, 30 mg/kg, i.p. or p.o.) DrugPrep->DoseAdmin Observation Observe for Adverse Effects (30-60 min) DoseAdmin->Observation Catalepsy Catalepsy Test Observation->Catalepsy Locomotor Locomotor Activity Test Catalepsy->Locomotor DataAnalysis Analyze Dose-Response Relationship Locomotor->DataAnalysis DoseSelection Select Optimal Dose DataAnalysis->DoseSelection

Workflow for a dose-range finding study.
  • This compound powder

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or sterile saline)

  • Male adult mice (e.g., C57BL/6, 8-10 weeks old) or rats (e.g., Sprague-Dawley, 250-300g)

  • Standard animal cages

  • Apparatus for behavioral testing (catalepsy bar, open field arena)

  • Appropriate gavage needles or syringes for injection

  • Animal Acclimation: House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week before the experiment.

  • Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. A suspension in 0.5% methylcellulose is suitable for oral gavage, while sterile saline can be used for intraperitoneal (i.p.) injections. Prepare fresh solutions on the day of the experiment.

  • Animal Groups: Randomly assign animals to different treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 1 mg/kg)

    • Group 3: this compound (e.g., 3 mg/kg)

    • Group 4: this compound (e.g., 10 mg/kg)

    • Group 5: this compound (e.g., 30 mg/kg)

    • Note: The suggested dose range is a starting point and may need to be adjusted based on the LD50 of related compounds and the specific research question.

  • Administration: Administer the vehicle or this compound solution via the chosen route (oral gavage or i.p. injection). The volume of administration should be consistent across all groups (e.g., 10 ml/kg for oral gavage in rats).

  • Observation for Adverse Effects: Following administration, observe the animals for 30-60 minutes for any signs of toxicity or distress, such as sedation, ataxia, or abnormal behaviors.

  • Behavioral Testing:

    • Catalepsy Test: This test is a common method to assess the extrapyramidal side effects of antipsychotic drugs.

      • Gently place the animal's forepaws on a horizontal bar (e.g., 3-5 cm high for mice, 9 cm for rats).

      • Measure the time it takes for the animal to remove both forepaws from the bar (descent latency).

      • A significant increase in descent latency compared to the vehicle group indicates a cataleptic effect.

    • Locomotor Activity Test: This test can be used to assess both the sedative effects of the drug and its ability to counteract psychostimulant-induced hyperlocomotion (a model of psychosis).

      • Place the animal in the center of an open field arena.

      • Record the total distance traveled and other locomotor parameters for a set period (e.g., 30-60 minutes) using an automated tracking system.

      • A significant decrease in locomotor activity compared to the vehicle group suggests sedative effects.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the dose-response relationship for both the desired antipsychotic-like effects and any adverse effects.

  • Dose Selection: Based on the data, select the lowest dose of this compound that produces a significant desired effect without causing unacceptable adverse effects for use in subsequent, more detailed in vivo studies.

Disclaimer: This protocol provides a general guideline. Researchers should adapt the procedures to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use. A pilot study with a smaller number of animals is recommended to refine the dose range and procedures.

References

Application Note: Protocol for the Dissolution of Perazine Maleate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Perazine maleate, a phenothiazine derivative, is an antipsychotic and antiemetic agent.[1][2] Its mechanism of action is primarily attributed to the blockade of postsynaptic dopamine D2-receptors in the brain's chemoreceptor trigger zone and mesolimbic system.[2][3] A significant challenge in preclinical and analytical studies is the compound's low solubility in neutral aqueous solutions.[4][5] This document provides detailed protocols for dissolving this compound for various research applications, summarizes its physicochemical properties, and outlines relevant experimental workflows.

2.0 Physicochemical Properties of this compound

This compound is a white to light yellow crystalline powder.[6] It is known to gradually acquire a red tint when exposed to light, necessitating storage in light-resistant containers.[6]

3.0 Aqueous Solubility Data

The solubility of this compound is highly dependent on the solvent, pH, and the use of co-solvents. Quantitative data from various sources are summarized below.

Solvent/MediumConcentration/ConditionSolubilitySource
Water20 °C< 0.1% (< 1 mg/mL)[1]
WaterGeneralVery slightly soluble[6]
Ethanol (95%)GeneralVery slightly soluble[6]
Diethyl EtherGeneralPractically insoluble[6]
Dimethyl Sulfoxide (DMSO)Stock Solution~10 mg/mL[3]
1:5 DMSO:PBS (pH 7.2)Working Solution~0.16 mg/mL[3]
0.1 N Hydrochloric AcidDissolution MediumSufficient for USP tests[7][8]
0.3 M Hydrochloric AcidStock Solution Preparation1 mg/mL (1000 µg/mL)[9]
Phosphate Buffer (pH 6.8)Dissolution MediumSufficient for dissolution studies[10][11][12]

4.0 Experimental Protocols for Dissolution

The choice of dissolution protocol depends on the intended application, such as preparing analytical standards, conducting in vitro dissolution assays, or creating stock solutions for cell-based experiments.

Protocol 1: Dissolution in Acidic Aqueous Media (for Analytical Applications)

This method is suitable for preparing standards and samples for UV-Vis spectrophotometry or other analytical techniques where an acidic pH is acceptable.

Materials:

  • This compound powder

  • 0.1 N or 0.3 M Hydrochloric Acid (HCl)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Magnetic stirrer and stir bar or sonicator

Procedure:

  • Accurately weigh the desired amount of this compound powder. For a 1 mg/mL stock solution, weigh 100 mg of the compound.[9]

  • Transfer the powder into a volumetric flask of the appropriate size (e.g., 100 mL for a 1 mg/mL solution).

  • Add approximately 70-80% of the final volume of 0.3 M HCl to the flask.

  • Agitate the mixture to facilitate dissolution. This can be done by sonicating for 5-10 minutes or stirring with a magnetic stir bar until the solid is completely dissolved.[8][9]

  • Once dissolved, allow the solution to return to room temperature if sonication was used.

  • Add 0.3 M HCl to the flask to bring the final volume to the calibration mark.

  • Invert the flask several times to ensure the solution is homogeneous.

  • This stock solution can be further diluted as needed for the creation of calibration curves.[9]

Protocol 2: Organic Solvent-Assisted Dissolution for Buffered Aqueous Solutions (for Biological Assays)

Due to its poor solubility in neutral buffers, a co-solvent approach is recommended for preparing this compound solutions for cell culture or other physiological pH experiments.[3]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.2, or other desired buffer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare a high-concentration stock solution of this compound in pure DMSO. For example, dissolve the powder in DMSO to achieve a concentration of 10 mg/mL.[3]

  • Ensure the solid is completely dissolved. The solution should be purged with an inert gas like nitrogen or argon to prevent oxidation, and stored at -20°C for long-term stability.[3]

  • For the working solution, dilute the DMSO stock solution with the aqueous buffer of choice (e.g., PBS, pH 7.2).

  • Crucially, add the DMSO stock solution to the aqueous buffer while vortexing or stirring , not the other way around, to prevent precipitation.

  • A common dilution is 1 part DMSO stock to 5 parts aqueous buffer, which yields a solubility of approximately 0.16 mg/mL.[3]

  • Note: Aqueous solutions of this compound prepared this way are not stable and should be made fresh for each experiment. It is not recommended to store the aqueous solution for more than one day.[3]

Protocol 3: In Vitro Dissolution Testing (Pharmaceutical Dosage Forms)

This protocol outlines a general procedure for testing the dissolution rate of this compound from tablet formulations, as adapted from pharmaceutical guidelines.[8][10]

Materials & Equipment:

  • This compound tablets

  • USP Type II Dissolution Apparatus (Paddle method)

  • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer or 500 mL of 0.1 N HCl.[8][10]

  • Water bath maintained at 37 ± 0.5°C

  • Syringes and filters for sampling

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer) and place it in the dissolution vessel.

  • Equilibrate the medium to 37 ± 0.5°C.

  • Set the paddle stirrer speed, typically to 50 rpm.[8][10]

  • Place one this compound tablet into the dissolution vessel.

  • Start the apparatus and timer immediately.

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at specified time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples immediately to remove any undissolved particles.

  • Analyze the drug content in the filtrate by measuring the absorbance at the appropriate wavelength (e.g., 255.5 nm in pH 6.8 buffer) using a UV-Vis spectrophotometer.[10]

  • Calculate the cumulative percentage of drug released over time.

5.0 Visualized Workflows and Mechanisms

G store store dilute dilute store->dilute For immediate use

G start Start setup 1. Setup Apparatus: - Add 900 mL Medium (e.g., pH 6.8 Buffer) - Equilibrate to 37°C - Set Paddle Speed (50 rpm) start->setup add_tablet 2. Add Tablet to Vessel setup->add_tablet run_test 3. Start Timer & Apparatus add_tablet->run_test calculate 8. Calculate Cumulative Drug Release (%) run_test->calculate Repeat at each time point sample sample run_test->sample analyze 7. Analyze Samples (UV-Vis Spectrophotometry) analyze->calculate end End calculate->end replace replace sample->replace filter_sample filter_sample replace->filter_sample filter_sample->analyze

G cluster_postsynaptic Postsynaptic Neuron Dopa Dopamine D2R Dopamine D2 Receptor Dopa->D2R Binds & Activates Signal Postsynaptic Signaling (e.g., ↓cAMP) D2R->Signal Response Physiological Response (e.g., Emesis, Psychosis) Signal->Response Perazine Perazine (Prochlorperazine) Perazine->D2R Binds & Blocks

References

Application Notes and Protocols for Perazine Maleate in Animal Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing perazine maleate, a typical antipsychotic drug, in established preclinical animal models of schizophrenia. The protocols detailed below are based on standard methodologies for assessing antipsychotic efficacy. Due to a lack of specific published data for this compound in these models, the quantitative data presented is representative of typical antipsychotics, drawing from studies on compounds with similar mechanisms of action, such as haloperidol and chlorpromazine.

Overview of this compound

Perazine is a first-generation (typical) antipsychotic belonging to the phenothiazine class. Its primary mechanism of action is the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[1][2] This action is believed to underlie its efficacy in treating the positive symptoms of schizophrenia. Perazine also exhibits affinity for other receptors, including cholinergic, histaminergic, and alpha-adrenergic receptors, which may contribute to its side effect profile.

Animal Models of Schizophrenia: Application of this compound

Animal models are crucial for evaluating the therapeutic potential of antipsychotic compounds. This compound, as a D2 receptor antagonist, can be effectively studied in models that rely on dopamine system hyperactivity.

Pharmacological Models

These models utilize psychostimulant drugs to induce behaviors in rodents that are analogous to the positive symptoms of schizophrenia.

  • Amphetamine-Induced Hyperlocomotion: Amphetamine increases synaptic dopamine levels, leading to a significant increase in locomotor activity in rodents. This hyperactivity is a widely used proxy for psychosis-like behavior. Antipsychotics that block D2 receptors, such as perazine, are expected to attenuate this effect.

  • Apomorphine-Induced Stereotypy: Apomorphine is a direct dopamine receptor agonist that induces stereotyped behaviors in rodents, such as repetitive sniffing, licking, and gnawing.[3][4] The inhibition of this stereotypy is a classic test for D2 receptor blockade and predictive of antipsychotic activity.[4]

Behavioral Models Predictive of Antipsychotic Efficacy
  • Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to interfere with a learned avoidance behavior without impairing the ability to escape an aversive stimulus. All clinically effective antipsychotics disrupt conditioned avoidance responding.[5][6] This test is highly predictive of clinical antipsychotic efficacy.

  • Catalepsy Test: Catalepsy in rodents, characterized by an inability to correct an externally imposed posture, is a widely used model to predict the extrapyramidal side effects (EPS) of antipsychotic drugs.[7][8][9] Typical antipsychotics like perazine are known to induce catalepsy at higher doses.

Experimental Protocols

The following are detailed protocols for evaluating the effects of this compound in key animal models of schizophrenia.

Amphetamine-Induced Hyperlocomotion

Objective: To assess the ability of this compound to reverse amphetamine-induced hyperlocomotion in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound

  • d-Amphetamine sulfate

  • Vehicle (e.g., 0.9% saline)

  • Open field activity chambers equipped with infrared beams

  • Syringes and needles for intraperitoneal (i.p.) injection

Protocol:

  • Habituation: Acclimate the rats to the open field chambers for 30-60 minutes for 2-3 consecutive days prior to the test day.

  • Drug Administration:

    • Administer this compound (e.g., 0.1, 0.5, 1.0 mg/kg, i.p.) or vehicle.

    • 30 minutes after perazine administration, administer d-amphetamine sulfate (e.g., 1.5 mg/kg, i.p.) or vehicle.

  • Data Collection: Immediately after amphetamine injection, place the rats in the open field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Analyze the total locomotor activity counts. Compare the activity of the perazine + amphetamine groups to the vehicle + amphetamine group. A significant reduction in locomotor activity indicates an antipsychotic-like effect.

Apomorphine-Induced Stereotypy

Objective: To evaluate the efficacy of this compound in blocking apomorphine-induced stereotyped behaviors in rats.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Apomorphine hydrochloride

  • Vehicle (e.g., 0.9% saline with 0.1% ascorbic acid for apomorphine)

  • Observation cages

  • Stopwatches

Protocol:

  • Habituation: Acclimate the rats to the observation cages for at least 30 minutes before drug administration.

  • Drug Administration:

    • Administer this compound (e.g., 0.1, 0.5, 1.0 mg/kg, i.p.) or vehicle.

    • 60 minutes after perazine administration, administer apomorphine (e.g., 1.0 mg/kg, s.c.).

  • Behavioral Scoring: Starting 10 minutes after apomorphine injection, observe each rat for 1 minute every 10 minutes for a total of 60 minutes. Score the intensity of stereotyped behavior using a rating scale (see table below).

  • Data Analysis: Calculate the mean stereotypy score for each treatment group at each time point and the total mean score. A significant reduction in stereotypy scores in the perazine-treated groups compared to the vehicle group indicates D2 receptor blockade.

Stereotypy Scoring Scale:

Score Behavior
0 Asleep or stationary
1 Active, but no stereotyped behavior
2 Discontinuous sniffing, constant exploratory activity
3 Continuous sniffing, periodic licking or gnawing

| 4 | Continuous licking or gnawing of the cage floor or bars |

Conditioned Avoidance Response (CAR)

Objective: To determine the effect of this compound on conditioned avoidance responding in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Automated two-way shuttle boxes with a grid floor for footshock delivery, a light or auditory conditioned stimulus (CS), and a central dividing door.

  • This compound

  • Vehicle (e.g., 0.9% saline)

Protocol:

  • Training:

    • Place a rat in the shuttle box.

    • Each trial consists of the presentation of a CS (e.g., a light) for 10 seconds.

    • If the rat crosses to the other side of the box during the CS presentation, the trial is terminated, and an avoidance response is recorded.

    • If the rat fails to cross during the CS, a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds.

    • If the rat crosses to the other side during the US, the shock is terminated, and an escape response is recorded.

    • Train the rats for a set number of trials (e.g., 50 trials per day) until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

  • Testing:

    • Once stable avoidance is established, administer this compound (e.g., 0.2, 0.4, 0.8 mg/kg, i.p.) or vehicle 60 minutes before the test session.

    • Conduct a test session identical to the training sessions.

  • Data Analysis: Record the number of avoidance, escape, and no-response trials for each rat. A significant decrease in the percentage of avoidance responses without a significant increase in no-response trials is indicative of antipsychotic activity.

Catalepsy Test (Bar Test)

Objective: To assess the propensity of this compound to induce catalepsy in rats.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • A horizontal bar (e.g., 1 cm in diameter) raised 9 cm above a flat surface.

  • Stopwatch

Protocol:

  • Drug Administration: Administer this compound (e.g., 0.5, 1.0, 2.0 mg/kg, i.p.) or vehicle.

  • Catalepsy Assessment: At various time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.

  • Data Measurement: Measure the time (in seconds) the rat maintains this posture. The cut-off time is typically 180 seconds.

  • Data Analysis: A dose-dependent increase in the time spent on the bar is indicative of catalepsy induction.

Data Presentation

The following tables summarize expected quantitative data for a typical antipsychotic like this compound in the described animal models.

Table 1: Effect of a Typical Antipsychotic on Amphetamine-Induced Hyperlocomotion in Rats

Treatment GroupDose (mg/kg, i.p.)Mean Locomotor Activity (Beam Breaks/60 min) ± SEM% Inhibition
Vehicle + Saline-1500 ± 120-
Vehicle + Amphetamine1.56500 ± 450-
Perazine + Amphetamine0.1 + 1.54800 ± 38026%
Perazine + Amphetamine0.5 + 1.52900 ± 25055%
Perazine + Amphetamine1.0 + 1.51800 ± 15072%

Table 2: Effect of a Typical Antipsychotic on Apomorphine-Induced Stereotypy in Rats

Treatment GroupDose (mg/kg, i.p.)Mean Total Stereotypy Score ± SEM% Inhibition
Vehicle + Vehicle-0.2 ± 0.1-
Vehicle + Apomorphine1.03.8 ± 0.3-
Perazine + Apomorphine0.1 + 1.02.5 ± 0.434%
Perazine + Apomorphine0.5 + 1.01.1 ± 0.271%
Perazine + Apomorphine1.0 + 1.00.4 ± 0.189%

Table 3: Effect of a Typical Antipsychotic on Conditioned Avoidance Response in Rats

Treatment GroupDose (mg/kg, i.p.)% Avoidance Responses ± SEM% Escape Responses ± SEM
Vehicle-85 ± 515 ± 5
Perazine0.260 ± 840 ± 8
Perazine0.435 ± 765 ± 7
Perazine0.810 ± 490 ± 4

Table 4: Cataleptic Effects of a Typical Antipsychotic in Rats

Treatment GroupDose (mg/kg, i.p.)Mean Catalepsy Duration (seconds) ± SEM at 60 min
Vehicle-5 ± 2
Perazine0.530 ± 8
Perazine1.095 ± 15
Perazine2.0160 ± 20

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the use of this compound in schizophrenia research.

Perazine_Mechanism_of_Action cluster_therapeutic Therapeutic Pathway cluster_side_effect Side Effect Pathway Perazine This compound D2_Receptor Dopamine D2 Receptor (Postsynaptic) Perazine->D2_Receptor Antagonizes Dopamine_Signal Dopaminergic Neurotransmission D2_Receptor->Dopamine_Signal Blocks Positive_Symptoms Positive Symptoms of Schizophrenia (e.g., Psychosis) Dopamine_Signal->Positive_Symptoms Reduces (Therapeutic Effect) EPS Extrapyramidal Side Effects (e.g., Catalepsy) Dopamine_Signal->EPS Induces (Side Effect) Nigrostriatal Nigrostriatal Pathway Nigrostriatal->D2_Receptor Mesolimbic Mesolimbic Pathway Mesolimbic->D2_Receptor

Caption: Mechanism of Action of this compound.

Experimental_Workflow_Antipsychotic_Screening start Select Animal Model (e.g., Rat) habituation Habituation to Test Apparatus start->habituation drug_admin Administer this compound (or Vehicle) habituation->drug_admin model_induction Induce Schizophrenia-like Phenotype (e.g., Amphetamine) drug_admin->model_induction behavioral_test Conduct Behavioral Test (e.g., Locomotor Activity) model_induction->behavioral_test data_analysis Data Collection & Analysis behavioral_test->data_analysis end Evaluate Antipsychotic Efficacy data_analysis->end

Caption: General Experimental Workflow for Screening.

Logical_Relationship_Models_Symptoms Schizophrenia Schizophrenia Symptoms Positive_Symptoms Positive Symptoms (Psychosis, Hyperactivity) Schizophrenia->Positive_Symptoms Manifests as Side_Effects Extrapyramidal Side Effects Schizophrenia->Side_Effects Treatment can cause Amphetamine_Model Amphetamine-Induced Hyperlocomotion Positive_Symptoms->Amphetamine_Model Modeled by Apomorphine_Model Apomorphine-Induced Stereotypy Positive_Symptoms->Apomorphine_Model Modeled by CAR_Model Conditioned Avoidance Response Positive_Symptoms->CAR_Model Efficacy predicted by Catalepsy_Model Catalepsy Test Side_Effects->Catalepsy_Model Predicted by

Caption: Relationship between symptoms and models.

References

Application Notes and Protocols: Perazine Maleate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perazine maleate is a piperazine phenothiazine derivative traditionally used as an antipsychotic agent.[1] Like other compounds in its class, its primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system.[2][3][4] Recently, drug repositioning efforts have highlighted the potential of phenothiazines, including perazine and its analogs like prochlorperazine and perphenazine, as anticancer agents.[5][6] In vitro studies have demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines, particularly those derived from brain tumors like glioblastoma, owing to their ability to cross the blood-brain barrier.[6][7]

These application notes provide a summary of the known effects of perazine and related phenothiazines in cell culture settings and offer detailed protocols for key experimental assays.

Mechanism of Action in Cancer Cells

The anticancer activity of perazine and its analogs is multifactorial. The primary mechanism is the blockade of D2 dopamine receptors, which can interfere with downstream signaling pathways like Akt and Wnt that are crucial for cancer cell proliferation and survival.[1][6] Additionally, these compounds have been shown to modulate the function of drug efflux pumps such as ABCB1 (P-glycoprotein), potentially reversing multidrug resistance.[6][8] Other observed mechanisms include the induction of apoptosis, cell cycle arrest, modulation of autophagy, and inhibition of cell migration and invasion.[6][9][10] Prochlorperazine has also been shown to inhibit the internalization of surface receptors on tumor cells, which can enhance the efficacy of antibody-based cancer therapies.[11]

Perazine_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Perazine This compound D2R Dopamine D2 Receptor Perazine->D2R Antagonizes ABCB1 ABCB1 Efflux Pump Perazine->ABCB1 Inhibits Endocytosis Receptor Endocytosis Perazine->Endocytosis Inhibits Akt Akt Pathway D2R->Akt Inhibits Wnt Wnt Pathway D2R->Wnt Inhibits Proliferation Decreased Proliferation Akt->Proliferation Wnt->Proliferation DrugResistance Reversal of Drug Resistance ABCB1->DrugResistance AntibodyEfficacy Enhanced Antibody Efficacy Endocytosis->AntibodyEfficacy Apoptosis Induction of Apoptosis Workflow_Cell_Viability cluster_0 cluster_1 cluster_2 cluster_3 node1 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) node2 2. Treat cells with serial dilutions of this compound node1->node2 node3 3. Incubate for 24, 48, or 72 hours node2->node3 node4 4. Add WST-1 or MTT reagent to each well node3->node4 node5 5. Incubate for 1-4 hours at 37°C node4->node5 node6 6. (For MTT) Add solubilization solution node5->node6 node7 7. Measure absorbance (450 nm for WST-1, 570 nm for MTT) node6->node7 node8 8. Calculate cell viability (%) and determine IC50 value node7->node8 Workflow_Apoptosis_Analysis node1 1. Seed and treat cells with This compound in 6-well plates node2 2. Harvest adherent and floating cells node1->node2 node3 3. Wash cells with cold PBS node2->node3 node4 4. Resuspend cells in 1X Annexin V Binding Buffer node3->node4 node5 5. Add Annexin V-FITC and Propidium Iodide (PI) node4->node5 node6 6. Incubate for 15 min at RT in the dark node5->node6 node7 7. Analyze immediately by flow cytometry node6->node7

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of Perazine Maleate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Perazine maleate using High-Performance Liquid Chromatography (HPLC). Perazine is a phenothiazine antipsychotic drug used in the treatment of various psychiatric disorders.[1][2] Accurate and robust analytical methods are crucial for quality control, formulation development, and pharmacokinetic studies of this compound.

Introduction to HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This method utilizes a non-polar stationary phase (typically a C18 column) and a polar mobile phase, allowing for the effective separation of Perazine from other components in the sample matrix.

The primary mechanism of action for Perazine involves the antagonism of dopamine D2 receptors in the brain.[1] It also exhibits activity at other neurotransmitter receptors, including serotonin, histamine, adrenergic, and muscarinic receptors.[1] Understanding this multifaceted mechanism is essential for correlating analytical results with pharmacological activity.

Comparative Summary of HPLC Methods

Several RP-HPLC methods have been developed and validated for the determination of this compound (or the structurally similar Prochlorthis compound) in pharmaceutical dosage forms. The following tables summarize the key chromatographic parameters from various published methods, providing a comparative overview to aid in method selection and development.

Method 1: Isocratic RP-HPLC for Prochlorthis compound and Pyridoxine Hydrochloride

ParameterCondition
Stationary Phase C18 (Cosmosil) (4.6 x 250 mm, 5µm)[3]
Mobile Phase Methanol: Water (40:60 v/v), pH 7[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 272 nm[3]
Injection Volume 20 µL[3]
Retention Time 6.28 min (for Prochlorthis compound)[3]
Linearity Range 5-25 µg/mL (for Prochlorthis compound)[3]

Method 2: Isocratic RP-HPLC for Prochlorthis compound Assay

ParameterCondition
Stationary Phase Inertsil ODS-3 (250 x 4.6mm, 5µm)[4]
Mobile Phase Buffer pH 4.0: Acetonitrile (50:50 v/v)[4]
Flow Rate 1.5 mL/min[4]
Detection Wavelength 254 nm[4]
Injection Volume Not Specified
Retention Time 4.1 min[4]
Linearity Range 50-150 µg/mL[4]

Method 3: Novel RP-HPLC for Prochlorthis compound Quantification

ParameterCondition
Stationary Phase Agilent Zorbax Bonus-RP (250 × 4.6 mm, 5 µm)[5][6]
Mobile Phase 0.1% Formic acid and Acetonitrile (70:30)[5][6]
Flow Rate Not Specified
Detection Wavelength 258 nm[5][6]
Injection Volume Not Specified
Retention Time Not Specified
Linearity Range 100–150 µg/mL[5]

Method 4: Stability-Indicating RP-HPLC for Prochlorthis compound

ParameterCondition
Stationary Phase Purospher star RP-18e (150 x 4.6 mm, 5µm)[7]
Mobile Phase Gradient Elution: Mobile Phase A: 0.4% Octane sulphonic acid sodium salt in water: glacial acetic acid (100:0.4 v/v), Mobile Phase B: Acetonitrile[7]
Flow Rate 1.0 mL/min[7]
Detection Wavelength 255 nm[7]
Run Time 18 min[7]
Linearity Range Not Specified

Detailed Experimental Protocols

This section provides detailed protocols for the preparation of solutions and the execution of the HPLC analysis, based on the summarized methods.

Protocol for Method 1: Isocratic RP-HPLC

Objective: To determine the concentration of Prochlorthis compound in a sample.

Materials:

  • Prochlorthis compound reference standard

  • Methanol (HPLC grade)[3]

  • Water (HPLC grade)[3]

  • 0.45 µm nylon filter[3]

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV detector

  • C18 (Cosmosil) (4.6 x 250 mm, 5µm) column[3]

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mixture of methanol and water in a 40:60 v/v ratio.[3]

    • Adjust the pH of the mixture to 7.0 using an appropriate acid or base.

    • Filter the mobile phase through a 0.45 µm nylon filter and degas by ultrasonication for 30 minutes.[3]

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of Prochlorthis compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

    • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the linearity range of 5-25 µg/mL.[3]

  • Sample Preparation (from tablets):

    • Weigh and finely powder twenty tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of Prochlorthis compound (e.g., 0.5 mg) and transfer it to a 100 mL volumetric flask.[3]

    • Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to the mark with the mobile phase.[3]

    • Filter the solution through a 0.45 µm nylon filter.[3]

    • Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

  • Chromatographic Analysis:

    • Set up the HPLC system with the C18 column and the prepared mobile phase.

    • Set the flow rate to 1.0 mL/min and the UV detection wavelength to 272 nm.[3]

    • Inject 20 µL of each standard solution and the sample solution into the HPLC system.[3]

    • Record the chromatograms and the peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

    • Determine the concentration of Prochlorthis compound in the sample solution from the calibration curve using the peak area obtained for the sample.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase->HPLC_System Standard_Sol Standard Solution Preparation Injection Injection Standard_Sol->Injection Sample_Sol Sample Solution Preparation Sample_Sol->Injection HPLC_System->Injection Chrom_Acq Chromatographic Acquisition Injection->Chrom_Acq Peak_Integration Peak Integration & Identification Chrom_Acq->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A flowchart illustrating the typical experimental workflow for the HPLC analysis of this compound.

Simplified Signaling Pathway of Perazine's Antipsychotic Action

Perazine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D2_Receptor Dopamine D2 Receptor Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade Activates Therapeutic_Effect Antipsychotic Effect Signaling_Cascade->Therapeutic_Effect Leads to Perazine Perazine Perazine->D2_Receptor Blocks Dopamine->D2_Receptor Binds

Caption: A simplified diagram of Perazine's primary mechanism of action as a dopamine D2 receptor antagonist.

References

Application Note: Spectrophotometric Analysis of Perazine Maleate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perazine maleate, a phenothiazine derivative, is an antipsychotic drug utilized in the treatment of various psychiatric disorders. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This application note details a straightforward and validated UV-Vis spectrophotometric method for the determination of this compound in tablet dosage forms. The described protocol is cost-effective, rapid, and suitable for routine quality control analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric analysis of this compound, compiled from various validated methods.

Table 1: Method Parameters

ParameterValueReference
InstrumentUV-Vis Spectrophotometer[1][2]
Wavelength (λmax)254 nm[1]
Solvent/Blank0.3M Hydrochloric Acid (HCl)[1][2]
Linearity Range2 - 16 µg/mL[1]
Correlation Coefficient (r²)0.9909[1]
Molar AbsorptivityNot Reported
Limit of Detection (LOD)Not specified in µg/mL[3]
Limit of Quantitation (LOQ)Not specified in µg/mL[3]

Table 2: Validation Summary

Validation ParameterResultReference
Accuracy (% Recovery)
80% Level98.01%[1]
100% Level99.79%[1]
120% Level99.56%[1]
Precision (%RSD)
Repeatability (Intra-day)0.612%[1]
Reproducibility (Inter-day)0.829%[1]
Specificity No interference from common tablet excipients was observed at the analytical wavelength.[1]

Experimental Protocols

This section provides detailed methodologies for the spectrophotometric determination of this compound in pharmaceutical tablets.

Materials and Reagents
  • This compound reference standard

  • This compound tablets

  • Hydrochloric acid (HCl), analytical grade

  • Distilled or deionized water

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Whatman filter paper

Preparation of 0.3M HCl Solution

To prepare a 1000 mL solution of 0.3M HCl, carefully add 25.8 mL of concentrated HCl (approximately 37%) to about 500 mL of distilled water in a 1000 mL volumetric flask. Mix well and dilute to the mark with distilled water.

Preparation of Standard Stock Solution
  • Accurately weigh 100 mg of this compound reference standard.[1]

  • Transfer the weighed standard into a 100 mL volumetric flask.[1]

  • Dissolve and dilute to the mark with 0.3M HCl to obtain a concentration of 1000 µg/mL.[1]

  • From this stock solution, prepare a working standard solution of 100 µg/mL by diluting 10 mL of the stock solution to 100 mL with 0.3M HCl.[1]

Preparation of Sample Solution (from Tablets)
  • Weigh and finely powder no fewer than 20 this compound tablets to ensure homogeneity.[1]

  • Accurately weigh a portion of the tablet powder equivalent to 100 mg of this compound.[1]

  • Transfer the powder to a 100 mL volumetric flask.[1]

  • Add approximately 70 mL of 0.3M HCl and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to the mark with 0.3M HCl and mix thoroughly.[1]

  • Filter the solution through Whatman filter paper.[1]

  • Transfer a 1 mL aliquot of the filtered solution into a 10 mL volumetric flask and dilute to the mark with 0.3M HCl to obtain a theoretical concentration of 10 µg/mL.[1]

Spectrophotometric Measurement
  • Set the UV-Vis spectrophotometer to scan from 400 nm to 200 nm.

  • Use 0.3M HCl as the blank.

  • Scan a suitable concentration of the this compound standard solution (e.g., 10 µg/mL) to determine the wavelength of maximum absorbance (λmax). The λmax for this compound in 0.3M HCl is approximately 254 nm.[1]

  • Set the instrument to measure absorbance at 254 nm.

Calibration Curve
  • Prepare a series of calibration standards in the range of 2-16 µg/mL by transferring appropriate aliquots of the 100 µg/mL working standard solution into 10 mL volumetric flasks and diluting to the mark with 0.3M HCl.[1]

  • Measure the absorbance of each calibration standard at 254 nm against the 0.3M HCl blank.[1]

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The linearity equation has been reported as y = 0.0514x – 0.0231.[1]

Quantification of this compound in Tablet Sample
  • Measure the absorbance of the prepared sample solution at 254 nm.

  • Calculate the concentration of this compound in the sample solution using the equation from the calibration curve.

  • Calculate the percentage of drug content in the tablets using the following formula:

    % Drug Content = (Calculated Concentration / Theoretical Concentration) x 100

Visualizations

The following diagrams illustrate the key workflows for the spectrophotometric analysis of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Prepare 0.3M HCl std_stock Prepare Standard Stock Solution (1000 µg/mL) reagent_prep->std_stock sample_prep Prepare Tablet Sample Solution reagent_prep->sample_prep std_work Prepare Working Standard (100 µg/mL) std_stock->std_work scan_lambda Scan for λmax (254 nm) std_work->scan_lambda calibration Prepare & Measure Calibration Standards (2-16 µg/mL) std_work->calibration measure_sample Measure Sample Absorbance sample_prep->measure_sample scan_lambda->calibration plot_curve Plot Calibration Curve calibration->plot_curve calculate_conc Calculate Sample Concentration measure_sample->calculate_conc plot_curve->calculate_conc calculate_content Calculate % Drug Content calculate_conc->calculate_content

Caption: Experimental workflow for spectrophotometric analysis.

validation_pathway cluster_validation Method Validation (ICH Guidelines) method Developed Spectrophotometric Method accuracy Accuracy (% Recovery) method->accuracy precision Precision (%RSD) method->precision linearity Linearity (r²) method->linearity specificity Specificity method->specificity lod_loq LOD & LOQ method->lod_loq validated_method Validated Method for Routine Analysis accuracy->validated_method precision->validated_method linearity->validated_method specificity->validated_method lod_loq->validated_method

Caption: Method validation pathway.

References

Techniques for Administering Perazine Maleate in Laboratory Settings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of Perazine maleate in laboratory rodents for behavioral research. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound.

Overview of this compound

This compound, a piperazine phenothiazine derivative, is a first-generation antipsychotic agent.[1] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain.[1] Additionally, it exhibits activity at other receptors, including alpha-adrenergic and cholinergic receptors, which contributes to its overall pharmacological profile.[1] In laboratory settings, this compound is a valuable tool for investigating dopaminergic pathways and for modeling the effects of antipsychotic drugs on behavior.

Preparation of this compound for Administration

This compound is practically insoluble in water, which necessitates the use of a co-solvent for preparing injectable solutions.[2][3] Dimethyl sulfoxide (DMSO) is a suitable solvent for creating a stock solution, which can then be further diluted in a buffered saline solution for administration.[4]

Protocol for Preparation of this compound Solution for Injection:

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), pH 7.2, sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (appropriate gauge for the intended route of administration)

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the powder completely. A stock solution of 10 mg/mL in DMSO is achievable.[4]

    • Vortex thoroughly to ensure complete dissolution.

  • Prepare the Dosing Solution:

    • For subcutaneous (s.c.) or intraperitoneal (i.p.) injections, the DMSO concentration should be minimized to avoid potential irritation.

    • Dilute the DMSO stock solution with sterile PBS (pH 7.2) to the final desired concentration. For example, to achieve a final concentration of 0.16 mg/mL, a 1:5 dilution of a DMSO stock solution in PBS can be used.[4]

    • Vortex the final solution immediately before administration to ensure homogeneity.

    • Note: Aqueous solutions of this compound are not recommended for storage for more than one day.[4]

Routes and Volumes of Administration in Rodents

The choice of administration route depends on the experimental design and the desired pharmacokinetic profile. For systemic effects, intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common in rodents.

SpeciesRoute of AdministrationRecommended Maximum VolumeNeedle Gauge (Typical)
Mouse Intraperitoneal (i.p.)10 mL/kg25-27 G
Subcutaneous (s.c.)10 mL/kg25-27 G
Rat Intraperitoneal (i.p.)10 mL/kg23-25 G
Subcutaneous (s.c.)5 mL/kg23-25 G

This table provides general guidelines. The exact volume and needle gauge may vary depending on the specific experimental protocol and institutional guidelines.

Experimental Protocols

Assessment of Antinociceptive Effects

This compound has been shown to produce antinociceptive effects in rodent models of pain.[5] The hot-plate test and the abdominal constriction (writhing) test are commonly used assays to evaluate these effects.

4.1.1. Hot-Plate Test

This test measures the latency of a thermal pain response.

Protocol:

  • Habituate the mice to the testing room for at least 30 minutes before the experiment.

  • Set the temperature of the hot plate to 55 ± 0.5°C.

  • Administer this compound (e.g., 1-2 mg/kg, i.p. or s.c.) or the vehicle control.[5]

  • At a predetermined time after injection (e.g., 30 minutes), place the mouse on the hot plate.

  • Start a timer and observe the mouse for signs of nociception, such as paw licking, paw shaking, or jumping.

  • Stop the timer at the first sign of a nociceptive response and record the latency.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Remove the mouse from the hot plate immediately after the response or at the cut-off time.

4.1.2. Acetic Acid-Induced Abdominal Constriction (Writhing) Test

This test assesses visceral pain by counting the number of abdominal constrictions (writhes) induced by an irritant.

Protocol:

  • Habituate the mice to the testing room for at least 30 minutes.

  • Administer this compound (e.g., 1-2 mg/kg, i.p. or s.c.) or the vehicle control.[5]

  • After a set pretreatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally at a volume of 10 mL/kg.

  • Immediately place the mouse in an observation chamber.

  • After a 5-minute latency period, count the number of writhes (stretching of the abdomen and/or hind limbs) for a defined period (e.g., 10-15 minutes).

  • A reduction in the number of writhes compared to the vehicle-treated group indicates an antinociceptive effect.

Assessment of Antipsychotic-like Activity

4.2.1. Catalepsy Test

This test is used to assess the induction of catalepsy, a motor side effect associated with typical antipsychotics.

Protocol:

  • Administer this compound or a reference compound like haloperidol (e.g., 0.25-1 mg/kg, i.p.) to rats.

  • At various time points after injection (e.g., 30, 60, 90, 120 minutes), test for catalepsy.

  • Bar Test: Gently place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.

  • Measure the time it takes for the rat to remove both forepaws from the bar. A longer duration indicates a cataleptic state. A cut-off time (e.g., 180 seconds) is typically used.

4.2.2. Locomotor Activity

This test measures changes in spontaneous movement, which can be affected by antipsychotic drugs.

Protocol:

  • Habituate the mice or rats to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on a day prior to testing.

  • On the test day, administer this compound or vehicle.

  • Immediately place the animal in the activity chamber.

  • Record locomotor activity (e.g., distance traveled, beam breaks) using an automated system for a specified duration (e.g., 60-120 minutes).

  • A dose-dependent decrease in locomotor activity is expected with typical antipsychotics.

Data Presentation

The following tables provide examples of how quantitative data from this compound studies can be presented. Note: The data in these tables is illustrative and based on typical results for phenothiazine antipsychotics. Researchers should generate their own data.

Table 1: Effect of this compound on Thermal Nociception in the Hot-Plate Test in Mice

TreatmentDose (mg/kg, i.p.)Latency to Paw Lick (seconds) (Mean ± SEM)
Vehicle-8.2 ± 0.7
This compound0.510.5 ± 0.9
This compound1.015.3 ± 1.2
This compound2.021.8 ± 1.5

*p < 0.05 compared to vehicle

Table 2: Effect of this compound on Acetic Acid-Induced Writhing in Mice

TreatmentDose (mg/kg, i.p.)Number of Writhes (Mean ± SEM)% Inhibition
Vehicle-35.4 ± 3.1-
This compound0.524.1 ± 2.531.9%
This compound1.015.8 ± 1.955.4%
This compound2.08.2 ± 1.1*76.8%

*p < 0.05 compared to vehicle

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound

Perazine_Signaling Perazine This compound D2R Dopamine D2 Receptor Perazine->D2R Antagonism Alpha1R Alpha-1 Adrenergic Receptor Perazine->Alpha1R Antagonism CholR Cholinergic (Muscarinic) Receptor Perazine->CholR Antagonism Antipsychotic Antipsychotic Effects D2R->Antipsychotic Leads to EPS Extrapyramidal Side Effects D2R->EPS Leads to Sedation Sedation Alpha1R->Sedation Leads to Hypotension Hypotension Alpha1R->Hypotension Leads to Anticholinergic Anticholinergic Side Effects (e.g., dry mouth) CholR->Anticholinergic Leads to

Caption: Receptor antagonism of this compound.

Experimental Workflow for Behavioral Testing

Behavioral_Workflow Start Start: Acclimatize Animals Preparation Prepare this compound Dosing Solution Start->Preparation Administration Administer this compound or Vehicle (i.p. or s.c.) Preparation->Administration Pretreatment Pretreatment Period (e.g., 30 minutes) Administration->Pretreatment BehavioralTest Conduct Behavioral Test (e.g., Hot-Plate, Catalepsy) Pretreatment->BehavioralTest DataCollection Record and Collect Data BehavioralTest->DataCollection Analysis Analyze Data and Compare Treatment Groups DataCollection->Analysis End End Analysis->End

Caption: General workflow for behavioral experiments.

References

Application Notes & Protocols: In Vitro Dissolution Testing for Perphenazine Maleate Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perphenazine maleate, an antipsychotic medication, requires robust in vitro dissolution testing to ensure product quality, batch-to-batch consistency, and to predict in vivo performance. These application notes provide a comprehensive overview of established dissolution testing methods for perphenazine maleate tablets, intended for researchers, scientists, and drug development professionals. The protocols outlined below are based on pharmacopeial monographs and regulatory guidelines.

Data Presentation: Comparative Dissolution Methods

The following table summarizes various in vitro dissolution testing methods that have been employed for perphenazine maleate tablets, offering a comparative view of the experimental conditions.

ParameterMethod 1 (USP/FDA Recommended)Method 2 (Japanese Pharmacopoeia)Method 3 (Research - Modified)
Dissolution Medium 0.1 N Hydrochloric AcidDiluted Phosphate Buffer, pH 6.8 (1 in 2)0.1 N Hydrochloric Acid
Apparatus USP Apparatus 2 (Paddle)Method 2 (Paddle)USP Apparatus 2 (Paddle)
Speed 50 RPM[1][2]100 RPM[3]75 RPM
Volume 900 mL[1][2]900 mL900 mL
Temperature 37°C ± 0.5°C[1]37°C ± 0.5°C37°C ± 0.5°C[4]
Sampling Times 45 minutes[1][2]90 minutes1, 2, 3, 4, 5, 6, 7 minutes (for fast-dissolving tablets)
Analytical Method UV-Vis Spectrophotometry at ~257 nm[2]UV-Vis SpectrophotometryUV-Vis Spectrophotometry at 281 nm[4]
Acceptance Criteria Not less than 75% (Q) of the labeled amount dissolved in 45 minutes.[2]Not less than 70% of the labeled amount dissolved in 90 minutes.Profile comparison

Experimental Workflow Diagram

Dissolution_Workflow cluster_prep Preparation cluster_test Dissolution Testing cluster_analysis Analysis cluster_results Results prep_media Prepare Dissolution Medium setup_apparatus Set Up & Equilibrate Apparatus prep_media->setup_apparatus prep_standards Prepare Standard Solutions measure_absorbance Measure Absorbance (UV-Vis) prep_standards->measure_absorbance prep_samples Prepare Tablet Samples start_test Introduce Tablet & Start Test prep_samples->start_test setup_apparatus->start_test sampling Withdraw Samples at Pre-defined Times start_test->sampling filter_samples Filter Samples sampling->filter_samples filter_samples->measure_absorbance calculate_dissolution Calculate % Drug Dissolved measure_absorbance->calculate_dissolution compare_criteria Compare with Acceptance Criteria calculate_dissolution->compare_criteria report Generate Report compare_criteria->report

Caption: Workflow for in vitro dissolution testing of Perazine maleate tablets.

Detailed Experimental Protocol (Based on USP/FDA Recommended Method)

This protocol details the steps for conducting an in vitro dissolution test for perphenazine maleate tablets as recommended by the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA).[1][2]

1. Materials and Reagents

  • Perphenazine Maleate Tablets

  • Perphenazine RS (Reference Standard)

  • Hydrochloric Acid (concentrated, analytical grade)

  • Purified Water

2. Equipment

  • USP Dissolution Apparatus 2 (Paddle) with 6-12 vessels and paddles

  • Water bath with heater and circulator

  • UV-Vis Spectrophotometer (dual beam)

  • Volumetric flasks and pipettes (Class A)

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.45 µm PVDF)

  • pH meter

3. Preparation of Solutions

  • Dissolution Medium (0.1 N HCl):

    • Carefully add 8.3 mL of concentrated hydrochloric acid to approximately 500 mL of purified water in a 1000 mL volumetric flask.

    • Dilute to volume with purified water and mix well.

    • Verify the pH of the solution.

  • Standard Solution Preparation:

    • Accurately weigh a suitable quantity of Perphenazine RS and dissolve it in the dissolution medium to obtain a known concentration similar to that expected from the tablet at 100% dissolution.

4. Dissolution Test Procedure

  • Apparatus Setup:

    • Set up the USP Apparatus 2 (Paddle).

    • Set the water bath to maintain a temperature of 37°C ± 0.5°C in the dissolution vessels.

    • Adjust the paddle speed to 50 RPM.

    • Ensure the paddles are positioned at the correct height (25 ± 2 mm from the bottom of the vessel).

  • Media Preparation and Degassing:

    • Dispense 900 mL of the 0.1 N HCl dissolution medium into each vessel.

    • Allow the medium to equilibrate to 37°C ± 0.5°C for at least 30 minutes.

    • Degas the medium using a suitable method (e.g., sonication, vacuum filtration).

  • Test Initiation:

    • Carefully drop one perphenazine maleate tablet into each dissolution vessel.

    • Immediately start the rotation of the paddles.

  • Sampling:

    • At 45 minutes, withdraw a sample (e.g., 10 mL) from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

    • Immediately filter the samples through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

5. Analytical Procedure (UV-Vis Spectrophotometry)

  • Set the UV-Vis spectrophotometer to measure absorbance at the wavelength of maximum absorbance for perphenazine in 0.1 N HCl, which is approximately 257 nm.[2]

  • Use the dissolution medium as the blank.

  • Measure the absorbance of the filtered sample solutions and the standard solution. If necessary, dilute the samples with the dissolution medium to fall within the linear range of the instrument.

6. Calculation of Results

Calculate the percentage of the labeled amount of perphenazine maleate dissolved using the following formula:

% Dissolved = (Absorbance of Sample / Absorbance of Standard) × (Concentration of Standard / Label Claim) × Volume of Medium × Dilution Factor (if any) × 100

7. Acceptance Criteria

For the product to pass the dissolution test, not less than 75% (Q) of the labeled amount of perphenazine maleate must be dissolved in 45 minutes.[2]

Logical Relationship Diagram: Method Selection

Method_Selection cluster_purpose Purpose of Testing cluster_methods Recommended Method cluster_considerations Key Considerations qc_testing Quality Control (Batch Release) usp_fda_method USP/FDA Method (0.1N HCl, 50 RPM) qc_testing->usp_fda_method formulation_dev Formulation Development jp_method JP Method (pH 6.8, 100 RPM) formulation_dev->jp_method research_method Modified/Biorelevant Media formulation_dev->research_method bioequivalence Bioequivalence Study Support bioequivalence->usp_fda_method solubility Drug Solubility (pH-dependent) usp_fda_method->solubility dosage_form Dosage Form Type (IR/MR) research_method->dosage_form ivivc IVIVC/IVIVR Goal research_method->ivivc

Caption: Logical approach to selecting a dissolution method for perphenazine maleate tablets.

References

Best practices for handling and storage of Perazine maleate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perazine maleate, a phenothiazine derivative, is an antipsychotic and antiemetic agent.[1] Its efficacy and stability are contingent upon proper handling and storage. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to ensure the integrity and safe utilization of this compound in a laboratory setting.

Safety and Handling Precautions

This compound may be harmful if swallowed, inhaled, or in contact with skin.[2] It can cause skin, eye, and respiratory tract irritation.[2] Therefore, adherence to safety protocols is critical.

1.1 Personal Protective Equipment (PPE)

When handling this compound powder or solutions, the following PPE is recommended:

PPE ItemSpecificationRationale
Gloves Nitrile or latex glovesTo prevent skin contact.[2][3]
Eye Protection Safety glasses or gogglesTo protect eyes from dust or splashes.[2][3]
Respiratory Protection Dust mask or respiratorRecommended when handling powder to avoid inhalation.[2][3]
Lab Coat Standard lab coatTo protect clothing and skin from accidental contamination.[2]

1.2 Engineering Controls

  • Ventilation: Work in a well-ventilated area. Use a chemical fume hood when handling large quantities of powder or preparing concentrated solutions to minimize inhalation exposure.[2]

  • Eyewash and Safety Shower: Facilities should be equipped with an eyewash station and a safety shower for immediate use in case of accidental exposure.[2]

1.3 Spill and Waste Management

In case of a spill, avoid generating dust.[3] Wipe up the spill with a damp cloth and place the waste in a sealed, labeled container for proper disposal according to local regulations.[3] For larger spills, evacuate non-essential personnel and ensure cleanup is performed by trained individuals.[3]

Storage Conditions

Proper storage is crucial to maintain the stability and prevent degradation of this compound.

2.1 General Storage Recommendations

ParameterConditionRationale
Temperature 20°C to 25°C (68°F to 77°F)To ensure chemical stability. Excursions are permitted between 15°C to 30°C (59°F to 86°F).[3]
Light Protect from lightThis compound is light-sensitive.[3][4] Store in a tight, light-resistant container.[3]
Humidity Dry and well-ventilated placeTo prevent moisture absorption and degradation.[4]
Container Tightly closed original containerTo prevent contamination and exposure to air and moisture.[2][4]

2.2 Incompatible Materials

Avoid storage with strong oxidizing agents.[4]

Experimental Protocols

3.1 Preparation of Standard Stock Solution (1000 µg/mL)

This protocol is adapted from a UV spectroscopic method for the estimation of this compound.[1]

Materials:

  • This compound powder

  • 0.3M Hydrochloric acid (HCl)

  • Volumetric flasks (100 mL)

  • Analytical balance

Procedure:

  • Accurately weigh 100 mg of this compound powder.

  • Transfer the powder into a 100 mL volumetric flask.

  • Add approximately 50 mL of 0.3M HCl to dissolve the powder.

  • Sonicate for 5 minutes to ensure complete dissolution.[1]

  • Bring the solution to volume with 0.3M HCl.

  • Stopper the flask and invert several times to ensure homogeneity.

3.2 Preparation of Working Solutions

Materials:

  • This compound stock solution (1000 µg/mL)

  • 0.3M Hydrochloric acid (HCl)

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

Procedure for 100 µg/mL solution:

  • Pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with 0.3M HCl.

  • Mix thoroughly.

Procedure for 2-16 µg/mL calibration standards:

  • From the 100 µg/mL working solution, pipette appropriate volumes into a series of 10 mL volumetric flasks.

  • Dilute each to the mark with 0.3M HCl to achieve the desired concentrations (e.g., 0.2 mL for 2 µg/mL, 0.4 mL for 4 µg/mL, etc.).[1]

  • Mix each solution thoroughly.

Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation (1000 µg/mL) cluster_working Working Solution Preparation weigh Weigh 100 mg This compound transfer Transfer to 100 mL Volumetric Flask weigh->transfer dissolve Add ~50 mL 0.3M HCl & Sonicate transfer->dissolve volume Bring to Volume with 0.3M HCl dissolve->volume mix_stock Mix Thoroughly volume->mix_stock pipette_stock Pipette 10 mL Stock to 100 mL Flask mix_stock->pipette_stock Use Stock dilute_working Dilute to Volume with 0.3M HCl pipette_stock->dilute_working mix_working Mix for 100 µg/mL Working Solution dilute_working->mix_working pipette_working Pipette Aliquots for Calibration Standards mix_working->pipette_working dilute_cal Dilute to 10 mL with 0.3M HCl pipette_working->dilute_cal

Caption: Workflow for the preparation of this compound stock and working solutions.

Stability and Degradation

This compound is susceptible to degradation under certain conditions. Forced degradation studies have shown that it can degrade in the presence of acid, alkali, and oxidizing agents.[5] It is also sensitive to light.[3][6]

4.1 Known Degradation Pathways

The primary degradation pathways for phenothiazines like this compound include:

  • Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of sulfoxides.[5]

  • Hydrolysis: While generally more stable than esters, the molecule can undergo hydrolysis under strong acidic or basic conditions.[7]

  • Photodegradation: Exposure to light can induce degradation, leading to discoloration of the product.[6]

Conceptual Degradation Pathway

G cluster_degradation Degradation Products Perazine This compound Sulfoxide Sulfoxide Derivatives Perazine->Sulfoxide Oxidation (e.g., H₂O₂) Hydrolysis_P Hydrolysis Products Perazine->Hydrolysis_P Hydrolysis (Acid/Base) Photo_P Photodegradation Products Perazine->Photo_P Photolysis (Light Exposure)

Caption: Conceptual pathways of this compound degradation.

4.2 Stability Indicating Assay (Conceptual Workflow)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact drug from its degradation products.[8]

G cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Stress Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Results Assess Peak Purity and Degradation (%) Analysis->Results

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Perazine Maleate Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Perazine maleate. Find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Solubility Profile of this compound

This compound is a phenothiazine derivative known for its poor aqueous solubility.[1] Understanding its solubility in various solvents is critical for successful experimental design. The following table summarizes the solubility of this compound in common laboratory solvents.

SolventTypeSolubilityNotes
Dimethyl Sulfoxide (DMSO) Polar Aprotic~10 mg/mL[2]Recommended for preparing concentrated stock solutions. Solutions in DMSO can be stored at -20°C for up to three months.[3]
Water Polar ProticVery slightly soluble (<0.1% at 20°C)[4]; ~0.3 mg/mL[3]Solubility is pH-dependent.
Ethanol (95%) Polar ProticVery slightly soluble[5]Can be used, but achievable concentration is low.
Methanol Polar ProticSoluble[3]A potential alternative to DMSO, though maximum concentration may be lower.
Phosphate-Buffered Saline (PBS, pH 7.2) with DMSO Aqueous Buffer~0.16 mg/mL (in a 1:5 DMSO:PBS solution)[2]Aqueous solutions are not recommended for storage for more than one day.[2]
Acetic Acid (100%) Polar ProticSlightly soluble[5]
Diethyl Ether Non-polarPractically insoluble[5]
Chloroform Non-polarSlightly soluble in warm chloroform[4]
Benzene Non-polarPractically insoluble[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound using DMSO, a common method for compounds with low aqueous solubility.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

  • Gentle Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes. Vortex again.

  • Sonication (Optional): If warming is not sufficient, sonicate the solution for 2-5 minutes in a bath sonicator to break up any remaining aggregates.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes and store at -20°C or -80°C. Solutions in DMSO are stable for up to 3 months when stored at -20°C.[3]

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

This protocol describes the dilution of a concentrated this compound DMSO stock solution into an aqueous buffer or cell culture medium for experimental use.

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed (37°C) aqueous buffer (e.g., PBS) or cell culture medium

  • Sterile conical tubes or multi-well plates

Procedure:

  • Pre-warm Aqueous Medium: Ensure your aqueous buffer or cell culture medium is pre-warmed to 37°C to minimize precipitation upon addition of the DMSO stock.

  • Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve the final desired concentration in your experiment. Crucially, ensure the final concentration of DMSO in the aqueous solution is low (typically <0.5%) to avoid cytotoxicity.

  • Rapid Dilution and Mixing: Add the calculated volume of the DMSO stock solution directly into the pre-warmed aqueous medium while gently vortexing or swirling. This rapid dispersion helps prevent localized high concentrations of the compound, which can lead to precipitation.

  • Stepwise Dilution (Recommended): For very low final concentrations, a two-step dilution is recommended. First, dilute the DMSO stock into a smaller volume of the aqueous medium. Then, add this intermediate dilution to the final volume of the medium.

  • Visual Inspection: Visually inspect the final working solution to ensure it is clear and free of any precipitate before use.

  • Fresh Preparation: Prepare fresh aqueous working solutions for each experiment. It is not recommended to store aqueous solutions of this compound for more than one day due to potential instability and precipitation.[2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound and provides practical solutions.

Q1: My this compound powder is not dissolving in my chosen solvent.

A1:

  • Check Solvent Compatibility: Refer to the solubility table above. For initial stock solutions, high-purity, anhydrous DMSO is the recommended solvent.

  • Increase Mechanical Agitation: Ensure you are vortexing the solution vigorously.

  • Apply Gentle Heat: Warming the solution to 37°C can aid dissolution. Avoid excessive heat, which may degrade the compound.

  • Use Sonication: A brief sonication can help break down stubborn particulates.

  • Solvent Quality: Ensure your DMSO is of high purity and anhydrous. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds.

Q2: I observed a precipitate after diluting my this compound DMSO stock into my aqueous cell culture medium. What should I do?

A2: This is a common issue when a compound with low aqueous solubility is transferred from an organic solvent to an aqueous environment. Here are several strategies to prevent this:

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C.

  • Rapid Mixing: Add the DMSO stock directly to the medium while gently vortexing or swirling to ensure rapid and even dispersion.

  • Stepwise Dilution: Perform a serial dilution. Create an intermediate dilution in your medium before preparing the final working concentration.

  • Lower Final Concentration: The desired final concentration of this compound may be above its solubility limit in the aqueous medium. Consider reducing the final concentration if your experimental design allows.

  • Check Final DMSO Concentration: Ensure the final percentage of DMSO in your medium is as low as possible (ideally below 0.1%, and not exceeding 0.5%). While a higher DMSO concentration might aid solubility, it can be toxic to cells. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Presence of Serum: If your experimental protocol allows, the presence of serum in the cell culture medium can help to solubilize hydrophobic compounds.

Q3: Can I filter out the precipitate from my working solution?

A3: Filtering is generally not recommended to resolve precipitation issues. The presence of a precipitate indicates that the actual concentration of the dissolved compound is lower than intended, which will affect the accuracy of your experimental results. It is better to address the root cause of the precipitation by optimizing the dissolution and dilution protocols.

Q4: How should I store my this compound solutions?

A4:

  • Powder: Store the solid compound at -20°C for long-term stability (≥4 years).[2]

  • DMSO Stock Solutions: Aliquot into single-use volumes and store at -20°C for up to 3 months.[3] Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: Prepare fresh for each experiment. Do not store for more than one day as the compound may precipitate or degrade.[2]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubilizing this compound

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Perazine Maleate Powder add_dmso Add Anhydrous DMSO (~10 mg/mL) weigh->add_dmso dissolve Vortex Vigorously add_dmso->dissolve check_dissolution Fully Dissolved? dissolve->check_dissolution optional_steps Gentle Warming (37°C) or Sonication check_dissolution->optional_steps No store_stock Aliquot and Store at -20°C check_dissolution->store_stock Yes optional_steps->dissolve prewarm Pre-warm Aqueous Medium to 37°C store_stock->prewarm dilute Add DMSO Stock to Medium with Rapid Mixing (Final DMSO <0.5%) prewarm->dilute check_precipitation Precipitate Formed? dilute->check_precipitation troubleshoot Troubleshoot: - Use Stepwise Dilution - Lower Final Concentration - Check DMSO % check_precipitation->troubleshoot Yes use_solution Use Freshly Prepared Solution in Experiment check_precipitation->use_solution No troubleshoot->dilute

Caption: Workflow for preparing this compound stock and working solutions.

This compound Mechanism of Action: Dopamine D2 Receptor Antagonism

This compound exerts its primary effect by acting as an antagonist at the dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR).[2] In dopaminergic signaling, the binding of dopamine to D2R typically inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents this downstream signaling cascade.

D2R_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor (D2R) Gi Gi Protein D2R->Gi Activates Dopamine Dopamine Dopamine->D2R Binds Perazine This compound Perazine->Block Antagonizes AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC Response Inhibition of Downstream Cellular Response cAMP->Response

References

Technical Support Center: Optimizing Perazine Maleate Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Perazine maleate in a cellular context?

This compound's primary active component is prochlorperazine, which functions as a dopamine D2 receptor antagonist.[1] Its effects are not limited to the dopaminergic system; it also exhibits antagonistic activity at cholinergic, alpha-adrenergic, and histaminergic receptors.[2] In cancer cell lines, prochlorperazine has been shown to inhibit cell viability and motility.[3][4] Furthermore, emerging evidence suggests that phenothiazines, the class of compounds to which Perazine belongs, can modulate critical signaling pathways such as the PI3K/Akt and SRC-MEK-ERK pathways.[5]

Q2: What is a recommended starting concentration range for this compound in a new cell line?

Based on in vitro studies, a starting concentration range of 1 µM to 100 µM is recommended for initial experiments.[3][6] For instance, in melanoma cell lines, prochlorperazine has been shown to inhibit cell viability in a concentration-dependent manner within the 10–100 μM range.[3][4] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint, as sensitivity can vary significantly.

Q3: How should I prepare and store this compound stock solutions?

This compound has limited solubility in aqueous solutions.[1] Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Prochlorthis compound is soluble in DMSO at approximately 10 mg/mL.[1]

  • Preparation: Dissolve this compound in pure DMSO to create a high-concentration stock (e.g., 10 mM). Gently vortex or sonicate to ensure complete dissolution.

  • Storage: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6]

  • Working Dilutions: For cell culture experiments, dilute the DMSO stock solution in your cell culture medium to the final desired concentration immediately before use. It is not recommended to store aqueous solutions of this compound for more than one day.[1]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%, with 0.1% being a widely accepted limit for most cell lines.[6] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data for this compound (prochlorperazine) from various in vitro studies. This information can serve as a starting point for designing your experiments.

Table 1: Cytotoxicity of Prochlorperazine in Various Cell Lines

Cell LineAssayConcentration RangeEffectReference
COLO829 (Melanoma)WST-110–100 μMConcentration-dependent inhibition of cell viability[3][4]
C32 (Amelanotic Melanoma)WST-110–100 μMConcentration-dependent inhibition of cell viability[3][4]
U-87 MG (Glioblastoma)Not specified0.5 and 1.0 µM30.5% and 56.3% reduction in viability, respectively[7]
Bladder Cancer Cell LinesProliferation AssayNot specifiedInhibition of cell proliferation[5]

Table 2: Solubility and Stability of Prochlorthis compound

SolventSolubilityStorage RecommendationReference
DMSO~10 mg/mL-20°C or -80°C for stock solution[1]
Aqueous BuffersSparingly solubleDo not store for more than one day[1]

Experimental Protocols

Here we provide detailed methodologies for key assays to assess the effects of this compound on your cells.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well tissue culture plates

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Cytotoxicity Assessment using LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • 96-well tissue culture plates

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity detection kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with various concentrations of this compound as described in the MTT assay protocol (Steps 1-3).

  • Controls: Prepare the following control wells:

    • Vehicle Control (Spontaneous LDH release): Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit.

    • Medium Background Control: Medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions.

Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well tissue culture plates

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the selected duration.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Protocol 4: Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol details the steps to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • 6-well tissue culture plates

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound and a vehicle control for the desired time.

  • Lysate Preparation: After treatment, wash cells with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_seeding Cell Seeding perazine_prep Prepare this compound Dilutions treatment Treat Cells with this compound perazine_prep->treatment viability Viability Assays (MTT, LDH) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis signaling Signaling Pathway Analysis (Western Blot) treatment->signaling data_analysis Analyze and Interpret Results viability->data_analysis apoptosis->data_analysis signaling->data_analysis

Caption: General experimental workflow for assessing the effects of this compound.

signaling_pathway Perazine This compound D2R Dopamine D2 Receptor Perazine->D2R Antagonizes PI3K PI3K D2R->PI3K Inhibits (?) Akt Akt PI3K->Akt Activates Cell_Effects Cellular Effects (Proliferation, Survival, Apoptosis) Akt->Cell_Effects Regulates

References

Identifying and mitigating Perazine maleate experimental artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating experimental artifacts associated with Perazine maleate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a phenothiazine-class antipsychotic agent. Its primary mechanism of action is the antagonism of dopamine D2 receptors in the brain.[1] It also exhibits antagonist activity at various other receptors, including histaminergic, cholinergic, and alpha-adrenergic receptors, which contributes to its broader pharmacological profile and potential off-target effects.[1]

Q2: What are the known off-target effects of this compound that I should be aware of in my experiments?

A2: this compound is known to interact with several receptors other than the dopamine D2 receptor. These off-target interactions can lead to unexpected results in your experiments. Key off-target receptors include alpha-adrenergic, cholinergic, and to a lesser extent, serotonin receptors.[1] Notably, Perazine and other phenothiazines have been shown to be potent allosteric modulators of the human P2X7 receptor, an effect that is independent of dopamine receptor antagonism.[2] It is crucial to consider these off-target effects when interpreting data, especially in systems where these receptors are functionally relevant.

Q3: Is this compound light-sensitive? How should I handle and store it?

A3: Yes, this compound, like other phenothiazines, is sensitive to light. Exposure to light, particularly UV light, can lead to photodegradation, forming various byproducts, including sulfoxides. These degradation products may have different biological activities or be inactive, leading to variability in your experimental results. It is strongly recommended to prepare solutions fresh for each experiment and to protect all stock solutions and experimental setups from light by using amber vials or covering them with aluminum foil.

Q4: I am observing precipitation in my cell culture media after adding this compound. What is the cause and how can I prevent it?

A4: this compound has poor solubility in aqueous solutions, which can lead to precipitation in cell culture media, especially at higher concentrations. The formation of precipitates can alter the effective concentration of the drug and may also be cytotoxic to cells. To avoid this, it is recommended to first dissolve this compound in a small amount of a suitable organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be serially diluted in the cell culture medium to the desired final concentration immediately before use. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays

Potential Cause 1: this compound Precipitation

  • Symptoms: Visible particulate matter or cloudiness in the cell culture medium after adding the drug. Inconsistent dose-response curves.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the culture wells under a microscope for any signs of precipitation.

    • Solubility Test: Before treating your cells, perform a solubility test by adding the highest concentration of this compound to be used to the cell culture medium in a separate, cell-free well. Incubate for the same duration as your experiment and check for precipitation.

    • Improve Solubilization: If precipitation is observed, prepare a fresh, concentrated stock solution of this compound in 100% DMSO. Ensure the stock solution is fully dissolved before making serial dilutions in your culture medium. Always add the drug stock to the medium, not the other way around, and mix immediately.

    • Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO or other solvent) to account for any effects of the solvent itself.

Potential Cause 2: Photodegradation of this compound

  • Symptoms: Loss of drug activity over time, especially in prolonged experiments. High variability between replicate experiments.

  • Troubleshooting Steps:

    • Protect from Light: Conduct all experimental steps involving this compound under low-light conditions. Wrap stock solution vials and cell culture plates in aluminum foil.

    • Fresh Preparations: Prepare fresh dilutions of this compound from a protected stock solution for each experiment. Avoid using previously prepared and stored working solutions.

    • Time-Course Experiment: If you suspect degradation, perform a time-course experiment where the drug is pre-incubated in the medium for varying durations before being added to the cells to see if its effect diminishes over time.

Potential Cause 3: Interference with Cell Viability Assays (e.g., MTT, XTT)

  • Symptoms: Unexpectedly high or low cell viability readings that do not correlate with other indicators of cell health (e.g., morphology).

  • Troubleshooting Steps:

    • Cell-Free Control: To test for direct chemical interference, incubate this compound with the assay reagent (e.g., MTT, XTT) in cell-free medium. A change in color or fluorescence in the absence of cells indicates a direct interaction.

    • Alternative Viability Assays: If interference is confirmed, switch to a different viability assay that relies on a different mechanism, such as a trypan blue exclusion assay, a CellTiter-Glo® luminescent cell viability assay (which measures ATP), or a crystal violet staining assay.

    • Confirm with Microscopy: Always visually inspect the cells under a microscope to confirm the results of any colorimetric or fluorometric viability assay.

Issue 2: Artifacts in Fluorescence-Based Assays (e.g., Fluorescence Microscopy, Flow Cytometry)

Potential Cause: Autofluorescence of this compound

  • Symptoms: High background fluorescence in treated samples. Difficulty distinguishing the signal from your fluorescent probe from the background.

  • Troubleshooting Steps:

    • Measure Autofluorescence: Before starting your experiment, measure the fluorescence of this compound itself in your experimental buffer or medium using a fluorometer or your fluorescence microscope. Scan a range of excitation and emission wavelengths to determine its spectral properties. One study on the spectrofluorimetric determination of a this compound oxidation product used an excitation wavelength of 340 nm and measured emission at 380 nm, suggesting that the compound and its derivatives may fluoresce in this range.[3]

    • Spectral Unmixing: If your imaging software supports it, use spectral unmixing to computationally separate the autofluorescence signal from your probe's signal.

    • Choose Spectrally Distinct Dyes: Select fluorescent probes with excitation and emission spectra that do not overlap with the autofluorescence of this compound.

    • Include "Drug-Only" Control: In your experiment, include a control group of cells treated with this compound but without your fluorescent probe to measure the contribution of the drug's autofluorescence to the total signal.

Issue 3: Artifacts in Electrophysiology Recordings (e.g., Patch-Clamp)

Potential Cause: Redox Activity and Electrode Interference

  • Symptoms: Drifting baseline, changes in seal resistance, or unexplained currents upon application of this compound. Phenothiazines are redox-active molecules and can interact with Ag/AgCl electrodes used in electrophysiology setups, leading to voltage offsets and artifactual currents.[4]

  • Troubleshooting Steps:

    • Use a Salt Bridge: Separate the Ag/AgCl reference electrode from the bath solution using an agar bridge to minimize direct contact with the drug.

    • Perfusion System: Use a well-grounded perfusion system to ensure rapid and complete solution exchange, minimizing the time the electrodes are exposed to the drug.

    • Control for Vehicle and Perfusion Effects: Record from the cell before, during, and after application of the vehicle (e.g., DMSO in saline) to ensure that the perfusion itself is not causing artifacts.

    • Test for Direct Electrode Effects: In a cell-free configuration, apply this compound to the bath and monitor for any changes in the electrode potential or noise level.

Data and Protocols

This compound Solubility

This compound is sparingly soluble in aqueous solutions. The following table summarizes its solubility in different solvents.

SolventSolubilityReference
Water< 1 mg/mL (insoluble or slightly soluble)[5]
Ethanol2 mg/mL (Heating is recommended)[5]
DMSO45 mg/mL (Sonication is recommended)[5]

Recommended Protocol for Preparing this compound Solutions for Cell Culture:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex and/or sonicate the solution until the this compound is completely dissolved. Store this stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary):

    • On the day of the experiment, thaw a stock solution aliquot.

    • Prepare intermediate dilutions in sterile DMSO or your cell culture medium. Be aware that diluting in aqueous solutions may cause precipitation if the concentration is still too high.

  • Prepare Final Working Solutions:

    • Add the final volume of the stock or intermediate dilution to your pre-warmed cell culture medium and mix immediately and thoroughly.

    • Ensure the final concentration of DMSO in the medium is below the cytotoxic level for your cell line (typically ≤ 0.1%).

    • Use the freshly prepared working solutions immediately.

Known Off-Target Receptor Binding Profile of Perazine

The following table summarizes the known binding affinities (Ki or IC50) of Perazine (the active moiety of this compound) for various receptors. This information is crucial for anticipating potential off-target effects.

ReceptorBinding Affinity (nM)Assay TypeReference
Dopamine D22.5Radioligand Binding[6]
Alpha-2B Adrenergic4.74Radioligand Binding[7]
Alpha-2A Adrenergic169Radioligand Binding[7]

Note: This table is not exhaustive and represents data from available literature. The absence of a receptor in this table does not mean there is no interaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_controls Essential Controls cluster_analysis Analysis & Troubleshooting prep_stock Prepare concentrated stock in DMSO (e.g., 50 mM). Protect from light. fresh_dilution Prepare fresh serial dilutions in culture medium immediately before use. prep_stock->fresh_dilution add_drug Add final drug concentration to cells. Ensure final DMSO <0.1%. fresh_dilution->add_drug incubation Incubate for desired time. Protect plates from light. add_drug->incubation readout Perform Assay (e.g., MTT, Fluorescence) incubation->readout vehicle_control Vehicle Control (DMSO only) vehicle_control->add_drug untreated_control Untreated Control untreated_control->add_drug cell_free_control Cell-Free Control (Drug + Assay Reagent) cell_free_control->readout data_analysis Analyze Data readout->data_analysis troubleshoot Troubleshoot Artifacts: - Precipitation? - Autofluorescence? - Assay Interference? data_analysis->troubleshoot

A recommended experimental workflow for using this compound in in vitro assays.

signaling_pathway cluster_dopamine Primary Target cluster_off_target Off-Targets Perazine This compound D2 Dopamine D2 Receptor Perazine->D2 High Affinity Antagonist Alpha_Adrenergic α-Adrenergic Receptors Perazine->Alpha_Adrenergic Antagonist Cholinergic Cholinergic (Muscarinic) Receptors Perazine->Cholinergic Antagonist P2X7 P2X7 Receptor (Allosteric Modulation) Perazine->P2X7 Modulator hERG hERG K+ Channel (Blockade) Perazine->hERG Blocker D2_effect Antipsychotic & Antiemetic Effects D2->D2_effect Blockade Alpha_Adrenergic_effect Sedation, Hypotension Alpha_Adrenergic->Alpha_Adrenergic_effect Cholinergic_effect Anticholinergic Side Effects Cholinergic->Cholinergic_effect P2X7_effect Modulation of Neuroinflammation P2X7->P2X7_effect hERG_effect Cardiotoxicity Potential hERG->hERG_effect troubleshooting_logic cluster_solubility Solubility Issues cluster_degradation Compound Stability cluster_interference Assay Interference start Unexpected Experimental Result check_precipitate Visible Precipitation in Media? start->check_precipitate solubility_solution Action: 1. Prepare fresh stock in DMSO. 2. Ensure final DMSO <0.1%. 3. Pre-test solubility in media. check_precipitate->solubility_solution Yes check_light Experiment exposed to light? check_precipitate->check_light No degradation_solution Action: 1. Protect all solutions & plates from light. 2. Prepare fresh dilutions for each experiment. check_light->degradation_solution Yes check_assay Is it a fluorescence or colorimetric (e.g., MTT) assay? check_light->check_assay No interference_solution Action: 1. Run cell-free controls. 2. Measure drug autofluorescence. 3. Use alternative assay method. check_assay->interference_solution Yes

References

Technical Support Center: Stability Testing of Perazine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing of Perazine maleate.

Troubleshooting Guides

Issue: Unexpected Peaks in the Chromatogram During Forced Degradation Studies

Question: I am performing forced degradation of this compound under acidic conditions and observing more peaks than expected in my HPLC chromatogram. How can I identify these peaks?

Answer:

Unexpected peaks during forced degradation studies of this compound can arise from several sources, including primary and secondary degradation products, impurities from the drug substance, or interactions with the excipients. A systematic approach is necessary for identification:

  • Characterize the Degradation Pathway: The primary degradation pathways for Perazine and related phenothiazines include sulfoxidation, N-oxidation, demethylation, and dechlorination.[1] Under acidic conditions, hydrolysis may also play a role.

  • Mass Spectrometry (MS) is Key: The most effective method for identifying unknown peaks is to use a mass spectrometer coupled with your liquid chromatograph (LC-MS).[1][2] By determining the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, you can propose structures for the degradation products. For instance, an increase of 16 atomic mass units (amu) suggests oxidation (e.g., formation of a sulfoxide or N-oxide).

  • Compare with Known Degradants: Synthesized standards of expected degradation products, such as Perazine sulfoxide, can be used as references to confirm peak identities by comparing retention times.[1]

  • Evaluate Excipient Interference: If you are analyzing a formulated product, run a placebo (a formulation without the active pharmaceutical ingredient - API) under the same stress conditions. This will help you identify any peaks originating from the degradation of excipients.

  • Consider Secondary Degradation: Some initial degradation products may be unstable under the stress conditions and degrade further, leading to additional peaks. Time-course studies can help to distinguish primary from secondary degradants.

Issue: Poor Resolution Between Perazine and its Degradation Products

Question: My HPLC method is not adequately separating Perazine from its sulfoxide degradant. What steps can I take to improve the resolution?

Answer:

Co-elution of Perazine and its sulfoxide is a common challenge. Here are several strategies to improve chromatographic resolution:

  • Optimize the Mobile Phase:

    • pH Adjustment: The ionization state of Perazine and its degradants can significantly affect their retention. Experiment with adjusting the pH of the aqueous component of your mobile phase.

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or an isocratic elution with a lower percentage of the organic modifier can increase retention times and improve separation.[2]

    • Ion-Pairing Agents: Introducing an ion-pairing agent, such as an alkyl sulfonate, to the mobile phase can improve the retention and resolution of basic compounds like Perazine.

  • Modify Stationary Phase:

    • Column Chemistry: If you are using a standard C18 column, consider switching to a different stationary phase. A phenyl-hexyl or a polar-embedded column might offer different selectivity for aromatic and polar compounds.

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and, consequently, resolution.

  • Adjust Instrumental Parameters:

    • Flow Rate: Lowering the flow rate can increase the time for interaction between the analytes and the stationary phase, often leading to better separation.

    • Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see the impact on resolution.

Issue: Inconsistent Degradation Results Under Photolytic Stress

Question: I am getting variable results in my photostability studies of this compound. Why is this happening and how can I ensure consistency?

Answer:

Inconsistent results in photostability studies are often due to a lack of control over the experimental conditions. Perazine is known to be susceptible to photodegradation.[1][3] Here are critical factors to control:

  • Light Source and Intensity: Ensure that the light source (e.g., UV lamp, xenon lamp) provides a consistent and controlled output. The distance between the light source and the sample must be the same for all experiments. Use a calibrated radiometer or actinometry to quantify the light exposure.[1]

  • Sample Presentation: The physical form of the sample (e.g., solid, in solution) and the container can significantly impact photodegradation.

    • For solutions, the choice of solvent is crucial as it can mediate photochemical reactions.

    • For solid-state studies, the particle size and crystal form can affect the extent of degradation.

    • Use photostable and inert containers (e.g., quartz for maximum exposure, or amber glass for protection).[1]

  • Temperature Control: Light sources can generate heat, which can induce thermal degradation. Conduct photostability studies in a temperature-controlled chamber.

  • Atmosphere: The presence of oxygen can accelerate photodegradation. For mechanistic studies, consider purging the sample containers with an inert gas like nitrogen.[1]

  • Control Samples: Always include dark controls (samples protected from light but exposed to the same temperature and humidity) to differentiate between photolytic and thermal degradation.

Frequently Asked Questions (FAQs)

What are the primary degradation products of this compound?

The main degradation pathways for this compound involve modifications to the phenothiazine ring system and the piperazine side chain. The most commonly reported degradation products are:

  • Perazine Sulfoxide: Oxidation of the sulfur atom in the phenothiazine ring.[1][2]

  • Perazine N-Oxide: Oxidation of the nitrogen atom in the piperazine ring.[1]

  • Dechlorinated and Demethylated derivatives: Loss of the chlorine atom from the phenothiazine ring or the methyl group from the piperazine side chain.[1]

  • Hydroxylated Products: Introduction of a hydroxyl group, often following dechlorination.[1]

  • Dimers: Formation of dimeric structures, particularly under photolytic stress.[1]

What are the typical stress conditions for forced degradation studies of this compound?

Forced degradation studies are performed to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[4] Typical conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80°C).[4][5]

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at elevated temperatures (e.g., 60-80°C).[4][5]

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperatures.[5]

  • Thermal Degradation: Dry heat (e.g., 80-100°C) for an extended period.[5]

  • Photodegradation: Exposure to UV and visible light, as per ICH Q1B guidelines.[1][3]

How does pH affect the stability of this compound in solution?

This compound is susceptible to both acid and base-catalyzed hydrolysis, although it is generally more stable in acidic to neutral conditions.[5] Extreme pH values and high temperatures will accelerate the degradation process. The specific pH of maximum stability would need to be determined experimentally by conducting a pH-rate profile study.

What is the impact of humidity on the stability of solid this compound?

Humidity can significantly impact the stability of solid dosage forms of this compound. Moisture can:

  • Facilitate hydrolytic degradation pathways.

  • Interact with excipients, which can in turn affect the stability of the API.[6]

  • Cause physical changes in the formulation, such as changes in tablet hardness or dissolution properties.[7] It is crucial to store this compound in well-closed containers, protected from high humidity.

Quantitative Data

Table 1: Summary of Forced Degradation of Prochlorthis compound (a related phenothiazine) under various conditions.

Note: Data for the closely related compound Prochlorthis compound is presented here due to its structural similarity and availability in the cited literature. These values provide an indication of the potential degradation behavior of this compound.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (API)% Degradation (Formulation)Degradation ProductsReference
Acidic 2N HCl with reflux72 hrs80°C14.58%, 7.20%14.04%, 6.85%Two degradants[5]
Basic 2N NaOH with reflux72 hrs80°C8.19%, 9.04%8.05%, 9.20%Two degradants[5]
Oxidative 30% H₂O₂48 hrsRoom Temp.19.80%20.24%One degradant[5]

Experimental Protocols

Protocol 1: General Method for Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of organic solvent and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 80°C for 48-72 hours. Before analysis, cool the solution and neutralize it with 1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 80°C for 48-72 hours. Before analysis, cool and neutralize with 1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 48 hours, protected from light.

    • Thermal Degradation: For solid-state studies, place the powdered drug in a hot air oven at 80°C for 72 hours. For solution studies, reflux the stock solution at 80°C for 72 hours.

    • Photodegradation: Expose the stock solution or solid drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Maintain a dark control sample under the same conditions.

  • Sample Preparation for Analysis: After exposure, dilute the stressed samples with the mobile phase to a suitable concentration (e.g., 10-20 µg/mL) for analysis by HPLC or HPTLC.

  • Analysis: Analyze the unstressed and stressed samples using a validated stability-indicating method.

Protocol 2: Stability-Indicating HPTLC Method

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of Methanol: n-butanol: triethylamine (9:0.9:0.1 v/v/v) has been reported for the separation of Prochlorthis compound and its degradants.[5]

  • Sample Application: Apply the standard and stressed samples as bands on the HPTLC plate.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Detection: After development, air-dry the plate and visualize the spots under UV light at an appropriate wavelength. Densitometric scanning can be used for quantification.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Data Interpretation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (HCl, 80°C) stock->acid base Base Hydrolysis (NaOH, 80°C) stock->base oxidative Oxidative (H₂O₂, RT) stock->oxidative thermal Thermal (Dry Heat, 80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo dilution Neutralize & Dilute Stressed Samples acid->dilution base->dilution oxidative->dilution thermal->dilution photo->dilution analysis Analyze via Stability-Indicating Method (e.g., HPLC, HPTLC) dilution->analysis identification Identify Degradation Products (LC-MS) analysis->identification quantification Quantify Degradants & Calculate Mass Balance analysis->quantification pathway Elucidate Degradation Pathways identification->pathway

Caption: Workflow for a typical forced degradation study of this compound.

degradation_pathway Perazine This compound Sulfoxide Perazine Sulfoxide Perazine->Sulfoxide Oxidation (H₂O₂) N_Oxide Perazine N-Oxide Perazine->N_Oxide Oxidation Dechlorinated Dechlorinated Perazine Perazine->Dechlorinated Photolysis / Heat Demethylated Demethylated Perazine Perazine->Demethylated Metabolism / Heat Dimer Dimer Perazine->Dimer Photolysis Hydroxylated Hydroxylated Derivative Dechlorinated->Hydroxylated Photosubstitution

Caption: Major degradation pathways of this compound under stress conditions.

References

Technical Support Center: Perazine Maleate Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the common side effects of Perazine maleate observed in clinical studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental research.

Frequently Asked Questions (FAQs)

Q1: What are the most frequently reported side effects of this compound in clinical studies?

Based on clinical data, the most common side effects associated with this compound treatment include extrapyramidal symptoms (EPS), drowsiness, dizziness, and anticholinergic effects such as dry mouth and blurred vision.[1][2][3][4]

Q2: Is there a difference in the incidence of side effects between different routes of administration (e.g., oral vs. intravenous)?

Yes, the incidence and type of side effects can vary with the route of administration. For instance, studies conducted in an emergency department setting have shown a notable incidence of extrapyramidal symptoms with intravenous (IV) or intramuscular (IM) administration.[5][6] One study reported that 16% of patients developed akathisia and 4% developed dystonia after IV or IM administration of prochlorperazine.[5] In contrast, a study of oral prochlorperazine for dizziness reported a very low rate of adverse drug reactions (0.006%), which included somnolence.[7]

Q3: What are extrapyramidal symptoms (EPS) and how common are they with this compound?

Extrapyramidal symptoms are drug-induced movement disorders. With this compound, these can manifest as:

  • Akathisia: A state of agitation, distress, and restlessness.

  • Dystonia: Involuntary muscle contractions that cause repetitive or twisting movements.

  • Parkinsonism: Symptoms that resemble Parkinson's disease, such as tremor, rigidity, and slow movement.

  • Tardive Dyskinesia: Involuntary, repetitive body movements, which can be irreversible.[1]

The incidence of EPS can be significant. One study in an emergency department setting found that with IV or IM prochlorperazine, 16% of patients experienced akathisia and 4% had dystonia.[5] Another study reported a 14% incidence of akathisia with prochlorperazine use.

Troubleshooting Guides

Issue: Unexpectedly high incidence of extrapyramidal symptoms in a preclinical animal model.

Possible Cause: The dose administered may be too high, or the animal model may be particularly sensitive to the D2 receptor antagonist effects of this compound.

Troubleshooting Steps:

  • Review Dosing Regimen: Compare the administered dose to established dose-response curves for this compound in the specific animal model, if available. Consider a dose-reduction study to identify a more tolerable dose that still achieves the desired therapeutic effect.

  • Assess Behavioral Phenotypes: Utilize a standardized rating scale for EPS in animals to objectively quantify the severity of the symptoms.

  • Consider Co-administration: In clinical practice, anticholinergic agents are sometimes used to manage EPS. Depending on the experimental design, co-administration of an appropriate agent could be considered to mitigate these effects.

Issue: Difficulty in differentiating between sedation as a side effect and the desired therapeutic effect in anxiolytic studies.

Possible Cause: this compound's sedative properties can overlap with its anxiolytic effects, making it challenging to distinguish between the two.

Troubleshooting Steps:

  • Utilize Specific Behavioral Assays: Employ a battery of behavioral tests that can differentiate between sedation and anxiolysis. For example, the elevated plus maze can assess anxiety-like behavior, while the open field test can measure general locomotor activity to gauge sedation.

  • Dose-Response Analysis: Conduct a detailed dose-response study. It is possible that anxiolytic effects are observed at lower doses with minimal sedation, while higher doses produce more pronounced sedative effects.

  • Time-Course Evaluation: Assess the onset and duration of sedative and anxiolytic effects. The time course of these effects may differ, allowing for a window to measure the desired anxiolytic effect before significant sedation occurs.

Data Presentation: Incidence of Common Side Effects

The following tables summarize the quantitative data on the incidence of common side effects of this compound from various clinical studies. It is important to note that the incidence can vary depending on the patient population, dosage, and clinical setting.

Side Effect CategorySpecific Side EffectIncidence RateClinical Setting/Route of Administration
Extrapyramidal Symptoms Akathisia16%Emergency Department (IV/IM)
Dystonia4%Emergency Department (IV/IM)
Akathisia14%Not Specified
General Adverse Events Any ADR0.006%Outpatient (Oral) for Dizziness
SomnolenceIncluded in 0.006%Outpatient (Oral) for Dizziness

Note: Comprehensive quantitative data for other common side effects such as drowsiness, dizziness, dry mouth, and blurred vision across broad clinical trials is limited in the publicly available literature. These are frequently listed as common side effects without specific incidence rates.[1][3][4]

Experimental Protocols

Assessment of Extrapyramidal Symptoms (EPS)

A standardized method for assessing EPS in clinical trials is crucial for obtaining reliable and comparable data. The Extrapyramidal Symptom Rating Scale (ESRS) is a widely used tool.

Methodology:

  • Clinician Training: All raters must be trained on the ESRS to ensure consistency in scoring.

  • Patient Interview: The assessment begins with a structured interview to elicit the patient's subjective experience of symptoms related to parkinsonism, dystonia, and akathisia.

  • Physical Examination: A standardized physical examination is conducted to observe and rate the presence and severity of:

    • Parkinsonism: Bradykinesia, rigidity, and tremor are assessed through specific tasks like finger tapping, and observation of gait and arm swing.

    • Dystonia: The rater observes for sustained muscle contractions, twisting, and repetitive movements in various body regions.

    • Akathisia: The patient's level of restlessness, both subjective and objective, is evaluated.

    • Tardive Dyskinesia: Involuntary movements of the face, limbs, and trunk are observed and rated.

  • Scoring: Each item on the scale is scored based on severity, and a total score is calculated.

General Adverse Event Monitoring

Methodology:

  • Patient-Completed Checklists: Utilize a standardized checklist, such as the Systematic Monitoring of Adverse events Related to TreatmentS (SMARTS) , for patients to self-report any troubling side effects.[8] This can be completed before a clinical visit.

  • Open-ended Questioning: During clinical visits, ask open-ended questions to encourage patients to report any adverse events they have experienced.

  • Standardized Reporting Forms: All adverse events should be documented on standardized forms, such as the FDA's MedWatch form, detailing the nature, severity, and suspected relationship to the study drug.

  • Regular Monitoring: Establish a schedule for regular monitoring of vital signs and laboratory parameters (e.g., liver function tests, complete blood count) to detect any potential adverse effects.

Mandatory Visualizations

Perazine_Maleate_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Altered Cellular Response PKA->Cellular_Response Phosphorylates targets leading to EPS Extrapyramidal Symptoms (Movement Disorders) Sedation Drowsiness/Sedation Anticholinergic Anticholinergic Effects (Dry Mouth, Blurred Vision) Perazine This compound Perazine->D2R Blocks

Caption: Mechanism of this compound and Resulting Side Effects.

Adverse_Event_Workflow Start Patient in Clinical Trial AE_Occurs Adverse Event Occurs Start->AE_Occurs Self_Report Patient Self-Reports (e.g., SMARTS checklist) AE_Occurs->Self_Report Clinician_Observes Clinician Observes/ Elicits Information AE_Occurs->Clinician_Observes Assess_Severity Assess Severity & Causality Self_Report->Assess_Severity Clinician_Observes->Assess_Severity Document Document on Standardized Form (e.g., MedWatch) Assess_Severity->Document Report_Sponsor Report to Sponsor/CRO Document->Report_Sponsor Report_Regulator Report to Regulatory Authorities (if serious) Report_Sponsor->Report_Regulator Serious Adverse Event End Follow-up & Resolution Report_Sponsor->End Non-Serious Adverse Event Report_Regulator->End

Caption: Clinical Trial Adverse Event Reporting Workflow.

References

Addressing batch-to-batch variability of Perazine maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of Perazine maleate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is the maleate salt of Perazine, a phenothiazine derivative. It functions as a dopamine D2 receptor antagonist and is used as an antipsychotic and antiemetic agent.[1][2][3][4] Key chemical properties are summarized in the table below.

Q2: What are the common formulations of this compound?

This compound is most commonly formulated as oral tablets.[5][6] Research has also explored the development of fast-disintegrating tablets to enhance patient compliance and sustained-release floating tablets to improve bioavailability.[7][8][9]

Q3: What are the potential causes of batch-to-batch variability with this compound?

Batch-to-batch variability in pharmaceuticals like this compound can arise from several factors throughout the manufacturing process. These can include:

  • Active Pharmaceutical Ingredient (API) characteristics: Differences in particle size, crystal form (polymorphism), and impurity profile of the this compound API between batches.

  • Excipient variability: Variations in the properties of inactive ingredients used in the formulation.

  • Manufacturing process parameters: Inconsistencies in processes such as blending, granulation, and compression.

  • Storage and handling conditions: Exposure to light, temperature, and humidity can affect the stability of the final product.

Q4: How can batch-to-batch variability of this compound impact experimental results?

In a research setting, inconsistent batches of this compound can lead to significant variability in experimental outcomes. This can manifest as:

  • Altered therapeutic efficacy: Differences in dissolution and bioavailability may affect the observed pharmacological response.

  • Inconsistent side effect profiles: The incidence or severity of adverse effects, such as extrapyramidal symptoms, could vary.[10][11][12]

  • Poor reproducibility of results: Difficulty in replicating experimental findings, undermining the validity of the research.

Q5: Are there different salt forms of Perazine, and can this contribute to variability?

Yes, Perazine is available in different salt forms, such as maleate and mesilate. These salt forms can have different physicochemical properties, including solubility. For instance, Perazine mesilate has a much higher aqueous solubility than this compound.[6] Switching between different salt forms or using them interchangeably without appropriate dose adjustments can lead to significant differences in drug delivery and clinical outcomes, as highlighted in a case where a patient experienced harm after being switched from a liquid mesilate formulation to crushed maleate tablets.[5][6][13]

Troubleshooting Guide

This guide provides a systematic approach to identifying and addressing potential issues related to this compound batch-to-batch variability in a research setting.

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Variability in the physicochemical properties of the this compound batch being used.

Troubleshooting Workflow:

A Inconsistent Experimental Results Observed B Verify Lot Numbers of this compound Used A->B C Were Different Lot Numbers Used Across Experiments? B->C D Isolate and Quarantine Each Lot C->D Yes I Review Other Experimental Parameters for Inconsistencies C->I No E Perform Comparative Physicochemical Characterization D->E F Characterization Reveals Significant Differences E->F Yes G Characterization Shows No Significant Differences E->G No H Contact Supplier for Certificate of Analysis (CoA) for Each Lot F->H J Modify Experimental Protocol to Use a Single, Characterized Lot F->J G->I H->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Recommended Actions:

  • Confirm Lot Numbers: The first step is to verify if different batches of this compound were used across the experiments that yielded inconsistent results.

  • Comparative Analysis: If multiple lots were used, perform basic comparative analytical tests on each batch. See the "Experimental Protocols" section below for recommended methods.

  • Consult Supplier: Contact the supplier to obtain the Certificate of Analysis (CoA) for each batch. Compare the specifications to identify any reported differences.

  • Standardize to a Single Batch: If variability is confirmed, it is crucial to use a single, well-characterized batch for all subsequent related experiments to ensure consistency.

Issue 2: Poor Solubility or Dissolution of this compound

Possible Cause: this compound is known to be very slightly soluble in water.[1][4] Batch-to-batch variations in particle size or crystal form can further affect its dissolution rate.

Troubleshooting Steps:

  • Particle Size Analysis: If available, perform particle size analysis on different batches. Smaller particle sizes generally lead to faster dissolution.

  • Solubility Testing: Conduct solubility studies in your experimental medium. Compare the results across different batches.

  • Formulation Adjustments: Consider the use of solubility-enhancing excipients if the intrinsic solubility of the material is a limiting factor for your application. Research on fast-disintegrating and sustained-release formulations highlights the use of various excipients to modify dissolution.[7][8][9]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC28H32ClN3O8S[1]
Molecular Weight606.09 g/mol [1]
AppearanceOff-White Powder[1][4]
Melting Point~175°C[4]
SolubilityVery slightly soluble in water and ethanol[1][4]
pKa8.1 (H2O, 24±1 °C)[1]
StabilityStable for 2 years as supplied. Solutions in DMSO can be stored at -20°C for up to 3 months.[1]

Table 2: Analytical Methods for Quality Control of this compound

Analytical MethodParameter MeasuredTypical Wavelength (λmax)Reference(s)
UV-Vis SpectrophotometryConcentration in solution254 nm, 313 nm (in Methanol)[8][14][15]
High-Performance Liquid Chromatography (HPLC)Purity, identification of impurities and degradation productsVaries with method[16][17]

Experimental Protocols

Protocol 1: Comparative Dissolution Testing of this compound Batches

Objective: To compare the in vitro dissolution profiles of different batches of this compound tablets.

Materials:

  • USP Dissolution Apparatus 2 (Paddle)

  • Multiple batches of this compound tablets

  • Dissolution medium: 900 mL of pH 6.8 phosphate buffer

  • UV-Vis Spectrophotometer

Methodology:

  • Set the dissolution bath temperature to 37 ± 0.5°C and the paddle speed to 50 rpm.[8]

  • Place one tablet from the first batch into each dissolution vessel.

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and measure the absorbance of this compound using a UV-Vis spectrophotometer at its λmax (e.g., 255.5 nm in phosphate buffer).[8]

  • Calculate the cumulative percentage of drug released at each time point.

  • Repeat the procedure for each batch of this compound tablets.

  • Plot the percentage of drug released against time for each batch to compare their dissolution profiles.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To assess the purity and identify any potential impurities or degradation products in different batches of this compound raw material.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • This compound reference standard and samples from different batches

  • Mobile phase (example): Acetonitrile and an aqueous buffer (e.g., ammonium acetate) in a gradient or isocratic elution.[16][17]

Methodology:

  • Prepare standard solutions of the this compound reference standard at known concentrations.

  • Prepare sample solutions of each this compound batch at the same concentration.

  • Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector wavelength (e.g., 254 nm).[16]

  • Inject the standard solutions to establish system suitability and create a calibration curve.

  • Inject the sample solutions from each batch.

  • Analyze the resulting chromatograms to determine the peak area of the main this compound peak and any impurity peaks.

  • Calculate the purity of each batch and compare the impurity profiles.

Signaling Pathway and Logical Relationships

Mechanism of Action of Perazine

Perazine primarily exerts its therapeutic effects through the antagonism of dopamine D2 receptors in the central nervous system.[2][3] This action in the chemoreceptor trigger zone is responsible for its antiemetic properties.[2]

Perazine Perazine D2_Receptor Dopamine D2 Receptor Perazine->D2_Receptor Antagonizes Postsynaptic_Neuron Postsynaptic Neuron D2_Receptor->Postsynaptic_Neuron Blocks Signal Transduction Therapeutic_Effects Antipsychotic & Antiemetic Effects Postsynaptic_Neuron->Therapeutic_Effects Leads to

References

Perazine Maleate Experiments: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Perazine Maleate Experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and unexpected results encountered when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a typical antipsychotic drug belonging to the phenothiazine class.[1] Its primary mechanism of action is the antagonism of dopamine D2 receptors in the brain, particularly in the mesolimbic pathway.[2] By blocking these receptors, Perazine reduces dopaminergic neurotransmission, which is believed to alleviate the positive symptoms of psychosis.

Q2: What are the known off-target effects of this compound?

Like other phenothiazines, this compound can interact with other receptors, which may contribute to both its therapeutic effects and side effects. These off-target interactions can include antagonism of:

  • Serotonin (5-HT) receptors[3]

  • Alpha-adrenergic receptors[4]

  • Histaminergic receptors[4]

  • Muscarinic cholinergic receptors[4]

These interactions can lead to a range of effects, from sedation and hypotension to anticholinergic symptoms. In experimental settings, these off-target effects can be a source of unexpected results.[5]

Q3: What are the common stability and solubility issues with this compound?

This compound, like many piperazine derivatives, has pH-dependent aqueous solubility.[6][7] It is more soluble in acidic conditions due to the protonation of the piperazine ring. In neutral or alkaline buffers, it may precipitate. This compound is also sensitive to degradation under certain conditions, including exposure to light, high temperatures, and oxidative, acidic, and basic conditions.[8]

Troubleshooting Guide: Unexpected Experimental Results

This guide addresses common unexpected outcomes in both in vitro and in vivo experiments involving this compound.

In Vitro Assays (e.g., Receptor Binding, Cell Viability)

Issue 1: Lower than expected or no effect of this compound in a dopamine D2 receptor antagonism assay.

  • Potential Cause 1: this compound Degradation. The compound may have degraded due to improper storage or handling, such as exposure to light or high temperatures.[8]

    • Solution: Prepare fresh solutions of this compound for each experiment. Store stock solutions protected from light at the recommended temperature. Conduct stability tests on your batch of the compound if degradation is suspected.

  • Potential Cause 2: Solubility Issues. this compound may not be fully dissolved in your assay buffer, especially if the buffer has a neutral or alkaline pH.[6]

    • Solution: Ensure the compound is fully dissolved. The pH of the buffer can be adjusted to a more acidic range (e.g., 3.0-4.0) to improve solubility.[7] However, ensure the final pH is compatible with your experimental system.

  • Potential Cause 3: Incorrect Assay Conditions. The incubation time may be too short to reach binding equilibrium, or there may be issues with other assay components.

    • Solution: Optimize the incubation time by performing a time-course experiment.[9] Verify the concentrations of all reagents, including the radioligand and competitor, and ensure the correct buffer composition is used.

Issue 2: High background or non-specific binding in a radioligand binding assay.

  • Potential Cause 1: High Radioligand Concentration. Using a radioligand concentration significantly above its dissociation constant (Kd) can increase non-specific binding.[9]

    • Solution: Use a radioligand concentration at or below its Kd for the D2 receptor to favor binding to high-affinity specific sites.

  • Potential Cause 2: Inappropriate Blocking Agent. The unlabeled ligand used to define non-specific binding may not be effective.

    • Solution: Use a high concentration (100-1000 fold excess over the radioligand) of a known D2 receptor antagonist, such as unlabeled Haloperidol, to define non-specific binding.[9]

Issue 3: Unexpected cytotoxicity in cell viability assays.

  • Potential Cause 1: Off-Target Effects. At higher concentrations, this compound's off-target activities on other receptors or cellular pathways can lead to cytotoxicity.[10][11]

    • Solution: Perform a dose-response curve to determine the concentration range where the effect is specific to D2 receptor antagonism and not due to general toxicity. Compare the results with a more selective D2 antagonist.

  • Potential Cause 2: Apoptosis Induction. Phenothiazines have been shown to induce apoptosis in some cell lines through various mechanisms, including disruption of membrane integrity and inhibition of signaling pathways like Akt/mTOR.[11]

    • Solution: Investigate markers of apoptosis (e.g., caspase activation) to confirm the mechanism of cell death.

In Vivo Behavioral Studies (e.g., Catalepsy, Conditioned Avoidance Response)

Issue 4: Inconsistent or absent cataleptic state in rodents.

  • Potential Cause 1: Insufficient Dose. The dose of this compound may be too low to induce a robust cataleptic response.

    • Solution: Conduct a dose-response study to determine the optimal dose for inducing catalepsy in your specific animal model and strain.[12]

  • Potential Cause 2: Animal Strain and Handling. Different rodent strains have varying sensitivities to the cataleptic effects of antipsychotics. Excessive stress from handling can also interfere with the expression of catalepsy.[12]

    • Solution: Use a consistent animal strain known to be sensitive to neuroleptic-induced catalepsy. Handle the animals gently and consistently to minimize stress.

  • Potential Cause 3: Method of Measurement. The method used to measure catalepsy (e.g., bar test, grid test) and the specific parameters recorded can influence the results.[12][13]

    • Solution: Use a standardized and well-validated method for measuring catalepsy and apply it consistently. Clearly define the endpoint for the cataleptic state.

Issue 5: Weak or absent effect in the Conditioned Avoidance Response (CAR) task.

  • Potential Cause 1: Insufficient D2 Receptor Occupancy. Antipsychotic-like effects in the CAR test typically require around 70% occupancy of dopamine D2 receptors.[2] The administered dose may not be achieving this threshold.

    • Solution: Increase the dose of this compound. Consider conducting receptor occupancy studies to correlate behavioral effects with target engagement.

  • Potential Cause 2: Animal Training. If animals are not trained to a stable baseline of avoidance responding, the effects of the drug will be difficult to interpret.[12]

    • Solution: Ensure all animals reach a clear and stable criterion of avoidance performance before starting drug testing.

Data Presentation

Table 1: In Vitro Binding Affinities (Ki) of Perazine and Related Phenothiazines at Dopamine D2 Receptors

CompoundKi (nM) at D2 ReceptorReference
Perazine5.2[Calculated from multiple sources]
Haloperidol1.5[9]
Risperidone3.2[14]
Clozapine126[Calculated from multiple sources]
Olanzapine1.9[Calculated from multiple sources]

Note: Ki values can vary depending on the experimental conditions (e.g., radioligand used, tissue preparation).

Table 2: Effective Doses (ED50) of Antipsychotics in Behavioral Models

CompoundBehavioral TestAnimal ModelED50 (mg/kg)Reference
HaloperidolCatalepsy (Bar Test)Rat0.29[15]
OlanzapineConditioned Avoidance ResponseRat~1.0[16]
RisperidoneConditioned Avoidance ResponseRat~0.1[Calculated from multiple sources]

Experimental Protocols

Protocol 1: In Vitro Dopamine D2 Receptor Radioligand Binding Assay
  • Membrane Preparation: Use rat striatal tissue homogenate or membranes from cells stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells).[3][14]

  • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, at pH 7.4.[3]

  • Radioligand: Use a D2 receptor-specific radioligand such as [3H]-Spiperone or [3H]-Raclopride at a concentration close to its Kd.[3]

  • Non-specific Binding: To determine non-specific binding, add a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol) to a set of tubes.[3]

  • Test Compound: Prepare serial dilutions of this compound in the assay buffer.

  • Incubation: Add the membrane preparation, radioligand, and either buffer (for total binding), unlabeled antagonist (for non-specific binding), or this compound to the assay tubes. Incubate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (determined from time-course experiments).[9]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Catalepsy Bar Test in Rats
  • Apparatus: Use a horizontal bar of a standardized diameter and material, set at a height appropriate for the size of the rats.[13]

  • Acclimation: Allow the rats to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal).

  • Testing: At predetermined time points after administration (e.g., 30, 60, 90 minutes), gently place the rat's forepaws on the horizontal bar, with the hind paws remaining on the surface.[12]

  • Measurement: Immediately start a stopwatch and measure the time it takes for the rat to remove both forepaws from the bar. This is the descent latency.[12]

  • Cut-off Time: Establish a cut-off time (e.g., 180 seconds). If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.[12]

  • Data Analysis: Compare the descent latencies between the this compound-treated group and the vehicle-treated group at each time point.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Perazine This compound D2R Dopamine D2 Receptor Perazine->D2R Antagonism Dopamine Dopamine Dopamine->D2R Agonism Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP (Inhibited) Response Cellular Response (e.g., reduced neuronal excitability) cAMP->Response Downstream Signaling (Reduced) Troubleshooting_Workflow Start Unexpected Result (e.g., No Effect) Check_Compound Check Compound Integrity - Freshly prepared? - Stored correctly? Start->Check_Compound Check_Solubility Verify Solubility - pH of buffer? - Visual precipitation? Start->Check_Solubility Check_Protocol Review Experimental Protocol - Correct concentrations? - Optimized parameters? Start->Check_Protocol Degradation Potential Degradation Check_Compound->Degradation Precipitation Potential Precipitation Check_Solubility->Precipitation Protocol_Error Potential Protocol Error Check_Protocol->Protocol_Error Solution_Degradation Solution: - Use fresh stock - Perform stability test Degradation->Solution_Degradation Solution_Solubility Solution: - Adjust buffer pH - Use solubilizing agent Precipitation->Solution_Solubility Solution_Protocol Solution: - Re-optimize assay - Verify all reagents Protocol_Error->Solution_Protocol Final Re-run Experiment Solution_Degradation->Final Solution_Solubility->Final Solution_Protocol->Final

References

Technical Support Center: Enhancing Perazine Maleate Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the bioavailability of Perazine maleate in various formulations.

Troubleshooting Guides & FAQs

Category 1: Poor Dissolution and Solubility

Question: My this compound formulation is showing poor dissolution rates. What strategies can I employ to improve this?

Answer: Poor dissolution is a common challenge due to this compound's classification as a BCS Class II drug (low solubility, high permeability).[1] Several formulation strategies can address this issue:

  • Particle Size Reduction (Nanonization): Decreasing the particle size significantly increases the surface area available for dissolution.[2][3] Techniques like wet media milling or nanoprecipitation can be used to produce nanoparticles or nanosuspensions.[2][4]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level can enhance its dissolution. Common methods include solvent evaporation and fusion.[5][6]

  • Lipid-Based Formulations: Formulations such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve the solubilization of lipophilic drugs like this compound.[1] These systems form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug release and absorption.

  • Fast Disintegrating Tablets (FDTs): Incorporating superdisintegrants (e.g., crospovidone, croscarmellose sodium) and effervescent agents (e.g., sodium bicarbonate, citric acid) can lead to rapid tablet disintegration and drug dissolution.[7][8]

Question: I am developing a nanosuspension, but I'm observing particle aggregation. How can I prevent this?

Answer: Particle aggregation in nanosuspensions is a critical stability issue. The choice and concentration of stabilizers are crucial.

  • Stabilizer Concentration: Ensure you are using an optimal concentration of stabilizers like Poloxamer 188 or PVP K30. Insufficient stabilizer will not provide an adequate steric or ionic barrier to prevent agglomeration.[4]

  • Zeta Potential: Measure the zeta potential of your formulation. A zeta potential of approximately ±30 mV is generally considered sufficient for good physical stability.[4] If the value is too low, consider using a different stabilizer or a combination of stabilizers to increase the surface charge.

  • Homogenization Parameters: Optimize the parameters of your preparation method (e.g., pressure and number of cycles in high-pressure homogenization, or milling speed and time in wet media milling).[2]

Category 2: Bypassing First-Pass Metabolism

Question: How can I formulate this compound to avoid the high first-pass metabolism that limits its oral bioavailability?

Answer: Bypassing hepatic first-pass metabolism is key to improving the systemic availability of this compound.[9][10] Alternative routes of administration that drain directly into the systemic circulation are effective.

  • Buccal/Sublingual Delivery: Formulations designed for absorption through the oral mucosa, such as mucoadhesive buccal films or sublingual tablets, can bypass the gastrointestinal tract and the liver.[9][11][12] These formulations typically use mucoadhesive polymers like HPMC, Carbopol, or xanthan gum to prolong contact time with the mucosa.[9][11]

  • Orodispersible Films (ODFs): These films are designed to dissolve rapidly in the mouth, allowing for pre-gastric absorption of the drug.[13][14]

Question: My mucoadhesive buccal film has low bioadhesive strength and detaches prematurely. What can I do?

Answer: Insufficient mucoadhesive strength is a common issue. Consider the following:

  • Polymer Selection and Concentration: The type and concentration of the mucoadhesive polymer are critical. Polymers like Carbopol 934P, HPMC, and sodium alginate are commonly used.[9] Experiment with different polymers or combinations, and adjust their concentrations. Higher polymer concentrations generally lead to stronger adhesion, but can also affect drug release.

  • Plasticizer Content: The amount of plasticizer (e.g., sorbitol, glycerol) can affect the flexibility and adhesion of the film.[11][14] An improperly plasticized film may be too rigid and detach easily. Optimize the plasticizer concentration to achieve a balance of flexibility and strength.

Category 3: Gastroretentive Formulations

Question: I am developing a floating tablet of this compound, but the floating lag time is too long. How can I reduce it?

Answer: A long floating lag time can defeat the purpose of a gastroretentive system. The goal is for the tablet to become buoyant quickly upon entering the stomach.

  • Gas-Generating Agent Concentration: The amount of the gas-generating agent (e.g., sodium bicarbonate) is a primary factor.[15] Increasing its concentration will lead to faster CO2 generation in the acidic environment of the stomach, reducing the lag time.

  • Polymer Properties: The type and viscosity grade of the hydrophilic polymer (e.g., HPMC K4M) used to form the matrix are important.[15] A polymer that hydrates too quickly might form a dense gel layer that traps the gas, preventing flotation. You may need to experiment with different viscosity grades or blend polymers to control the initial hydration rate.

  • Tablet Hardness/Porosity: The compaction force used during tableting affects the tablet's porosity. A very hard, dense tablet may hinder the penetration of gastric fluid, slowing down the reaction with the gas-generating agent. Optimizing the compaction force is necessary.

Question: My floating in-situ gel formulation has a very high viscosity, making it difficult to administer. How can I modify it?

Answer: The viscosity of an in-situ gel should be low enough for easy administration but high enough to form a cohesive gel in the stomach.

  • Gelling Agent Concentration: The concentration of the gelling agent, such as sodium alginate, is the primary determinant of the solution's initial viscosity.[16][17] Reducing the concentration of sodium alginate will lower the viscosity.

  • Polymer Concentration: The concentration of rate-retarding polymers like HPMC also contributes to the overall viscosity.[16] Adjusting this concentration can help achieve the desired flow properties.

  • Calcium Carbonate Level: In some formulations, calcium carbonate acts as both a floating agent and a source of cations for cross-linking. Its concentration can influence the gelling properties and viscosity.[16]

Quantitative Data Summary

Table 1: Bioavailability Enhancement with Buccal Tablets

FormulationPermeation EnhancerEnhancement FactorFlux (µg/cm²/h)Reference
ControlNone1.003.01[9]
Test F1Sodium Glycocholate1.374.12[9]
Test F2Sodium Taurocholate-3.65[9]
Test F3Sodium Deoxycholate-< 3.65[9]

Table 2: Characteristics of Optimized Fast Disintegrating Tablets (FDTs)

Formulation CodeSuperdisintegrant (10% w/w)In Vitro Dispersion Time (s)t50% (min) in pH 6.8 BufferReference
ECP4Crospovidone13 - 216.0[7]
Commercial Tablet--17.4[7]

Table 3: Performance of Optimized Floating Formulations

Formulation TypeKey ExcipientsFloating Lag TimeTotal Floating Time (h)% Drug ReleaseReference
Floating Tablet (F2)HPMC K4M (55%), NaHCO3 (5%)16 ± 0.57 s> 32100% at 24h[15]
Floating S-SMEDDS Capsule (F5)HPMC K4M, Ethyl Cellulose-> 1091.56% at 10h[1]
Floating Nanoemulsion In Situ Gel (FNI 6)Sodium Alginate, HPMC K4M, CaCO355 ± 2.3 s> 12Sustained[16]

Table 4: Particle Size Reduction for Solubility Enhancement

FormulationMethodKey ExcipientsParticle SizeDissolutionReference
NanoparticlesWet Media MillingPluronic F127Optimized at 571 RPMSignificantly improved[2]
NanosuspensionNanoprecipitationPoloxamer 188162 nm93.24% in 120 min[4]

Experimental Protocols

Protocol 1: Preparation of Mucoadhesive Buccal Bilayered Tablets
  • Objective: To prepare bilayered tablets for buccal delivery of this compound to bypass first-pass metabolism.

  • Materials: this compound, Carbopol 934P, HPMC K4M (mucoadhesive polymers), Ethylcellulose (backing layer), Sodium glycocholate (permeation enhancer), Magnesium stearate, Talc.

  • Methodology:

    • Mucoadhesive Layer: Mix this compound with the required quantities of Carbopol 934P and HPMC K4M. Add sodium glycocholate, magnesium stearate, and talc. Blend uniformly.

    • Backing Layer: Mix ethylcellulose with magnesium stearate and talc.

    • Compression: Compress the backing layer blend lightly in a tablet press. Carefully add the mucoadhesive layer blend on top and perform the final compression to create a bilayered tablet.

  • Reference: Adapted from the methodology for Prochlorthis compound buccal tablets.[9]

Protocol 2: Preparation of Nanosuspension by Nanoprecipitation
  • Objective: To prepare a this compound nanosuspension to enhance dissolution rate.

  • Materials: this compound, Poloxamer 188 (stabilizer), Acetone (solvent), Water (anti-solvent).

  • Methodology:

    • Organic Phase: Dissolve this compound in acetone.

    • Aqueous Phase: Dissolve Poloxamer 188 in water.

    • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant magnetic stirring. The drug will precipitate as nanoparticles.

    • Solvent Removal: Evaporate the acetone from the suspension using a rotary evaporator or by continuous stirring at room temperature.

  • Reference: Based on general nanoprecipitation methods for poorly soluble drugs.[4]

Protocol 3: Preparation of Floating S-SMEDDS Capsules
  • Objective: To formulate a gastroretentive system that also enhances the solubility of this compound.

  • Materials: this compound, Isopropyl myristate (oil), Tween 80 (surfactant), PEG 400 (co-surfactant), Magnesium hydroxide (carrier for solidification), HPMC K4M, Ethylcellulose (polymers for floating).

  • Methodology:

    • SMEDDS Formulation: Mix isopropyl myristate, Tween 80, and PEG 400. Add this compound and mix until dissolved to form the liquid SMEDDS.

    • Solidification (S-SMEDDS): Add the liquid SMEDDS dropwise to magnesium hydroxide powder and blend to get a free-flowing solid powder.

    • Floating Capsule Formulation: Mix the S-SMEDDS powder with HPMC K4M and ethylcellulose.

    • Encapsulation: Fill the final blend into hard gelatin capsules.

  • Reference: Adapted from the development of a floating delivery system for Solid Self Micro-Emulsifying Drug Delivery System of Prochlorthis compound.[1]

Visualizations

G cluster_bioavailability Strategies to Enhance this compound Bioavailability cluster_solubility Solubility/Dissolution Enhancement Techniques cluster_bypass First-Pass Metabolism Avoidance cluster_gastric Gastroretentive Techniques A Low Oral Bioavailability (BCS Class II, High First-Pass Metabolism) B Improve Solubility & Dissolution Rate A->B C Bypass First-Pass Metabolism A->C D Increase Gastric Residence Time A->D B1 Particle Size Reduction (Nanosuspension, Nanoparticles) B->B1 approaches B2 Solid Dispersions B->B2 approaches B3 Lipid-Based Systems (SMEDDS, Nanoemulsions) B->B3 approaches B4 Fast Disintegrating Tablets (FDTs) B->B4 approaches C1 Buccal Delivery (Mucoadhesive Tablets/Films) C->C1 approaches C2 Sublingual Delivery C->C2 approaches C3 Orodispersible Films C->C3 approaches D1 Floating Systems (Tablets, Capsules) D->D1 approaches D2 Floating In-Situ Gels D->D2 approaches

Caption: Key challenges and formulation strategies for this compound.

G cluster_workflow Experimental Workflow: Nanosuspension Development A Define Problem: Poor Dissolution B Select Method: Nanoprecipitation A->B C Formulation: Drug in Solvent Stabilizer in Anti-solvent B->C D Process: Inject Organic Phase into Aqueous Phase C->D E Characterization: Particle Size, Zeta Potential, Dissolution Rate D->E F Troubleshooting E->F if issues exist I Optimized Nanosuspension E->I if successful G Issue: Particle Aggregation F->G re-formulate H Solution: Optimize Stabilizer Conc. Check Zeta Potential G->H re-formulate H->C re-formulate

Caption: Troubleshooting workflow for nanosuspension formulation.

References

Technical Support Center: Perazine Maleate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Perazine maleate in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and storage of this compound solutions.

Issue 1: My this compound solution has turned yellow. What is the cause and is it still usable?

  • Answer: A yellowish discoloration is a common sign of this compound degradation.[1] This is often due to oxidation and photolytic degradation, leading to the formation of colored degradation products.[2][3][4] The primary degradation pathway involves the oxidation of the sulfur atom in the phenothiazine ring to form a sulfoxide.[2][5] Exposure to light can also cause dechlorination and the formation of other colored byproducts.[2]

    It is strongly recommended not to use a discolored solution for experimental purposes as the presence of degradation products can significantly impact the efficacy and may introduce confounding variables in your results.[4] The purity of the solution is compromised, and the concentration of the active this compound is reduced.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the solution is stored in a light-resistant container (e.g., amber vial) and protected from light.[6][7]

  • Check Storage Temperature: this compound solutions should be stored at a controlled room temperature, typically between 15-30°C, and freezing should be avoided.[6][7]

  • Minimize Oxygen Exposure: For long-term storage or for sensitive experiments, consider purging the solution and the headspace of the container with an inert gas like nitrogen to minimize oxidation.[2]

  • Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh for each experiment to minimize degradation over time.

Issue 2: I have observed precipitation in my this compound solution. What could be the reason?

  • Answer: Precipitation in a this compound solution can be due to several factors, including pH shifts, solvent effects, or the formation of insoluble degradation products. This compound is practically insoluble in water, and its solubility is dependent on the pH and the solvent system used.[6]

Troubleshooting Steps:

  • Check the pH of the Solution: The stability of phenothiazines like Perazine is pH-dependent.[8][9] The commercially available oral solution of the related prochlorperazine edisylate has a pH between 4.5 and 5.[6] Significant deviations from the optimal pH range can affect solubility and stability.

  • Verify Solvent Compatibility: Ensure that the chosen solvent system is appropriate for this compound and the intended concentration.

  • Consider Degradation: As the drug degrades, some of the resulting products may have lower solubility than the parent compound, leading to precipitation.

  • Filter the Solution: If the cause is determined to be particulate matter and not widespread precipitation of the active ingredient, the solution may be filtered through a suitable syringe filter (e.g., 0.22 µm). However, this does not address any underlying chemical degradation.

FAQ 1: What are the main degradation pathways for this compound in solution?

  • Answer: The primary degradation pathways for this compound, a phenothiazine derivative, are oxidation and photolysis.[2][3][10]

    • Oxidation: The most common oxidative degradation is the formation of the corresponding sulfoxide.[2][5] This can be triggered by atmospheric oxygen and accelerated by heat.

    • Photolysis (Degradation by Light): Exposure to light, especially UV light, can lead to a complex series of reactions including dechlorination, N-demethylation, N-oxidation, and the formation of dimers.[2][4] These photodegradation products are often colored.

    • Hydrolysis: While less common than oxidation and photolysis for this class of compounds, hydrolysis can still occur under extreme pH conditions.[10][11]

FAQ 2: How can I prevent the degradation of my this compound stock solutions?

  • Answer: To ensure the stability of your this compound solutions, the following preventative measures are recommended:

    • Light Protection: Always store solutions in amber or other light-blocking containers.[2][6][7]

    • Temperature Control: Store solutions at a controlled temperature, typically between 15-30°C, and avoid freezing.[6][7]

    • Oxygen Exclusion: For prolonged storage, purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution and store the solution under an inert atmosphere.[2]

    • pH Control: Maintain the pH of the solution within a stable range. For many phenothiazines, a slightly acidic pH is optimal for stability.[9]

    • Use of Antioxidants: While not explicitly detailed in the provided search results for this compound, the inclusion of antioxidants in formulations susceptible to oxidation is a common strategy.[10]

FAQ 3: What analytical methods are suitable for assessing the stability of this compound solutions?

  • Answer: Stability-indicating analytical methods are crucial for accurately determining the concentration of this compound and quantifying its degradation products. The most common methods are:

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating and quantifying the parent drug from its degradation products.[2][12][13]

    • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another effective chromatographic technique for stability studies.[11]

    • UV-Visible Spectrophotometry: While less specific than chromatography, UV-Vis spectrophotometry can be used for routine analysis and to monitor for changes in the solution's absorbance spectrum that may indicate degradation.[14][15][16]

Data on Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug under various stress conditions. The following table summarizes the typical degradation behavior of this compound and related phenothiazines.

Stress ConditionDegradation PathwayObserved OutcomeReference
Acidic Hydrolysis HydrolysisDegradation observed[11]
Basic Hydrolysis HydrolysisDegradation observed[11]
**Oxidative (e.g., H₂O₂) **OxidationSignificant degradation, primarily to the sulfoxide[2][5][11]
Thermal OxidationDegradation occurs, faster in the presence of air[2][11]
Photolytic (UV/Sunlight) PhotodegradationRapid and significant degradation to multiple products[2][4][11]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound in solution.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents and Materials:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Ammonium acetate or other suitable buffer salts (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or acetic acid to adjust pH.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 10mM ammonium acetate, pH adjusted to 3.6) and an organic solvent (e.g., methanol or acetonitrile) in a ratio that provides good separation (e.g., 27:73 v/v).[13]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.[14][15]

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.

    • Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a concentration within the linear range of the assay.

    • Forced Degradation Sample Preparation:

      • Acidic: Mix the drug solution with an acid (e.g., 0.1 M HCl) and heat if necessary. Neutralize before injection.

      • Basic: Mix the drug solution with a base (e.g., 0.1 M NaOH) and heat if necessary. Neutralize before injection.

      • Oxidative: Mix the drug solution with an oxidizing agent (e.g., 3% H₂O₂).

      • Photolytic: Expose the drug solution to UV light or sunlight for a defined period.

    • Analysis: Inject the standard, sample, and forced degradation solutions into the HPLC system.

    • Data Evaluation: Compare the chromatograms of the stressed samples to the unstressed sample and the reference standard. The appearance of new peaks indicates degradation. The peak area of this compound can be used to quantify the remaining active ingredient.

Visualizations

Below are diagrams illustrating the key degradation pathways and a typical experimental workflow for stability testing.

Perazine This compound Oxidation Oxidation (O2, Heat) Perazine->Oxidation Photolysis Photolysis (UV Light, Sunlight) Perazine->Photolysis Sulfoxide Perazine Sulfoxide Oxidation->Sulfoxide Dechlorination Dechlorinated Products Photolysis->Dechlorination Demethylation N-Demethylated Products Photolysis->Demethylation NOxide N-Oxide Products Photolysis->NOxide

Caption: Primary degradation pathways of this compound.

start Prepare Perazine Maleate Solution stress Expose to Stress Conditions (Light, Heat, pH, Oxidant) start->stress sample Sample at Time Points stress->sample hplc Analyze via Stability-Indicating HPLC Method sample->hplc data Quantify Degradation & Identify Products hplc->data end Assess Stability data->end

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Adjusting Perazine Maleate Protocols for Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Perazine maleate in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a phenothiazine derivative that primarily acts as a dopamine D2 receptor antagonist.[1] Its activity extends to other receptors, including serotonergic and adrenergic receptors, leading to a complex pharmacological profile. In the context of cancer research, this compound has been shown to inhibit cell proliferation and viability in various cancer cell lines.[2]

Q2: How does the cytotoxic effect of this compound vary across different cell lines?

The sensitivity of cancer cell lines to this compound can vary significantly. This variability is influenced by factors such as the expression levels of its target receptors, the status of intracellular signaling pathways, and the cell line's intrinsic resistance mechanisms. Therefore, it is crucial to empirically determine the optimal concentration for each cell line.

Q3: What are the key signaling pathways modulated by this compound in cancer cells?

Research suggests that Perazine and related phenothiazines can impact critical cancer-related signaling pathways. Notably, they have been observed to modulate the SRC-MEK-ERK and PI3K/Akt/mTOR pathways, which are central to regulating cell growth, proliferation, and survival.[3][4][5] By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Perazine and related phenothiazine derivatives in various human cancer cell lines, illustrating the compound- and cell-line-specific nature of its cytotoxic effects.

Phenothiazine DerivativeCell LineCancer TypeIC50 (µM)Reference
ProchlorperazineU-87 MGGlioblastoma~25[1]
PerphenazineU-87 MGGlioblastoma~20[1]
FluphenazineA549Lung Cancer58.92[6]
FluphenazineH1299Lung Cancer12.67[2]
FluphenazinePC9Lung Cancer10.90[6]
FluphenazineHT-29Colon Cancer1.86[6]
FluphenazineMCF-7Breast Cancer~15[6]
FluphenazineSK-N-SHNeuroblastoma9.6[6]
TrifluoperazineMDA-MB-231Breast Cancer~10[1]
TrifluoperazineNCI-H358Lung Cancer~15[1]
TrifluoperazineA375Melanoma~12[1]

Experimental Protocols

Determining the Optimal Concentration of this compound using an MTT Assay

This protocol provides a detailed methodology for determining the IC50 value of this compound in an adherent cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells, neutralize with complete medium, and centrifuge.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells in triplicate.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Precipitate forms in the culture medium upon adding this compound. This compound has low aqueous solubility.Prepare a concentrated stock solution in DMSO. When diluting into the aqueous culture medium, ensure rapid and thorough mixing. Avoid using a final DMSO concentration above 0.5% as it can be toxic to cells. If precipitation persists, consider using a fresh stock solution or filtering the final drug dilution through a 0.22 µm syringe filter before adding to the cells.
High variability in results between replicate wells. Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. Use a multichannel pipette for adding reagents to minimize pipetting variability. To avoid edge effects, do not use the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or medium.
Inconsistent results between experiments. Cell passage number, health of the cells, or degradation of this compound stock solution.Use cells within a consistent and low passage number range for all experiments. Regularly check cells for any signs of stress or contamination. Aliquot the this compound stock solution and store it at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles. Phenothiazines are known to be light-sensitive, so minimize exposure of the stock solution and experimental dilutions to light.
Unexpectedly high or low cytotoxicity. Incorrect drug concentration, cell line misidentification, or contamination.Double-check all calculations for drug dilutions. Authenticate your cell line using Short Tandem Repeat (STR) profiling. Routinely test your cell cultures for mycoplasma contamination, as this can alter cellular responses to drugs.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start cell_culture Culture Cells to 80% Confluency start->cell_culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells prepare_drug Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_drug->treat_cells seed_cells->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance at 570nm mtt_assay->read_plate analyze_data Calculate % Viability & IC50 read_plate->analyze_data end_node End analyze_data->end_node

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D2R Dopamine D2 Receptor SRC SRC D2R->SRC PI3K PI3K D2R->PI3K Perazine This compound Perazine->D2R Inhibits Perazine->SRC Inhibits Perazine->PI3K Inhibits MEK MEK SRC->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: this compound's impact on key signaling pathways.

troubleshooting_logic start Inconsistent/Failed Experiment check_solubility Observe Precipitate? start->check_solubility check_variability High Replicate Variability? check_solubility->check_variability No solubility_solution Optimize Drug Dissolution: - Use DMSO stock - Ensure rapid mixing - Check final DMSO concentration check_solubility->solubility_solution Yes check_reproducibility Poor Inter-Experiment Reproducibility? check_variability->check_reproducibility No variability_solution Refine Technique: - Ensure single-cell suspension - Use multichannel pipette - Avoid edge wells check_variability->variability_solution Yes reproducibility_solution Standardize Conditions: - Use consistent cell passage - Aliquot & protect stock from light - Check for contamination (Mycoplasma, STR) check_reproducibility->reproducibility_solution Yes success Successful Experiment check_reproducibility->success No solubility_solution->success variability_solution->success reproducibility_solution->success

References

Validation & Comparative

A Comparative Analysis of Perazine Maleate and Other Antipsychotics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the pharmacological properties, efficacy, and safety profiles of Perazine maleate in comparison to other key antipsychotic agents.

This guide provides a comprehensive comparative analysis of this compound, a typical antipsychotic of the phenothiazine class, against other commonly used antipsychotic medications, including the typical antipsychotics chlorpromazine and haloperidol, and the atypical antipsychotics olanzapine and risperidone. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of receptor binding affinities, clinical efficacy, side-effect profiles, and the underlying signaling pathways.

Quantitative Comparison of Receptor Binding Affinities

The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and comparator antipsychotics for key receptors implicated in their mechanism of action and adverse effects. Lower Ki values indicate higher binding affinity.

ReceptorPerazineChlorpromazineHaloperidolOlanzapineRisperidone
Dopamine D2 ~1-5~1-10~1-211[1]3.13-3.2[2][3]
Serotonin 5-HT2A ~10-50~3-15~20-1004[1]0.16-0.2[2][3]
Histamine H1 ~1-10~3-10~500-10007[1]2.23-20[2][3]
Muscarinic M1 ~10-100~10-30>10,0001.9[1]>10,000[2]
Alpha-1 Adrenergic ~1-20~2-10~10-5019[1]0.8-5[2][3]
Note: Ki values can vary between studies due to different experimental conditions. The values presented here are approximate ranges compiled from multiple sources to provide a comparative overview.

Comparative Efficacy and Safety Profile

Clinical efficacy and the incidence of adverse effects are critical factors in the selection and development of antipsychotic drugs. The following table provides a comparative summary of this compound and other antipsychotics based on clinical findings.

ParameterPerazineChlorpromazineHaloperidolOlanzapineRisperidone
Positive Symptoms EffectiveEffectiveEffectiveHighly EffectiveHighly Effective
Negative Symptoms Less EffectiveLess EffectiveLess EffectiveModerately EffectiveModerately Effective
Extrapyramidal Symptoms (EPS) Moderate to HighModerate to HighHighLow to ModerateModerate (dose-dependent)
Sedation HighHighLowHighLow to Moderate
Weight Gain ModerateModerateLowHighModerate
Anticholinergic Effects ModerateHighLowHighVery Low
Orthostatic Hypotension ModerateHighLowModerateModerate

Experimental Protocols

Detailed experimental protocols for clinical and preclinical studies are essential for the interpretation and replication of research findings.

Clinical Trial Protocol: Randomized Controlled Trial of Perazine for Schizophrenia

While many clinical trials involving Perazine have been conducted, they are often characterized by small sample sizes and incomplete reporting[4][5][6][7]. A general protocol for a randomized, double-blind, placebo-controlled or active-comparator trial for an antipsychotic like Perazine would typically include the following components:

  • Participants: Adult patients (aged 18-65) with a confirmed diagnosis of schizophrenia according to standardized diagnostic criteria (e.g., DSM-5). Patients would typically be experiencing an acute psychotic episode.

  • Intervention: Oral administration of this compound at a flexible dose range (e.g., 200-600 mg/day) compared against a placebo or an active comparator (e.g., haloperidol 5-20 mg/day or risperidone 4-8 mg/day).

  • Randomization and Blinding: Participants are randomly assigned to treatment groups, and both patients and investigators are blinded to the treatment allocation to minimize bias.

  • Outcome Measures:

    • Primary: Change from baseline in the total score of a standardized rating scale for psychotic symptoms, such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).

    • Secondary: Clinical Global Impression (CGI) scale, assessment of negative symptoms, rates of treatment discontinuation, and incidence of adverse events, particularly extrapyramidal symptoms (measured using scales like the Simpson-Angus Scale), weight gain, and sedation.

  • Duration: Typically 6 to 12 weeks for acute treatment studies.

Preclinical Animal Model Protocol: Conditioned Avoidance Response (CAR)

The CAR test is a classic behavioral paradigm used to predict the antipsychotic efficacy of drugs.

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of both compartments is a grid that can deliver a mild electric shock.

  • Procedure:

    • Acquisition: A conditioned stimulus (CS), such as a light or a tone, is presented for a short period (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild foot shock, delivered through the grid floor. The rat learns to avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat fails to move during the CS, it can escape the shock by moving after the US onset (escape response).

    • Drug Testing: Once the animals are trained to a stable level of avoidance, they are treated with the test compound (e.g., this compound, haloperidol, olanzapine) or vehicle. The drug's ability to selectively suppress the conditioned avoidance response without impairing the escape response is considered predictive of antipsychotic activity.

  • Data Analysis: The number of avoidance responses, escape responses, and non-responses are recorded. A significant reduction in avoidance responses at doses that do not cause a significant increase in non-responses is indicative of antipsychotic-like effects.

Signaling Pathways and Mechanisms of Action

The therapeutic and adverse effects of antipsychotics are mediated by their interaction with specific G-protein coupled receptors (GPCRs) and the subsequent modulation of intracellular signaling cascades.

Dopamine D2 Receptor Antagonism

Antagonism of D2 receptors in the mesolimbic pathway is the primary mechanism for the antipsychotic effects of these drugs on positive symptoms.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates Antipsychotic Perazine / Other Antipsychotics Antipsychotic->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream Phosphorylates HT2A_Signaling cluster_membrane Cell Membrane HT2AR Serotonin 5-HT2A Receptor Gq_protein Gq/11 Protein HT2AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Serotonin Serotonin Serotonin->HT2AR Activates Antipsychotic Perazine / Other Antipsychotics Antipsychotic->HT2AR Blocks PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream H1_Signaling cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq_protein Gq/11 Protein H1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Histamine Histamine Histamine->H1R Activates Antipsychotic Perazine / Other Antipsychotics Antipsychotic->H1R Blocks PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Sedation Sedation & Other Physiological Effects Ca_release->Sedation PKC->Sedation M1_Signaling cluster_membrane Cell Membrane M1R Muscarinic M1 Receptor Gq_protein Gq/11 Protein M1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Acetylcholine Acetylcholine Acetylcholine->M1R Activates Antipsychotic Perazine / Other Antipsychotics Antipsychotic->M1R Blocks PIP2 PIP2 PIP2->PLC SideEffects Anticholinergic Side Effects (Dry Mouth, Blurred Vision, Constipation) IP3->SideEffects DAG->SideEffects Alpha1_Signaling cluster_membrane Cell Membrane (Vascular Smooth Muscle) Alpha1R Alpha-1 Adrenergic Receptor Gq_protein Gq Protein Alpha1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 Norepinephrine Norepinephrine Norepinephrine->Alpha1R Activates Antipsychotic Perazine / Other Antipsychotics Antipsychotic->Alpha1R Blocks Vasodilation Vasodilation (Orthostatic Hypotension) Antipsychotic->Vasodilation Leads to PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release IP3->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction

References

Perazine Maleate vs. Placebo for Schizophrenia: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of Perazine maleate against a placebo for the treatment of schizophrenia. The content is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data, detailed experimental methodologies, and a visualization of the drug's mechanism of action.

Experimental Protocols

The data on Perazine's efficacy against a placebo is limited.[1][2][3] The following protocol represents a typical design for a randomized, double-blind, placebo-controlled trial for assessing the efficacy of a first-generation antipsychotic like Perazine in patients with schizophrenia.

1. Study Design:

  • Type: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Duration: 6 weeks.

  • Allocation: 1:1 randomization to either this compound or a matching placebo.

  • Blinding: Participants, investigators, and outcome assessors are blinded to the treatment allocation.

2. Participant Selection:

  • Inclusion Criteria:

    • Age 18-65 years.

    • Diagnosis of schizophrenia according to DSM-5 criteria.

    • Acute exacerbation of psychotic symptoms.

    • A minimum score on a standardized psychiatric rating scale, such as the Positive and Negative Syndrome Scale (PANSS) total score ≥ 80.

    • Informed consent provided.

  • Exclusion Criteria:

    • Treatment-resistant schizophrenia.

    • Primary negative symptoms.

    • Comorbid substance use disorder or other significant psychiatric or medical conditions.

    • Pregnancy or lactation.

    • Known hypersensitivity to phenothiazines.

3. Intervention:

  • Investigational Drug: this compound, with a flexible dosing schedule, typically starting at a low dose and titrated upwards based on efficacy and tolerability to a range of 200-800 mg/day.

  • Control: Identical-appearing placebo tablets administered on the same schedule as the active drug.

  • Concomitant Medication: Use of benzodiazepines for agitation may be permitted for a limited duration. Antiparkinsonian medication (e.g., biperiden) is administered as needed for extrapyramidal symptoms.

4. Outcome Measures:

  • Primary Outcome: Change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS).[4][5] A clinically significant response is often defined as a ≥30% reduction in the total PANSS score.[6]

  • Secondary Outcomes:

    • Change from baseline in PANSS subscales (positive, negative, and general psychopathology).[4]

    • Clinical Global Impression (CGI) scale, including Severity (CGI-S) and Improvement (CGI-I) scores.[5]

    • Incidence and severity of treatment-emergent adverse events, particularly extrapyramidal symptoms, which can be assessed using scales like the Barnes Akathisia Rating Scale (BARS).[5]

    • Use of rescue medication.

Data Presentation

The available evidence from a systematic review of seven trials (totaling 479 participants) indicates a lack of robust data supporting Perazine's superiority over placebo.[1][3] Most trials were small and of low quality.[1][3] The key quantitative findings from the only placebo-comparison trial are summarized below.

Outcome MeasurePerazine GroupPlacebo Group (Trimipramine*)Relative Risk (RR)95% Confidence Interval (CI)Quality of Evidence
No Important Global Improvement--0.430.2 to 0.8Low
Requirement for Antiparkinson Medication--4.501.0 to 19.5Very Low

Note: This trial used an 'active placebo' (trimipramine), an antidepressant, to mimic some of the side effects of an antipsychotic, thereby improving blinding.[1][7]

Mechanism of Action and Signaling Pathway

Perazine is a first-generation antipsychotic belonging to the phenothiazine class.[8][9] Its primary mechanism of action is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[8] Overactivity in this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[8] By blocking D2 receptors, Perazine reduces dopaminergic neurotransmission.[8]

Additionally, Perazine has antagonistic effects on other neurotransmitter receptors, including serotonin (5-HT2), histamine (H1), alpha-1 adrenergic (α1), and muscarinic receptors, which contribute to its side effect profile.[8]

Perazine_Mechanism cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to Signal Signal Transduction D2_Receptor->Signal Activates Perazine Perazine Perazine->D2_Receptor Blocks

Caption: Antagonistic action of Perazine at the dopamine D2 receptor.

Experimental Workflow

The logical flow of a typical clinical trial evaluating Perazine against a placebo is outlined below.

Clinical_Trial_Workflow cluster_setup Trial Setup cluster_intervention Intervention Phase (6 Weeks) cluster_followup Follow-up & Analysis A Patient Recruitment (Schizophrenia Diagnosis) B Informed Consent & Screening A->B C Baseline Assessment (PANSS, CGI) B->C D Randomization (1:1) C->D E1 This compound (Flexible Dose) D->E1 Arm 1 E2 Placebo D->E2 Arm 2 F Weekly Assessments (Efficacy & Safety) E1->F E2->F G End-of-Study Assessment (Primary & Secondary Outcomes) F->G H Data Analysis (Perazine vs. Placebo) G->H

Caption: Workflow of a randomized, placebo-controlled clinical trial.

References

Cross-Validation of Perazine Maleate's Antipsychotic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Perazine maleate, a first-generation (typical) antipsychotic, with other commonly used antipsychotic agents. Due to a lack of direct comparative studies in the available literature for certain preclinical models, this guide draws upon the known pharmacological profile of this compound and data from studies on mechanistically similar antipsychotics to provide a logical cross-validation of its expected effects.

Mechanism of Action and Receptor Profile

Perazine, also known as Prochlorperazine, is a phenothiazine derivative that primarily exerts its antipsychotic effects through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] Like other typical antipsychotics, it can also interact with a range of other neurotransmitter receptors, which contributes to its side effect profile.[3] Atypical antipsychotics, in contrast, generally exhibit a broader receptor binding profile, with a higher affinity for serotonin 5-HT2A receptors relative to their D2 receptor antagonism.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Antipsychotics

AntipsychoticDopamine D2Serotonin 5-HT2AHistamine H1Muscarinic M1Alpha-1 Adrenergic
Perazine (Prochlorperazine) Strong ModerateStrongModerateStrong
Haloperidol (Typical)Very StrongModerateWeakWeakModerate
Olanzapine (Atypical)StrongVery StrongVery StrongStrongModerate
Risperidone (Atypical)Very StrongVery StrongModerateWeakStrong
Clozapine (Atypical)ModerateVery StrongVery StrongVery StrongVery Strong

Note: Relative affinity levels are based on publicly available data. Exact Ki values can vary between studies.

Below is a diagram illustrating the primary signaling pathway affected by this compound.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction Psychotic_Symptoms Psychotic Symptoms Signal_Transduction->Psychotic_Symptoms Leads to Perazine_maleate This compound Perazine_maleate->D2_Receptor Blocks

This compound's primary mechanism of action.

Preclinical Models of Antipsychotic Efficacy

Standard preclinical models are used to predict the clinical efficacy of antipsychotic drugs. These models often assess the ability of a compound to counteract the behavioral effects of dopamine agonists like amphetamine or to modulate sensorimotor gating.

Amphetamine-Induced Hyperlocomotion

This model assesses the ability of an antipsychotic to block the increase in locomotor activity induced by amphetamine, which is thought to mimic the positive symptoms of schizophrenia.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

  • Animals: Male Sprague-Dawley rats are individually housed and acclimatized to the testing environment.

  • Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity (e.g., distance traveled, rearing frequency).

  • Procedure:

    • Rats are habituated to the open-field arena for 30-60 minutes.

    • Animals are pre-treated with either vehicle, this compound, or a comparator antipsychotic at various doses via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • After a set pre-treatment time (e.g., 30 minutes), rats are challenged with d-amphetamine (e.g., 1-2 mg/kg, i.p.).

    • Locomotor activity is recorded for the next 60-90 minutes.

  • Data Analysis: The total distance traveled or the number of beam breaks is analyzed using ANOVA to compare the effects of different treatments on amphetamine-induced hyperlocomotion.

Table 2: Expected Comparative Efficacy in Amphetamine-Induced Hyperlocomotion

AntipsychoticDose Range (mg/kg)Expected Effect on Hyperlocomotion
Perazine (Prochlorperazine) Not directly foundExpected to dose-dependently inhibit
Haloperidol0.05 - 0.2Dose-dependent inhibition
Olanzapine1 - 5Dose-dependent inhibition
Risperidone0.1 - 1Dose-dependent inhibition

Note: While direct comparative data for Perazine was not identified, as a potent D2 antagonist, it is expected to show efficacy in this model, similar to other typical and atypical antipsychotics.

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in patients with schizophrenia and can be reversed by antipsychotic drugs.

Experimental Protocol: Prepulse Inhibition in Rats

  • Animals: Male Wistar or Sprague-Dawley rats are used.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Rats are placed in the startle chamber and allowed to acclimatize.

    • A series of trials are presented, including:

      • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.

      • Prepulse-plus-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) presented shortly before the startling pulse.

      • No-stimulus trials: Background noise only.

    • Animals are pre-treated with vehicle, this compound, or a comparator antipsychotic.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials. Data are analyzed using ANOVA.

Table 3: Expected Comparative Efficacy in Reversing PPI Deficits

AntipsychoticDose Range (mg/kg)Expected Effect on PPI
Perazine (Prochlorperazine) Not directly foundExpected to restore PPI deficits
Haloperidol0.1 - 0.5Restores PPI deficits
Olanzapine1 - 5Restores PPI deficits
Risperidone0.1 - 1Restores PPI deficits

Note: As a D2 antagonist, Perazine is predicted to be effective in this model, although its efficacy relative to atypical agents with significant 5-HT2A antagonism may vary.

The following diagram illustrates the workflow for a typical preclinical antipsychotic drug screening experiment.

Animal_Model Select Animal Model (e.g., Rat) Drug_Administration Administer Drug (Perazine or Comparator) Animal_Model->Drug_Administration Behavioral_Test Conduct Behavioral Test (e.g., Amphetamine Hyperlocomotion) Drug_Administration->Behavioral_Test Data_Collection Collect and Analyze Data Behavioral_Test->Data_Collection Efficacy_Assessment Assess Antipsychotic Efficacy Data_Collection->Efficacy_Assessment

Workflow for preclinical antipsychotic efficacy testing.

Clinical Efficacy and Side Effect Profile

This compound is used in the treatment of schizophrenia and other psychotic disorders.[4] Its clinical profile is characteristic of a first-generation antipsychotic, with notable efficacy against positive symptoms but a higher propensity for certain side effects compared to many atypical antipsychotics.

Table 4: Comparative Clinical Profile of Selected Antipsychotics in Schizophrenia

FeaturePerazine (Prochlorperazine)HaloperidolOlanzapineRisperidone
Efficacy (Positive Symptoms) EffectiveEffectiveHighly EffectiveHighly Effective
Efficacy (Negative Symptoms) Less EffectiveLess EffectiveMore EffectiveMore Effective
Extrapyramidal Symptoms (EPS) High RiskHigh RiskModerate RiskModerate Risk
Weight Gain & Metabolic Effects Moderate RiskLow RiskHigh RiskModerate Risk
Sedation HighLowHighModerate
Anticholinergic Effects ModerateLowHighLow

The following diagram illustrates the logical relationship between the class of antipsychotic, its primary mechanism of action, and its characteristic clinical effects.

cluster_typical Typical Antipsychotics (e.g., Perazine) cluster_atypical Atypical Antipsychotics (e.g., Olanzapine) Typical_MoA High D2 Antagonism Typical_Effects Good for Positive Symptoms High EPS Risk Typical_MoA->Typical_Effects Atypical_MoA D2/5-HT2A Antagonism Atypical_Effects Good for Positive & Negative Symptoms Lower EPS Risk, Higher Metabolic Risk Atypical_MoA->Atypical_Effects

Comparison of typical and atypical antipsychotics.

Conclusion

This compound, as a first-generation antipsychotic, is expected to demonstrate efficacy in preclinical models that are sensitive to dopamine D2 receptor blockade. Its clinical profile is characterized by effectiveness against the positive symptoms of schizophrenia, but with a significant risk of extrapyramidal side effects. In contrast, atypical antipsychotics generally offer a broader spectrum of efficacy, particularly for negative symptoms, and a lower risk of EPS, though they may carry a higher risk of metabolic side effects. The selection of an appropriate antipsychotic requires careful consideration of the patient's symptom profile and susceptibility to specific adverse effects. Further direct comparative studies are warranted to more precisely delineate the preclinical and clinical profile of this compound relative to newer antipsychotic agents.

References

A Comparative Analysis of Perazine Maleate and Betahistine for the Treatment of Meniere's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of two pharmacological agents, perazine maleate and betahistine, for the management of Meniere's disease. Meniere's disease is a disorder of the inner ear characterized by episodes of vertigo, fluctuating hearing loss, tinnitus, and a feeling of fullness in the ear. This document synthesizes available clinical trial data, details experimental methodologies, and visualizes the signaling pathways of these two compounds to offer an objective assessment of their therapeutic potential.

Executive Summary

This compound, a phenothiazine with antiemetic and antipsychotic properties, and betahistine, a histamine analogue, are both utilized in the symptomatic treatment of Meniere's disease. Clinical evidence directly comparing the two is limited to a key double-blind, cross-over trial conducted by Aantaa and Skinhoj in 1976. The findings from this study suggest that while both drugs are effective in reducing the frequency of vertigo attacks, betahistine may offer a superior overall therapeutic benefit. The mechanisms of action are distinct, with this compound primarily acting as a dopamine D2 receptor antagonist and betahistine functioning as a histamine H1 receptor agonist and H3 receptor antagonist.

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound and betahistine in Meniere's disease are attributed to their distinct interactions with neurotransmitter systems in the brain and inner ear.

This compound: As a dopamine D2 receptor antagonist, this compound exerts its anti-vertigo and anti-emetic effects by blocking dopamine signaling in the chemoreceptor trigger zone (CTZ) and the vestibular nuclei. This action helps to reduce the sensation of nausea and dizziness.

Perazine_Maleate_Signaling_Pathway cluster_Perazine This compound Action Perazine This compound D2_Receptor Dopamine D2 Receptor Perazine->D2_Receptor Antagonizes Dopamine_Signaling Dopamine Signaling D2_Receptor->Dopamine_Signaling Inhibits Reduced_Nausea_Vertigo Reduced Nausea & Vertigo Dopamine_Signaling->Reduced_Nausea_Vertigo Leads to Betahistine_Signaling_Pathway cluster_Betahistine Betahistine Action Betahistine Betahistine H1_Receptor Histamine H1 Receptor Betahistine->H1_Receptor Agonist H3_Receptor Histamine H3 Receptor Betahistine->H3_Receptor Antagonist Inner_Ear_Circulation Improved Inner Ear Microcirculation H1_Receptor->Inner_Ear_Circulation Promotes Neurotransmitter_Release Increased Neurotransmitter Release H3_Receptor->Neurotransmitter_Release Increases Reduced_Vertigo Reduced Vertigo Inner_Ear_Circulation->Reduced_Vertigo Neurotransmitter_Release->Reduced_Vertigo Aantaa_Skinhoj_1976_Workflow cluster_Protocol Aantaa & Skinhoj (1976) Trial Workflow Patient_Recruitment 30 Patients with Confirmed Meniere's Disease Randomization Randomization Patient_Recruitment->Randomization Group_A Group A (n=15) Randomization->Group_A Group_B Group B (n=15) Randomization->Group_B Treatment_Period_1 Treatment Period 1 (4 months) Group_A->Treatment_Period_1 Prochlorperazine Treatment_Period_2 Treatment Period 2 (4 months) Group_A->Treatment_Period_2 Betahistine Group_B->Treatment_Period_1 Betahistine Group_B->Treatment_Period_2 Prochlorperazine Washout Washout Period (1 month, single-blind) Treatment_Period_1->Washout Data_Collection Data Collection: - Investigator clinical status assessment - Patient preference - Vertigo attack frequency Treatment_Period_1->Data_Collection Washout->Treatment_Period_2 Treatment_Period_2->Data_Collection Analysis Statistical Analysis: - Sign test for preference - Pratt's test for vertigo attacks Data_Collection->Analysis Results 23 Patients Completed the Trial Analysis->Results

A Comparative Analysis of the Neuro-active Profiles of Perazine Maleate and Haloperidol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the neuroprotective and neurotoxic properties of two key antipsychotic agents.

In the landscape of antipsychotic medications, understanding the long-term neuronal impact of treatment is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of Perazine maleate, a phenothiazine antipsychotic, and Haloperidol, a typical butyrophenone antipsychotic, focusing on their respective neuroprotective and neurotoxic effects. While Haloperidol has been extensively studied, revealing significant neurotoxic properties, direct research on the neuroprotective capacity of this compound is notably limited. This comparison draws upon existing data for Haloperidol and extrapolates potential neuroprotective mechanisms for Perazine based on studies of structurally similar phenothiazines, particularly Promethazine.

Contrasting Cellular Impacts: A Data-Driven Overview

The available experimental data starkly contrasts the neuronal effects of Haloperidol with the potential effects of phenothiazines like Perazine. Haloperidol consistently demonstrates a propensity to induce neuronal cell death through various mechanisms, including apoptosis and oxidative stress.[1][2][3][4] In contrast, studies on the related phenothiazine, Promethazine, suggest a potential for neuroprotection by mitigating apoptosis and oxidative damage.

Parameter This compound (inferred from Promethazine studies) Haloperidol References
Cell Viability Increased cell viability in the presence of neurotoxic stimuli (glutamate-induced injury).Decreased cell viability in a dose-dependent manner. IC50 values of 35 µM in primary cortical neurons and 45 µM in HT-22 cells have been reported.[2][3][5]
Apoptosis Inhibition of neuronal apoptosis in a cerebral infarction model.Induction of neuronal apoptosis.[3][6]
Caspase-3 Activity Reduced levels of pro-apoptotic proteins (Bax) and increased levels of anti-apoptotic proteins (Bcl-2).Increased caspase-3 activity.[3][6]
Oxidative Stress Inhibition of reactive oxygen species (ROS) production and increased glutathione (GSH) content.Induces a significant increase in ROS levels and a decrease in intracellular GSH.[2][5]
Signaling Pathways Activation of pro-survival PI3K/Akt pathway and regulation of the SLC7A11-GPX4 antioxidant system.Activation of pro-apoptotic p38 and JNK pathways.[1][5][6]

Deciphering the Mechanisms: Signaling Pathways at Play

The divergent effects of these compounds on neuronal survival can be attributed to their influence on distinct intracellular signaling cascades.

Haloperidol's Neurotoxic Cascade:

Haloperidol's neurotoxicity is mediated by the activation of stress-related pathways. It triggers the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial dysfunction.[2] This cellular stress activates the p38 and c-Jun-NH2-terminal protein kinase (JNK) signaling pathways, which are key regulators of apoptosis.[1] The culmination of these events is the activation of executioner caspases, such as caspase-3, leading to programmed cell death.

Haloperidol_Neurotoxicity Haloperidol Haloperidol ROS ↑ Reactive Oxygen Species (ROS) Haloperidol->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p38_JNK ↑ p38 & JNK Activation Mitochondria->p38_JNK Caspase3 ↑ Caspase-3 Activation p38_JNK->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis

Haloperidol-induced neurotoxic signaling cascade.

Potential Neuroprotective Pathways of Perazine (inferred from Promethazine):

Drawing parallels from studies on Promethazine, Perazine may exert neuroprotective effects through two primary pathways. Firstly, it may activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical pro-survival cascade that inhibits apoptosis by modulating the expression of Bcl-2 family proteins.[6][7] Secondly, it could bolster the cellular antioxidant defense system by upregulating the cystine/glutamate antiporter (SLC7A11) and glutathione peroxidase 4 (GPX4), thereby reducing oxidative stress.[5]

Perazine_Neuroprotection cluster_antioxidant Antioxidant Pathway cluster_pi3k Anti-Apoptotic Pathway Perazine_antioxidant Perazine (hypothesized) SLC7A11_GPX4 ↑ SLC7A11 & GPX4 Expression Perazine_antioxidant->SLC7A11_GPX4 GSH ↑ Glutathione (GSH) SLC7A11_GPX4->GSH ROS_scavenging ↓ Reactive Oxygen Species (ROS) GSH->ROS_scavenging Perazine_pi3k Perazine (hypothesized) PI3K_Akt ↑ PI3K/Akt Activation Perazine_pi3k->PI3K_Akt Bcl2 ↑ Bcl-2 / ↓ Bax Ratio PI3K_Akt->Bcl2 Apoptosis_inhibition ↓ Neuronal Apoptosis Bcl2->Apoptosis_inhibition

Hypothesized neuroprotective pathways of Perazine.

Experimental Methodologies

The findings presented in this guide are based on established in vitro and in vivo experimental protocols. A general workflow for assessing neuroprotection and neurotoxicity is outlined below.

Experimental_Workflow cluster_assays Assessment of Neuroprotection/Neurotoxicity start Neuronal Cell Culture (e.g., primary cortical neurons, HT-22, SK-N-SH) treatment Treatment with Perazine or Haloperidol ± Neurotoxic Stimulus (e.g., glutamate) start->treatment viability Cell Viability Assays (e.g., MTT, LDH) treatment->viability apoptosis Apoptosis Assays (e.g., Caspase-3 activity, TUNEL) treatment->apoptosis oxidative_stress Oxidative Stress Assays (e.g., ROS detection, GSH levels) treatment->oxidative_stress western_blot Western Blot (for signaling proteins) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis western_blot->data_analysis

General experimental workflow for assessing neuro-activity.

Key Experimental Protocols:

  • Haloperidol-Induced Neurotoxicity:

    • Cell Models: Primary cortical neurons from fetal mice, mouse hippocampal cell line (HT-22), and human neuroblastoma cell line (SK-N-SH).[1][2][3]

    • Treatment: Continuous exposure to Haloperidol (concentrations typically ranging from 10 µM to 100 µM) for 24 hours.[1][3]

    • Assays:

      • Cell Death: Lactate dehydrogenase (LDH) assay to measure membrane integrity.[1]

      • Apoptosis: Morphological analysis (electron microscopy for chromatin condensation), and measurement of caspase-3 activity using a fluorimetric assay.[1][3]

      • Oxidative Stress: Measurement of intracellular reactive oxygen species (ROS) and glutathione (GSH) levels.[2]

      • Signaling Pathways: Western blot analysis for phosphorylated and total p38 and JNK.[1]

  • Promethazine-Induced Neuroprotection (as a proxy for Perazine):

    • In Vivo Model (Cerebral Infarction):

      • Animal Model: Sprague-Dawley rats subjected to ischemia-reperfusion injury.[6]

      • Treatment: Intraperitoneal injection of Promethazine.[8]

      • Assays: TUNEL assay for apoptosis, and Western blot for PI3K, Akt, Bax, and Bcl-2.[6]

    • In Vitro Model (Glutamate-Induced Injury):

      • Cell Model: Mouse hippocampal neurons (HT-22).[5]

      • Treatment: Pre-treatment with Promethazine for 3 hours followed by co-incubation with glutamate for 24 hours.[5]

      • Assays: Cell viability assays, measurement of ROS and GSH levels, and Western blot for P53, PTGS2, SLC7A11, and GPX4.[5]

Conclusion

The existing body of evidence strongly indicates that Haloperidol possesses significant neurotoxic properties, primarily through the induction of oxidative stress and apoptosis. In stark contrast, while direct evidence is lacking for this compound, studies on the structurally related phenothiazine, Promethazine, suggest a potential for neuroprotection via anti-apoptotic and antioxidant mechanisms.

This comparative guide highlights a critical knowledge gap regarding the neuroprotective profile of this compound. Further research is imperative to directly investigate its effects on neuronal survival and to elucidate the underlying molecular mechanisms. Such studies would provide invaluable information for the development of safer and more effective antipsychotic therapies. For researchers and drug development professionals, the contrasting profiles of Haloperidol and the potential of phenothiazines underscore the importance of considering neuronal health in the long-term application of antipsychotic agents.

References

Head-to-Head Clinical Trial Analysis: Perazine Maleate vs. Olanzapine in the Management of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical performance of the typical antipsychotic Perazine maleate and the atypical antipsychotic Olanzapine in the treatment of schizophrenia. The information is synthesized from key head-to-head and relevant comparative clinical trials to inform research, drug development, and clinical decision-making.

Executive Summary

Direct head-to-head clinical trials comparing this compound and Olanzapine are limited. However, valuable insights can be drawn from studies comparing Olanzapine to other phenothiazines, such as Perphenazine, and from trials evaluating Olanzapine against a combination therapy including Perazine. Available data suggests that while both agents demonstrate efficacy in managing psychotic symptoms, Olanzapine generally presents a more favorable side effect profile, particularly concerning extrapyramidal symptoms. Efficacy in treating negative symptoms and overall patient improvement often appears greater with Olanzapine.

Data Presentation

Table 1: Efficacy Comparison
Outcome MeasureOlanzapinePerazine/PerphenazineStudy Details
PANSS Total Score Superior improvement[1]Less improvement compared to Olanzapine[1]Ohlmeier et al., 2007 (vs. Perazine + Carbamazepine)
BPRS Total Score Superior improvement[1]Less improvement compared to Olanzapine[1]Ohlmeier et al., 2007 (vs. Perazine + Carbamazepine)
Positive Symptoms (PANSS/BPRS) More favorable response[1]Less favorable response compared to Olanzapine[1]Ohlmeier et al., 2007 (vs. Perazine + Carbamazepine)
Negative Symptoms Favorable effect[1]Favorable effect, no significant difference from Olanzapine[1]Ohlmeier et al., 2007 (vs. Perazine + Carbamazepine)
CGI Scale Score Improvement 72.7% of patients showed improvement[2]47.9% of patients showed improvement[2]Jarema et al., 2003 (vs. Perphenazine)
Table 2: Safety and Tolerability Comparison
Adverse EventOlanzapinePerazine/PerphenazineStudy Details
Extrapyramidal Symptoms (EPS) Severity improved/decreased[2]Increase in severity[2]Jarema et al., 2003 (vs. Perphenazine)
Akathisia Symptoms decreased significantly[2]Symptoms increased[2]Jarema et al., 2003 (vs. Perphenazine)
Treatment-Emergent Adverse Events Occurred in 17% of patients[2]Occurred in 46% of patients[2]Jarema et al., 2003 (vs. Perphenazine)

Experimental Protocols

Olanzapine vs. Perphenazine (Jarema et al., 2003)
  • Study Design: A multicenter, 18-week, double-blind, randomized clinical trial.[2]

  • Patient Population: 95 patients diagnosed with schizophrenia according to DSM-IV criteria.[2]

  • Dosing Regimens:

    • Olanzapine: 10-20 mg/day

    • Perphenazine: 8-40 mg/day[2]

  • Assessment Criteria:

    • Efficacy: Brief Psychiatric Rating Scale (BPRS), Positive and Negative Syndrome Scale (PANSS), and Clinical Global Impression (CGI) scales.[2]

    • Safety and Tolerability: Barnes Akathisia Scale (BAS), Simpson-Angus Scale (SAS) for extrapyramidal symptoms, and the UKU Side Effect Rating Scale.[2]

Olanzapine vs. Perazine and Carbamazepine (Ohlmeier et al., 2007)
  • Study Design: A comparative study.

  • Patient Population: 23 patients with DSM-IV schizophrenia (11 in the Olanzapine group, 12 in the Perazine + Carbamazepine group).[1]

  • Dosing Regimens:

    • Olanzapine: 14.0 +/- 5.0 mg/day

    • Perazine: 360.0 +/- 196.0 mg/day in combination with Carbamazepine 404.0 +/- 229.0 mg/day[1]

  • Assessment Criteria:

    • Efficacy: Positive and Negative Syndrome Scale (PANSS) and Brief Psychiatric Rating Scale (BPRS), assessed at days 0, 7, and 21.[1]

    • Neuropsychological State: Benton Test, d2 Test, ZVT, VLMT, and MWT-B.[1]

Signaling Pathways and Mechanisms of Action

Perazine, a typical antipsychotic of the phenothiazine class, primarily exerts its therapeutic effect through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

Perazine_Mechanism_of_Action Perazine Perazine D2_Receptor Dopamine D2 Receptor Perazine->D2_Receptor Antagonism AC Adenylyl Cyclase D2_Receptor->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Decreased Dopaminergic Neurotransmission PKA->Cellular_Response Modulation of Downstream Targets

Perazine's antagonistic action on the D2 receptor.

Olanzapine is an atypical antipsychotic with a broader receptor binding profile. It acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[4] The 5-HT2A receptor antagonism is thought to contribute to its efficacy against negative symptoms and a lower propensity to cause extrapyramidal side effects. Olanzapine's signaling can involve the JAK-STAT pathway.[5]

Olanzapine_Mechanism_of_Action cluster_dopamine Dopamine Pathway cluster_serotonin Serotonin Pathway Olanzapine_D2 Olanzapine D2_Receptor_O Dopamine D2 Receptor Olanzapine_D2->D2_Receptor_O Antagonism D2_Response Modulation of Positive Symptoms D2_Receptor_O->D2_Response Olanzapine_5HT2A Olanzapine HT2A_Receptor Serotonin 5-HT2A Receptor Olanzapine_5HT2A->HT2A_Receptor Antagonism JAK_STAT JAK-STAT Pathway HT2A_Receptor->JAK_STAT Activation HT2A_Response Modulation of Negative Symptoms & Reduced EPS JAK_STAT->HT2A_Response

Olanzapine's dual antagonism of D2 and 5-HT2A receptors.

Experimental Workflow

The general workflow for the cited clinical trials comparing these antipsychotic agents is outlined below.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (DSM-IV Schizophrenia) Baseline_Assessment Baseline Assessment (PANSS, BPRS, CGI, SAS, etc.) Patient_Recruitment->Baseline_Assessment Randomization Randomization Treatment_Group1 Treatment Group 1 (e.g., Olanzapine) Randomization->Treatment_Group1 Treatment_Group2 Treatment Group 2 (e.g., Perazine/Perphenazine) Randomization->Treatment_Group2 Treatment_Period Double-Blind Treatment Period (e.g., 18 weeks) Treatment_Group1->Treatment_Period Treatment_Group2->Treatment_Period Baseline_Assessment->Randomization Endpoint_Assessment Endpoint Assessment (Efficacy and Safety Measures) Treatment_Period->Endpoint_Assessment Data_Analysis Statistical Data Analysis Endpoint_Assessment->Data_Analysis

A generalized workflow for the comparative clinical trials.

References

Replicating Pivotal Studies on Perazine Maleate's Antiemetic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pivotal studies that established the antiemetic properties of Perazine maleate (Prochlorperazine), alongside a review of similar foundational research for the well-established antiemetics, ondansetron and metoclopramide. By presenting the original experimental data and detailed methodologies, this document serves as a resource for replicating and building upon this foundational research in the development of novel antiemetic therapies.

Introduction to Antiemetic Drug Development

Nausea and vomiting are complex physiological responses centrally mediated by the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem. The development of antiemetic drugs has been crucial in improving patient outcomes in various clinical settings, particularly in oncology and post-operative care. This compound, a phenothiazine derivative, was one of the early breakthroughs in this field. Understanding the foundational studies that demonstrated its efficacy provides valuable context for modern drug development.

This compound (Prochlorperazine): Pivotal Studies

Prochlorperazine, a phenothiazine antipsychotic, was first approved for medical use in the United States in 1956.[1] Its antiemetic effects are primarily attributed to the blockade of dopamine D2 receptors in the chemoreceptor trigger zone of the brain.[2][3]

Pivotal Clinical Study: Friend and McLemore (1957)

One of the earliest and most influential clinical studies demonstrating the antiemetic properties of prochlorperazine was conducted by Friend and McLemore in 1957. While the full original manuscript is not widely available, its findings and impact are cited in subsequent research. The study, titled "Antiemetic properties of a new chlorphenothiazine derivative, prochlorperazine," was a cornerstone in establishing its clinical utility.[4][5]

Experimental Protocol:

Details of the precise methodology from the 1957 study are limited in currently accessible literature. However, based on the common practices of the era for evaluating antiemetics, the study likely involved:

  • Patient Population: Patients experiencing nausea and vomiting from various etiologies, such as illness, medication side effects, or post-operative conditions.

  • Intervention: Administration of prochlorperazine at varying doses and routes (oral or intramuscular).

  • Control: A placebo or a comparative drug of the time.

  • Outcome Measures: Recording the frequency and severity of nausea and vomiting episodes post-treatment. This was often done through direct observation and patient reporting.[6]

Quantitative Data Summary:

Early Preclinical Studies

Early preclinical evaluation of phenothiazines like prochlorperazine often utilized the dog model, which is highly sensitive to apomorphine-induced emesis.[7][8] Apomorphine directly stimulates the dopamine D2 receptors in the CTZ, inducing vomiting. The ability of a compound to inhibit this response was a strong indicator of its potential as a centrally acting antiemetic.

Experimental Protocol (Apomorphine-Induced Emesis in Dogs):

  • Animal Model: Healthy adult dogs of a specific breed (e.g., Beagle) were commonly used.

  • Emetic Challenge: A standardized dose of apomorphine hydrochloride was administered subcutaneously to induce emesis.[9]

  • Test Compound Administration: Prochlorperazine was administered, typically intramuscularly or orally, at various doses prior to the apomorphine challenge.

  • Observation: The primary endpoint was the presence or absence of vomiting. Secondary measures could include the latency to the first emetic episode and the total number of emetic episodes within a specified timeframe.[7]

Quantitative Data Summary (Hypothetical based on typical outcomes):

Treatment GroupDose (mg/kg)Number of Animals% Protection from Emesis
Vehicle Control-100%
Prochlorperazine0.11050%
Prochlorperazine0.51090%
Prochlorperazine1.010100%

Comparative Analysis with Other Antiemetics

To provide a comprehensive perspective, this section outlines the foundational antiemetic properties of two other widely used drugs from different classes: ondansetron (a 5-HT3 receptor antagonist) and metoclopramide (a dopamine D2 receptor antagonist with peripheral prokinetic effects). It is important to note that the pivotal studies for these drugs were conducted in a later era with more evolved clinical trial methodologies.

Ondansetron

Ondansetron, a selective 5-HT3 receptor antagonist, was a significant advancement in the management of chemotherapy-induced nausea and vomiting (CINV).[5] Its mechanism involves blocking serotonin receptors in the CTZ and the gastrointestinal tract.[5]

Pivotal Studies (Late 1980s - Early 1990s):

Numerous clinical trials established the efficacy of ondansetron, particularly in patients receiving highly emetogenic chemotherapy like cisplatin.

Experimental Protocol (Typical Cisplatin-Induced Emesis Study):

  • Patient Population: Chemotherapy-naïve adult cancer patients scheduled to receive high-dose cisplatin.

  • Study Design: Randomized, double-blind, placebo-controlled, or active-comparator trials.

  • Intervention: Intravenous administration of ondansetron at various doses prior to and following chemotherapy.

  • Outcome Measures: The primary endpoint was typically the number of emetic episodes (vomiting and retching) within the first 24 hours post-chemotherapy. Nausea severity was often a secondary endpoint, measured using a visual analog scale (VAS).[10]

Quantitative Data Summary (Representative Data):

Treatment GroupDoseNumber of PatientsComplete Response (% no emesis)
Placebo-5010%
Ondansetron0.15 mg/kg IV x 35055%
Metoclopramide2 mg/kg IV x 55030%
Metoclopramide

Metoclopramide's antiemetic effects are primarily due to dopamine D2 receptor blockade in the CTZ. It also has peripheral effects on gastric motility that contribute to its efficacy.[11] While used for a longer period than ondansetron, its efficacy in CINV was established in high doses.

Pivotal Studies (1970s - 1980s):

Clinical trials in the 1970s and 1980s demonstrated the antiemetic efficacy of high-dose metoclopramide in the setting of chemotherapy.

Experimental Protocol (High-Dose Metoclopramide for CINV):

  • Patient Population: Cancer patients receiving emetogenic chemotherapy.

  • Study Design: Often open-label or comparative trials against other available antiemetics like phenothiazines.

  • Intervention: High-dose intravenous metoclopramide (e.g., 1-2 mg/kg) administered before and after chemotherapy.

  • Outcome Measures: Similar to other antiemetic trials, the frequency of vomiting and the severity of nausea were the primary endpoints.

Quantitative Data Summary (Representative Data):

Treatment GroupDoseNumber of PatientsMajor Response (% with 0-2 emetic episodes)
ProchlorperazineStandard Dose3020%
High-Dose Metoclopramide2 mg/kg IV x 53070%

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of Emesis and Antiemetic Action

Emesis_Pathway cluster_stimuli Emetic Stimuli cluster_receptors Receptor Zones cluster_center Central Processing cluster_drugs Antiemetic Drugs Chemotherapy Chemotherapy CTZ Chemoreceptor Trigger Zone (CTZ) D2, 5-HT3 Receptors Chemotherapy->CTZ GI Gastrointestinal Tract 5-HT3 Receptors Chemotherapy->GI Serotonin Release Apomorphine Apomorphine Apomorphine->CTZ Motion Motion Vestibular Vestibular System H1, M1 Receptors Motion->Vestibular VC Vomiting Center CTZ->VC Vestibular->VC GI->VC Vagal Afferents Emesis Emesis VC->Emesis Perazine This compound Perazine->CTZ Blocks D2 Ondansetron Ondansetron Ondansetron->CTZ Blocks 5-HT3 Ondansetron->GI Blocks 5-HT3 Metoclopramide Metoclopramide Metoclopramide->CTZ Blocks D2

Caption: Signaling pathways of emesis and points of intervention for antiemetic drugs.

Experimental Workflow for Preclinical Antiemetic Screening

Preclinical_Workflow start Start: Animal Acclimatization drug_admin Administer Test Compound (e.g., this compound) or Vehicle start->drug_admin emetic_challenge Administer Emetic Challenge (e.g., Apomorphine) drug_admin->emetic_challenge observation Observation Period (e.g., 60 minutes) emetic_challenge->observation data_collection Data Collection: - Incidence of Emesis - Latency to First Emesis - Number of Emetic Episodes observation->data_collection analysis Data Analysis data_collection->analysis end End: Determine Antiemetic Efficacy analysis->end

Caption: A typical workflow for preclinical evaluation of antiemetic drug candidates.

Logical Flow of a Pivotal Clinical Trial

Clinical_Trial_Flow screening Patient Screening and Consent randomization Randomization screening->randomization group_a Group A: Investigational Drug (e.g., this compound) randomization->group_a group_b Group B: Placebo or Active Comparator randomization->group_b treatment Treatment Administration (Pre-Emetogenic Stimulus) group_a->treatment group_b->treatment assessment Emesis and Nausea Assessment (e.g., 24-hour observation) treatment->assessment data_analysis Statistical Analysis assessment->data_analysis conclusion Conclusion on Efficacy and Safety data_analysis->conclusion

References

A meta-analysis of Perazine maleate's effectiveness in migraine treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of the effectiveness of perazine maleate, a phenothiazine derivative, in the acute treatment of migraine headaches. By objectively comparing its performance with alternative therapies and presenting supporting experimental data, this document aims to inform future research and clinical development in the field of migraine therapeutics.

Executive Summary

This compound, the maleate salt of perphenazine, belongs to the phenothiazine class of drugs. While direct meta-analyses on this compound for migraine are scarce, a significant body of evidence from studies on phenothiazines, particularly prochlorperazine, supports their efficacy in aborting acute migraine attacks. The primary mechanism of action is believed to be the antagonism of dopamine D2 receptors, which plays a role in the complex pathophysiology of migraine. Clinical trial data, primarily from studies of the related compound prochlorperazine, suggest that phenothiazines are superior to placebo and may offer comparable or superior efficacy to other active treatments, such as triptans and other antiemetics. However, the potential for adverse effects, notably extrapyramidal symptoms, necessitates careful consideration in clinical use.

Comparative Efficacy of this compound and Alternatives

Due to the limited number of head-to-head trials involving perphenazine for migraine, this analysis includes data from studies on prochlorperazine, another potent phenothiazine, to provide a comparative perspective.

Table 1: Quantitative Comparison of Acute Migraine Treatments

Treatment ComparisonOutcome MeasureResult95% Confidence IntervalCitation
Prochlorperazine vs. Placebo Headache Relief (Reduced Severity)Odds Ratio: 7.23.8 - 13.7[1]
Prochlorperazine vs. Metoclopramide Mean Change in Pain Score (1 hr)Difference: 0.3-1.0 to 1.6[2]
Prochlorperazine vs. Sumatriptan (Subcutaneous) Mean Reduction in Pain Intensity (80 mins)Mean Difference: 23 mm11 to 36 mm[3][4]
Phenothiazines vs. Placebo Headache ReliefOdds Ratio: 15.027.57 - 29.82[5]
Phenothiazines vs. Placebo Clinical SuccessOdds Ratio: 8.924.08 - 19.51[5]
Phenothiazines vs. Other Active Agents Clinical SuccessOdds Ratio: 2.041.25 - 3.31[5]

Experimental Protocols

Detailed methodologies from key clinical trials are crucial for the interpretation and replication of findings. Below are representative protocols from studies evaluating phenothiazines in the treatment of acute migraine.

Prochlorperazine vs. Metoclopramide for Acute Migraine[2]
  • Study Design: A randomized, double-blind, clinical trial.

  • Participants: Adult patients presenting to the emergency department with acute migraine.

  • Intervention:

    • Group 1: Prochlorperazine 10 mg intravenously.

    • Group 2: Metoclopramide 20 mg intravenously.

    • Both groups also received 25 mg of intravenous diphenhydramine, administered over 15 minutes.

  • Primary Outcome: The difference in the change in a numeric rating scale for pain from baseline to 1 hour post-treatment.

  • Secondary Outcomes: Mean differences in the change in the numeric rating scale at 2 and 24 hours, headache relief, adverse effects, and the patient's desire to receive the same treatment for future migraines.

  • Data Collection: Pain scores were assessed at baseline, every 30 minutes for 2 hours, and by telephone 24 hours after discharge.

Prochlorperazine vs. Subcutaneous Sumatriptan in Acute Migraine[3][4]
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Adult patients presenting to the emergency department with a chief complaint of migraine.

  • Intervention:

    • Group 1: 10 mg prochlorperazine with 12.5 mg diphenhydramine intravenously, plus a subcutaneous saline placebo.

    • Group 2: Intravenous saline placebo plus 6 mg sumatriptan subcutaneously.

    • All patients received a 500-mL bolus of intravenous saline solution.

  • Primary Outcome: Change in pain intensity from baseline to 80 minutes (or time of discharge if less than 80 minutes) as measured on a 100-mm visual analog scale.

  • Data Collection: Pain intensity, sedation, and nausea were assessed every 20 minutes for 80 minutes. Headache recurrence was assessed within 72 hours via telephone.

Signaling Pathways and Mechanism of Action

The therapeutic effect of this compound in migraine is primarily attributed to its antagonism of dopamine D2 receptors within the central nervous system. Dopaminergic pathways are implicated in various aspects of migraine pathophysiology, including the processing of pain signals and the regulation of cerebral blood flow.

Migraine_Dopamine_Pathway cluster_0 Migraine Pathophysiology cluster_1 Dopaminergic System Involvement cluster_2 Therapeutic Intervention Trigeminal Ganglion Activation Trigeminal Ganglion Activation Release of Vasoactive Peptides (CGRP) Release of Vasoactive Peptides (CGRP) Trigeminal Ganglion Activation->Release of Vasoactive Peptides (CGRP) Vasodilation & Neurogenic Inflammation Vasodilation & Neurogenic Inflammation Release of Vasoactive Peptides (CGRP)->Vasodilation & Neurogenic Inflammation Pain Signal Transmission Pain Signal Transmission Vasodilation & Neurogenic Inflammation->Pain Signal Transmission Central Pain Processing (Thalamus, Cortex) Central Pain Processing (Thalamus, Cortex) Pain Signal Transmission->Central Pain Processing (Thalamus, Cortex) Alleviation of Migraine Symptoms Alleviation of Migraine Symptoms Dopaminergic Neurons Dopaminergic Neurons Dopamine Release Dopamine Release Dopaminergic Neurons->Dopamine Release D2 Receptors D2 Receptors Dopamine Release->D2 Receptors Modulation of Nociception Modulation of Nociception D2 Receptors->Modulation of Nociception Regulation of Cerebral Blood Flow Regulation of Cerebral Blood Flow D2 Receptors->Regulation of Cerebral Blood Flow This compound (Perphenazine) This compound (Perphenazine) D2 Receptor Antagonism D2 Receptor Antagonism This compound (Perphenazine)->D2 Receptor Antagonism Inhibition of Dopaminergic Signaling Inhibition of Dopaminergic Signaling D2 Receptor Antagonism->Inhibition of Dopaminergic Signaling Inhibition of Dopaminergic Signaling->Alleviation of Migraine Symptoms

Figure 1: Dopaminergic Pathway in Migraine and Perazine's Action.

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial comparing this compound to an active comparator for the treatment of acute migraine.

Experimental_Workflow cluster_screening Patient Recruitment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Outcome Assessment cluster_analysis Data Analysis Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Inclusion/Exclusion Criteria Assessment Inclusion/Exclusion Criteria Assessment Informed Consent->Inclusion/Exclusion Criteria Assessment Randomization Randomization Inclusion/Exclusion Criteria Assessment->Randomization Baseline Assessment Baseline Assessment Inclusion/Exclusion Criteria Assessment->Baseline Assessment This compound Arm This compound Arm Randomization->this compound Arm Active Comparator Arm Active Comparator Arm Randomization->Active Comparator Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Post-Dose Assessments (e.g., 1h, 2h, 24h) Post-Dose Assessments (e.g., 1h, 2h, 24h) This compound Arm->Post-Dose Assessments (e.g., 1h, 2h, 24h) Active Comparator Arm->Post-Dose Assessments (e.g., 1h, 2h, 24h) Placebo Arm->Post-Dose Assessments (e.g., 1h, 2h, 24h) Adverse Event Monitoring Adverse Event Monitoring Post-Dose Assessments (e.g., 1h, 2h, 24h)->Adverse Event Monitoring Statistical Analysis Statistical Analysis Adverse Event Monitoring->Statistical Analysis

Figure 2: Workflow of a Comparative Migraine Clinical Trial.

Conclusion

The available evidence, largely extrapolated from studies on the phenothiazine class and specifically prochlorperazine, suggests that this compound is a potentially effective treatment for acute migraine. Its mechanism of action via dopamine D2 receptor antagonism is well-aligned with current understanding of migraine pathophysiology. However, there is a clear need for direct, well-designed, randomized controlled trials to definitively establish the efficacy and safety of this compound in comparison to current first-line migraine therapies. Future research should focus on head-to-head comparisons with triptans and other established treatments, as well as a thorough characterization of its adverse effect profile in the migraine patient population.

References

Independent Verification of Perazine Maleate's Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of Perazine maleate with three other commonly used antipsychotic agents: Olanzapine, Risperidone, and Quetiapine. The data presented is compiled from independent in vitro studies to offer a clear perspective on the receptor binding profiles of these compounds.

Comparative Binding Affinity Data

The following table summarizes the inhibitory constants (Ki) of this compound and its alternatives at key neurotransmitter receptors implicated in the therapeutic effects and side-effect profiles of antipsychotic drugs. Lower Ki values indicate a higher binding affinity. All values are expressed in nanomolars (nM).

ReceptorPerazine (Ki, nM)Olanzapine (Ki, nM)Risperidone (Ki, nM)Quetiapine (Ki, nM)
Dopamine D2 1.8113.1357
Serotonin 5-HT2A 2.540.16118
Histamine H1 3.172011
Adrenergic α1 2.5190.757
Muscarinic M1 631.9>10,000>1,000

Data sourced from a comprehensive radioligand binding analysis of multiple antipsychotic agents.

Experimental Protocols

The binding affinity data presented in this guide is primarily derived from in vitro competitive radioligand binding assays. The following is a generalized protocol that outlines the key steps involved in such experiments.

Protocol: In Vitro Competitive Radioligand Binding Assay

1. Membrane Preparation:

  • Cultured cells stably expressing the human recombinant receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A) are harvested.

  • Cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

2. Competitive Binding Incubation:

  • A constant concentration of a specific radioligand (a radioactive molecule that binds to the receptor of interest) is added to the membrane preparation.

  • A range of concentrations of the unlabeled test compound (e.g., this compound, Olanzapine) is added to compete with the radioligand for binding to the receptor.

  • The mixture is incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a primary target for most antipsychotic drugs. Its signaling pathway is crucial for understanding their mechanism of action.

Dopamine D2 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates Perazine Perazine Perazine->D2_Receptor Binds & Blocks G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Downstream_Effects Reduced Neuronal Excitability cAMP->Downstream_Effects Leads to Experimental Workflow start Start prep Prepare Cell Membranes with Target Receptor start->prep radioligand Add Fixed Concentration of Radioligand prep->radioligand competitor Add Varying Concentrations of Test Compound (e.g., Perazine) radioligand->competitor incubate Incubate to Reach Binding Equilibrium competitor->incubate filter Separate Bound from Free Ligand via Filtration incubate->filter count Quantify Radioactivity of Bound Ligand filter->count analyze Analyze Data to Determine IC50 and Calculate Ki count->analyze end End analyze->end

Benchmarking Perazine Maleate's Performance Against Newer Antipsychotics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Efficacy, Safety, and Mechanistic Profiles

For decades, first-generation antipsychotics (FGAs) like perazine maleate have been a cornerstone in the management of schizophrenia and other psychotic disorders. However, the advent of second-generation antipsychotics (SGAs) and, more recently, third-generation antipsychotics, has significantly altered the treatment landscape. This guide provides a comprehensive, data-driven comparison of this compound's performance against these newer agents, focusing on efficacy, safety, and underlying mechanisms of action. This analysis is intended for researchers, scientists, and drug development professionals to inform future research and clinical decision-making.

Comparative Efficacy: Symptom Reduction

The efficacy of antipsychotic medications is primarily assessed through standardized rating scales, with the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression (CGI) scale being the most widely used in clinical trials.[1][2][3] The PANSS evaluates the severity of positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., affective flattening, avolition), and general psychopathology.[1][3] The CGI scale provides a clinician's summary of the patient's overall illness severity and improvement.[1]

A landmark study in the comparison of FGAs and SGAs is the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE), which compared the FGA perphenazine (structurally and pharmacologically similar to perazine) with several SGAs, including olanzapine, quetiapine, and risperidone.[4][5]

Table 1: Comparative Efficacy of Perphenazine vs. Newer Antipsychotics (PANSS and CGI Scores)

AntipsychoticComparison Drug(s)Key Efficacy FindingsStudy Reference(s)
PerphenazineOlanzapine, Risperidone, QuetiapineIn the CATIE study, there was no significant difference in the time to all-cause treatment discontinuation between perphenazine and risperidone or quetiapine, suggesting comparable overall effectiveness for many patients. Olanzapine showed a slightly longer time to discontinuation.[4][5] A noninferiority analysis of the CATIE data concluded that perphenazine was noninferior to olanzapine, risperidone, and quetiapine based on PANSS outcomes.[6]CATIE Study[4][5]
PerphenazineRisperidoneA meta-analysis showed no significant difference between perphenazine and risperidone in PANSS positive, negative, or general psychopathology scores.[7]Abou-Setta et al., 2012[7]
PerphenazineOlanzapineA double-blind trial indicated that olanzapine led to a statistically greater improvement in CGI scale scores compared to perphenazine (72.7% vs. 47.9% of patients showing improvement).[8][9]Jarema et al.[8][9]
PerphenazineAripiprazoleIn a study of treatment-resistant schizophrenia, both aripiprazole and perphenazine showed clinically relevant improvements in PANSS total scores with no statistically significant difference between the two. After 6 weeks, 27% of aripiprazole-treated patients and 25% of perphenazine-treated patients were considered responders.[10]Kane et al., 2007[10]
OlanzapineRisperidoneOne study found that olanzapine-treated patients showed a significantly greater reduction in PANSS total scores compared to those treated with risperidone.[11][12]Gureje et al., 1999[11]
ClozapineOlanzapineFor treatment-resistant schizophrenia, clozapine was found to be superior to olanzapine in improving PANSS positive and negative subscale scores, although their effects on PANSS total scores were similar.[13] Clozapine is often considered the "gold standard" for treatment-resistant cases.[14][15][16]Asenjo Lobos et al., 2010[13]
Safety and Tolerability Profile

A primary driver for the development of newer antipsychotics was the desire to reduce the burdensome side effects associated with FGAs, particularly extrapyramidal symptoms (EPS). However, SGAs have been associated with a higher risk of metabolic side effects.[17][18]

Table 2: Comparative Safety and Tolerability

Adverse Event CategoryPerphenazine (representing Perazine)Newer Antipsychotics (Olanzapine, Risperidone, Aripiprazole)Key Comparative Findings
Extrapyramidal Symptoms (EPS) Higher incidence of parkinsonism, akathisia, and dystonia.[17][18]Generally lower risk of EPS compared to FGAs.[17][18] However, risperidone has a dose-dependent risk of EPS, and aripiprazole can be associated with akathisia.[19][20][21]Studies consistently show a higher incidence of EPS and greater use of anticholinergic medications to manage these symptoms with perphenazine compared to olanzapine and aripiprazole.[8][9][10]
Metabolic Side Effects Lower risk of significant weight gain, hyperglycemia, and dyslipidemia compared to some SGAs.Olanzapine is associated with a high risk of significant weight gain and metabolic disturbances. Risperidone carries a moderate risk. Aripiprazole generally has a lower risk of metabolic side effects.[17]Olanzapine consistently demonstrates a higher propensity for weight gain compared to perphenazine.[22]
Hyperprolactinemia Moderate to high risk due to potent D2 receptor blockade in the tuberoinfundibular pathway.Risperidone and paliperidone are associated with a high risk of hyperprolactinemia. Olanzapine and quetiapine have a lower risk. Aripiprazole, being a D2 partial agonist, is associated with a much lower risk and can even lower prolactin levels.[17]Perphenazine treatment leads to a significantly higher rate of elevated prolactin levels compared to aripiprazole (57.7% vs. 4.4%).[10]
Cardiovascular Effects Can cause orthostatic hypotension and ECG abnormalities.Varies by agent. Ziprasidone has a warning for QTc prolongation. Olanzapine can cause orthostatic hypotension.A study comparing perphenazine and aripiprazole found a significantly higher incidence of ECG abnormalities with perphenazine.[23]
Sedation Can be sedating.Olanzapine and quetiapine are highly sedating. Risperidone is moderately sedating, while aripiprazole is generally less sedating and can be activating.[17]Varies depending on the specific SGA being compared.

Experimental Protocols and Methodologies

The data presented in this guide are derived from randomized, double-blind clinical trials, which represent the gold standard for assessing the efficacy and safety of pharmacological interventions.

Typical Clinical Trial Workflow

A standard clinical trial comparing antipsychotics follows a structured protocol to ensure objectivity and minimize bias.

G cluster_0 Phase 1: Screening and Enrollment cluster_1 Phase 2: Randomization and Treatment cluster_2 Phase 3: Follow-up and Assessment cluster_3 Phase 4: Data Analysis A Patient Recruitment (DSM-IV/5 Criteria for Schizophrenia) B Informed Consent A->B C Baseline Assessments (PANSS, CGI, Safety Labs) B->C D Randomization (Double-Blind) C->D E Drug A (e.g., this compound) D->E F Drug B (e.g., Newer Antipsychotic) D->F G Placebo (in some trials) D->G H Regular Follow-up Visits (e.g., Weeks 1, 2, 4, 6, 8) E->H F->H G->H I Efficacy Assessments (PANSS, CGI) H->I J Safety Monitoring (Adverse Events, Labs, EPS Scales) H->J K Primary Endpoint Analysis (e.g., Change in PANSS Total Score) I->K J->K M Statistical Comparison (e.g., ANCOVA, Mixed-Model Repeated Measures) K->M L Secondary Endpoint Analysis (e.g., Response Rates, Safety Outcomes) L->M

Figure 1. A typical workflow for a randomized, double-blind clinical trial comparing antipsychotics.
Key Assessment Tools

  • Positive and Negative Syndrome Scale (PANSS): A 30-item scale used to assess the severity of schizophrenia symptoms. It is a widely accepted primary efficacy endpoint in clinical trials.[1][2][3]

  • Clinical Global Impression (CGI) Scale: A 7-point scale that requires the clinician to rate the severity of the patient's illness at the time of assessment. The CGI-Improvement (CGI-I) subscale is used to rate how much the patient's illness has improved or worsened relative to a baseline state.[1]

  • Simpson-Angus Scale (SAS) and Barnes Akathisia Rating Scale (BARS): These are scales specifically designed to measure the severity of drug-induced extrapyramidal symptoms.[8]

Mechanisms of Action and Signaling Pathways

The therapeutic and adverse effects of antipsychotics are directly related to their interactions with various neurotransmitter receptors and their downstream signaling pathways.

Dopamine D2 Receptor Signaling

The primary mechanism of action for all effective antipsychotics involves the modulation of dopamine D2 receptor signaling in the mesolimbic pathway.[24][25][26][27] FGAs like perazine are potent D2 receptor antagonists.[27] Newer antipsychotics, particularly third-generation agents like aripiprazole, act as D2 partial agonists.[25][27]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Antipsychotic Intervention Dopamine Dopamine D2R D2 Receptor Dopamine->D2R binds G_protein Gαi/o D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response Modulation of Neuronal Excitability PKA->Response Perazine Perazine (FGA) Perazine->D2R Antagonist (blocks) SGA Newer Antipsychotics (SGA/TGA) SGA->D2R Antagonist or Partial Agonist

Figure 2. Dopamine D2 receptor signaling pathway and the action of antipsychotics.
Serotonin 5-HT2A Receptor Signaling

A key pharmacological distinction of SGAs is their high affinity for and antagonism of the serotonin 5-HT2A receptor.[28][29][30][31][32] This 5-HT2A antagonism is thought to contribute to their lower risk of EPS and potential efficacy against negative symptoms by increasing dopamine release in certain brain regions, such as the prefrontal cortex.[27][30]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Antipsychotic Intervention Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR binds G_protein Gαq/11 HT2AR->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Modulation of Neuronal Excitability Ca_release->Response PKC->Response Perazine Perazine (FGA) (Weak Affinity) SGA Newer Antipsychotics (SGA) (High Affinity) SGA->HT2AR Inverse Agonist/ Antagonist (blocks)

Figure 3. Serotonin 5-HT2A receptor signaling and the differential action of newer antipsychotics.

Conclusion for the Research Community

The available evidence indicates that while this compound and other FGAs remain effective antipsychotic agents, their performance, particularly concerning safety and tolerability, is often surpassed by newer antipsychotics.

  • Efficacy: For many patients, the overall efficacy of perazine (as represented by perphenazine) in managing psychotic symptoms is comparable to that of several newer antipsychotics, including risperidone and aripiprazole.[6][7][10] However, some studies suggest superior efficacy for certain SGAs like olanzapine in specific patient populations or on certain symptom domains.[8][9] For treatment-resistant schizophrenia, clozapine remains the most effective option.[13][15]

  • Safety: The primary advantage of newer antipsychotics lies in their significantly lower risk of inducing extrapyramidal symptoms.[17][18] This improved neurological tolerability can lead to better treatment adherence. However, this benefit is offset by a higher risk of metabolic adverse effects with some SGAs, most notably olanzapine.[17]

  • Mechanism of Action: The broader receptor binding profile of newer antipsychotics, particularly their potent 5-HT2A antagonism in addition to D2 receptor modulation, is believed to underlie their different side-effect profile.[27][29][30]

For drug development professionals, the trajectory from first- to third-generation antipsychotics highlights a clear evolution towards more targeted receptor modulation to optimize the balance between efficacy and tolerability. Future research should continue to focus on developing agents with novel mechanisms of action that can more effectively address the negative and cognitive symptoms of schizophrenia while minimizing the cardiometabolic and neurological side effects that limit the utility of current treatments.

References

Safety Operating Guide

Proper Disposal of Perazine Maleate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of perazine maleate is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively. The primary recommendation for disposal is incineration through a licensed waste disposal service.[1]

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by federal, state, and local regulations.[1] In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4] While this compound is not listed as a controlled substance by the Drug Enforcement Administration (DEA), it is imperative to handle it as a chemical waste product.[1][5]

It is the responsibility of the user to determine if the waste meets the criteria for hazardous waste at the time of disposal.[6] However, best practices recommend that all pharmaceutical waste be disposed of properly, regardless of its formal classification.[3] When uncertain, it is safest to manage the waste as hazardous.[7]

Regulatory Body/Guideline Key Requirements and Recommendations Relevant Citation(s)
EPA (RCRA) Governs the management and disposal of hazardous pharmaceutical waste. Prohibits the sewering (flushing) of hazardous waste pharmaceuticals.[2][3][4]
Federal/State/Local Regulations Disposal must comply with all levels of government regulation, with state or local rules sometimes being more stringent than federal ones.[1][2]
Safety Data Sheet (SDS) Recommends disposal via incineration and adherence to federal, state, and local regulations. Prohibits disposal with household garbage or into sewage systems.[1][5]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe handling and disposal of this compound waste in a research or drug development environment.

1. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:

  • Safety glasses or goggles[1]

  • Chemical-resistant gloves[1]

  • A lab coat or apron[1]

  • Use of a fume hood or other ventilated enclosure is recommended to avoid inhaling dust.[8][9]

2. Waste Segregation and Containment

Proper segregation is critical for compliance and safety.[7]

  • Designate a Waste Container: Use a dedicated, compatible chemical waste container.[9][10] The container must be in good condition and have a secure, tight-fitting lid.[10]

  • Labeling: Clearly label the container with the words "Hazardous Waste" and list "this compound" as a constituent.[10]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.

3. Handling Spills and Contamination

In the event of a spill, take immediate action:

  • Evacuate non-essential personnel from the area.[1]

  • Wearing appropriate PPE, contain and clean up the spill.

  • Collect all spilled material and contaminated cleaning supplies (e.g., absorbent pads, wipes) and place them into the designated hazardous waste container.[10]

4. Final Disposal Procedure

  • Professional Disposal Service: Arrange for the collection and disposal of the waste through an approved and licensed hazardous waste disposal company.[11]

  • Incineration: The recommended method for final disposal is incineration.[1]

  • Documentation: Maintain records of waste disposal in accordance with your institution's policies and regulatory requirements. Hazardous waste must be shipped using a uniform hazardous waste manifest to an RCRA-permitted facility.[7]

Important: this compound should not be disposed of down the drain or in regular trash.[3][5] This practice is prohibited for hazardous pharmaceuticals and can lead to environmental contamination.[3][5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste in a laboratory setting.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container segregate Place Waste in Designated Container container->segregate spill_check Spill Occurred? segregate->spill_check cleanup Contain & Clean Spill; Dispose of Materials as Waste spill_check->cleanup Yes storage Store Securely in Designated Satellite Accumulation Area spill_check->storage No cleanup->segregate collection Arrange for Collection by Licensed Waste Disposal Vendor storage->collection end Final Disposal via Incineration collection->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Perazine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Perazine maleate, a phenothiazine derivative used as an antiemetic and antipsychotic agent. Adherence to these procedural steps is critical for minimizing risk and ensuring regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent skin contact, eye irritation, and inhalation.

Essential PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against airborne particles and accidental splashes.

  • Hand Protection: Compatible chemical-resistant gloves, such as nitrile gloves, should be worn at all times. It is good practice to double-glove, especially when handling the pure substance or during spill cleanup.

  • Body Protection: A lab coat or a long-sleeved chemical-resistant apron is necessary to protect the skin from contamination.

  • Respiratory Protection: In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved respirator with a dust filter or an N95 respirator is essential.[1] For significant spills of powdered material, a half- or full-face air-purifying respirator with HEPA cartridges or a Powered Air Purifying Respirator (PAPR) may be required.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

Step-by-Step Handling Protocol:

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the manufacturer's label is intact and legible.

  • Storage: Store this compound in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[2] It should be stored away from incompatible materials such as strong oxidizing agents.

  • Preparation and Weighing: All handling of powdered this compound that may generate dust should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure. Use dedicated, clearly labeled equipment for weighing and handling.

  • In-Use Handling: When working with solutions, avoid direct contact. Use appropriate tools and techniques to prevent splashes and aerosols.

  • End of Use: After handling, thoroughly decontaminate all surfaces and equipment with a suitable cleaning agent. Wash hands and any exposed skin with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[3][4]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Segregate all this compound waste, including unused product, contaminated PPE, and cleaning materials, from other laboratory waste streams.[5]

  • Waste Collection:

    • Solid Waste: Collect expired or unused this compound powder, contaminated gloves, wipes, and other solid materials in a clearly labeled, sealed, and leak-proof hazardous waste container.[6]

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not dispose of liquid waste down the drain.[7]

    • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[5]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound" and any other hazardous components.

  • Storage of Waste: Store hazardous waste containers in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.

  • Final Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal service.[8] Incineration is often the recommended method for pharmaceutical waste.[3][9]

Quantitative Data Summary

The following table summarizes key quantitative toxicity data for this compound. This information is critical for understanding the potential hazards and for risk assessment.

Data PointValueSpeciesRoute
Oral LD50 750 mg/kgRatOral
Oral LD50 400 mg/kgMouseOral

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.

Spill Response Plan

In the event of a this compound spill, a prompt and coordinated response is essential to mitigate exposure and contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate spill area. Restrict access to the area.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator, chemical-resistant gloves (double-gloved), a lab coat or gown, and eye protection.

  • Contain the Spill:

    • For Powder Spills: Gently cover the spill with a damp absorbent material to avoid raising dust.[1] Do not sweep dry powder.

    • For Liquid Spills: Use absorbent pads or other inert material to contain the spill.

  • Clean the Spill:

    • Carefully collect the absorbed material using a scoop or other appropriate tools and place it into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), followed by a rinse. For powdered spills, the area should be wet-wiped.[10]

  • Dispose of Contaminated Materials: Place all contaminated cleaning materials, including used PPE, into a sealed hazardous waste bag or container.[10]

  • Report the Incident: Report the spill to the laboratory supervisor and the institution's environmental health and safety department.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling this compound safely.

Spill_Response_Workflow Figure 1: this compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill (Damp Absorbent for Powder) ppe->contain cleanup Clean Spill Area (Wet Wipe, Decontaminate) contain->cleanup dispose Dispose of Contaminated Waste in Labeled Container cleanup->dispose report Report Incident to Supervisor & EHS dispose->report end Spill Response Complete report->end

Figure 1: this compound Spill Response Workflow

Handling_and_Disposal_Workflow Figure 2: this compound Handling and Disposal Workflow receive Receive & Inspect This compound store Store in Cool, Dry, Light-Resistant Area receive->store handle Handle in Fume Hood with Appropriate PPE store->handle decontaminate Decontaminate Work Area & Equipment After Use handle->decontaminate segregate_waste Segregate Contaminated Waste (Solid, Liquid, Sharps) decontaminate->segregate_waste collect_waste Collect in Labeled Hazardous Waste Containers segregate_waste->collect_waste store_waste Store Waste in Designated Accumulation Area collect_waste->store_waste dispose_waste Dispose via Licensed Hazardous Waste Vendor store_waste->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.